molecular formula C6H4N2O2 B14168182 1,2-Dinitrosobenzene CAS No. 25550-55-4

1,2-Dinitrosobenzene

Cat. No.: B14168182
CAS No.: 25550-55-4
M. Wt: 136.11 g/mol
InChI Key: XYLFFOSVQCBSDT-UHFFFAOYSA-N
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Description

Dinitrosobenzene appears as a yellow crystalline solid. Soluble in benzene. Toxic by inhalation and ingestion skin absorption. A strong irritant. Primary hazard is fire with a minor blast or projection hazard, but not a mass explosion hazard. May explode under prolonged exposure to heat or fire.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25550-55-4

Molecular Formula

C6H4N2O2

Molecular Weight

136.11 g/mol

IUPAC Name

1,2-dinitrosobenzene

InChI

InChI=1S/C6H4N2O2/c9-7-5-3-1-2-4-6(5)8-10/h1-4H

InChI Key

XYLFFOSVQCBSDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N=O)N=O

physical_description

Dinitrosobenzene appears as a yellow crystalline solid. Soluble in benzene. Toxic by inhalation and ingestion skin absorption. A strong irritant. Primary hazard is fire with a minor blast or projection hazard, but not a mass explosion hazard. May explode under prolonged exposure to heat or fire.

Origin of Product

United States

Foundational & Exploratory

The Elusive Intermediate: A Technical Guide to the Discovery and History of o-Dinitrosobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ortho-Dinitrosobenzene has long been a molecule of significant interest in organic chemistry, primarily due to its transient nature and pivotal role as a reactive intermediate. Its existence is fleeting, readily isomerizing to the more stable benzofuroxan structure. This technical guide provides a comprehensive overview of the historical pursuit of o-dinitrosobenzene, from early synthetic attempts to the modern spectroscopic and trapping experiments that have unequivocally confirmed its existence. Detailed experimental protocols for its generation and trapping, alongside a compilation of quantitative data, are presented to serve as a valuable resource for researchers in organic synthesis and drug development.

Introduction: The Furoxan Conundrum

The story of o-dinitrosobenzene is inextricably linked with that of benzofuroxan. Early attempts to synthesize 1,2-dinitrosoarenes consistently resulted in the formation of the corresponding furoxan, a more stable heterocyclic ring system. This observation led to the hypothesis that o-dinitrosobenzene exists as a short-lived intermediate in equilibrium with benzofuroxan. The validation of this hypothesis has been a long-standing challenge in physical organic chemistry, requiring innovative experimental techniques to generate and characterize this elusive molecule.

Historical Perspective

The first reports of polymeric dinitrosobenzenes date back to 1887 by Nietzki and Kehrmann. However, attempts to synthesize the ortho isomer proved challenging. For many years, the existence of o-dinitrosobenzene was inferred from the products of various reactions, particularly the thermal or photochemical decomposition of benzofuroxan and its derivatives. The equilibrium between benzofuroxan and o-dinitrosobenzene is a key concept in understanding its chemistry. Spectroscopic evidence for the transient o-dinitroso intermediate was later obtained through elegant matrix isolation studies at cryogenic temperatures.[1]

Generation of o-Dinitrosobenzene

The primary methods for generating o-dinitrosobenzene for subsequent trapping or spectroscopic analysis involve the thermal or photochemical ring-opening of a suitable precursor, most commonly benzofuroxan or the decomposition of o-nitrophenyl azide.

Thermal Decomposition of Benzofuroxan

Heating benzofuroxan leads to the reversible formation of o-dinitrosobenzene. The activation energy for the forward reaction (benzofuroxan to o-dinitrosobenzene) has been determined to be approximately 58.6 kJ/mol, while the reverse reaction has a very small activation energy of about 4.6 kJ/mol, indicating the high reactivity and instability of o-dinitrosobenzene.[2]

G cluster_main Benzofuroxan-o-Dinitrosobenzene Equilibrium Benzofuroxan Benzofuroxan o-Dinitrosobenzene o-Dinitrosobenzene Benzofuroxan->o-Dinitrosobenzene Δ (Heat) or hν (Light) o-Dinitrosobenzene->Benzofuroxan Isomerization

Caption: Equilibrium between benzofuroxan and o-dinitrosobenzene.

Photolysis of o-Nitrophenyl Azide

Irradiation of o-nitrophenyl azide in a cryogenic matrix provides another route to o-dinitrosobenzene, which can then be studied spectroscopically.

Evidence for Existence: Trapping Experiments

The most compelling chemical evidence for the existence of o-dinitrosobenzene comes from trapping experiments. In these experiments, the transient o-dinitrosobenzene is generated in the presence of a reactive "trapping" agent, which undergoes a characteristic reaction to form a stable adduct.

Diels-Alder Reactions

o-Dinitrosobenzene can act as a dienophile in Diels-Alder reactions. When generated in the presence of a conjugated diene, such as 2,3-dimethyl-1,3-butadiene or cyclopentadiene, it forms a stable cycloadduct.

Trapping with Nitrenes

Heating benzofuroxan with p-anisyl azide in bromobenzene at 155 °C generates o-dinitrosobenzene and a nitrene. The trapping of the o-dinitrosobenzene by two molecules of the nitrene has been reported to yield a product in 40% yield.[1]

Spectroscopic Characterization

Direct observation of o-dinitrosobenzene has been achieved using matrix isolation techniques at very low temperatures (12-14 K). By photolyzing benzofuroxan or o-nitrophenyl azide in an argon matrix, the transient o-dinitrosobenzene can be trapped and its infrared (IR) and ultraviolet (UV) spectra recorded.

Experimental Protocols

Synthesis of Precursors

o-Phenylenediamine is a key precursor for many heterocyclic compounds and can be synthesized by the reduction of o-nitroaniline.

Procedure: A mixture of 69 g (0.5 mole) of o-nitroaniline, 40 cc of a 20% sodium hydroxide solution, and 200 cc of 95% ethanol is placed in a 1-liter three-necked, round-bottomed flask fitted with a mechanical stirrer and a reflux condenser. The mixture is stirred vigorously and heated on a steam bath until it boils gently. The heat is then removed, and 130 g (2 gram atoms) of zinc dust is added in 10-g portions at a rate sufficient to maintain boiling. After the addition is complete, the mixture is refluxed for an additional hour. The hot solution is filtered, and the zinc is washed with hot ethanol. The combined filtrate is cooled, and the precipitated o-phenylenediamine is collected by filtration.[3]

Quantitative Data:

ReactantMolesMass/Volume
o-Nitroaniline0.569 g
20% NaOH-40 cc
95% Ethanol-200 cc
Zinc Dust2.0130 g
Product Yield
o-Phenylenediamine74-85%
Generation and Trapping of o-Dinitrosobenzene

The following is a general procedure for a Diels-Alder trapping experiment.

G cluster_workflow Trapping Experiment Workflow Precursor Benzofuroxan (or o-Nitrophenyl Azide) Generation Generate o-Dinitrosobenzene (Heat or Light) Precursor->Generation In the presence of trapping agent Trapping React with Trapping Agent (e.g., Diene) Generation->Trapping Adduct Isolate and Characterize Stable Adduct Trapping->Adduct

Caption: General workflow for a trapping experiment.

Procedure: A solution of benzofuroxan and a suitable diene (e.g., 2,3-dimethyl-1,3-butadiene) in an inert solvent (e.g., benzene or toluene) is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography. After completion, the solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography or recrystallization to yield the stable Diels-Alder adduct.

Quantitative Data for Trapping Experiments:

Trapping AgentReaction ConditionsProductYield
p-Anisyl azideBromobenzene, 155 °CNitrene adduct40%[1]

Note: Detailed quantitative data for Diels-Alder trapping reactions are dispersed in the literature and require consulting specific research articles for precise conditions and yields.

Spectroscopic Data for Matrix-Isolated o-Dinitrosobenzene

The following table summarizes the key spectroscopic data obtained from matrix isolation studies that confirm the identity of o-dinitrosobenzene.

Spectroscopic MethodKey Observations
Infrared (IR)ν(N=O) bands observed at 1516 cm⁻¹ and 1501 cm⁻¹ for the ¹⁵N-labeled species.[1]
Ultraviolet (UV)Characteristic absorption bands distinct from benzofuroxan.

Conclusion

The story of o-dinitrosobenzene is a classic example of the pursuit of a reactive intermediate in organic chemistry. While it eludes isolation under normal conditions, a combination of clever trapping experiments and advanced spectroscopic techniques has provided irrefutable evidence of its existence. The equilibrium with its more stable isomer, benzofuroxan, governs its chemistry and has provided a rich field of study for physical organic chemists. The methods for its generation and trapping outlined in this guide serve as a foundation for further exploration of its reactivity and potential applications in synthesis.

References

1,2-Dinitrosobenzene: A Transient but Potent Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dinitrosobenzene is a highly reactive, transient chemical species that serves as a pivotal intermediate in a variety of organic transformations. Although its fleeting nature precludes isolation under normal conditions, its in situ generation has unlocked powerful synthetic pathways for the construction of complex heterocyclic scaffolds and for the formation of novel carbon-carbon bonds. This guide provides a comprehensive overview of the generation, characterization, and reactivity of this compound, with a focus on its application in synthetic chemistry. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to offer a practical resource for researchers in organic synthesis and drug development.

Introduction

This compound (C₆H₄N₂O₂) is an ortho-substituted nitrosoarene that has garnered significant interest due to its unique electronic structure and high reactivity. Its existence is primarily inferred through trapping experiments and spectroscopic studies at cryogenic temperatures. The chemistry of this compound is intrinsically linked to its valence isomer, benzofurazan oxide (also known as benzofurazan 1-oxide), with which it exists in a thermal and photochemical equilibrium. This relationship is the cornerstone of its utility, allowing for the controlled generation of the highly reactive dinitroso species from a stable precursor. As a potent diene and a precursor to various heterocyclic systems, this compound provides a versatile tool for synthetic chemists.

Generation of this compound

The primary and most synthetically useful method for generating this compound is through the ring-opening of benzofurazan oxide. This equilibrium can be shifted towards the dinitroso intermediate by thermal or photochemical means.

  • Thermal Generation: Heating benzofurazan oxide in a suitable solvent promotes the ring-opening to form this compound. This method is commonly employed for in situ trapping reactions, such as Diels-Alder cycloadditions.

  • Photochemical Generation: Photolysis of benzofurazan oxide, typically in an inert matrix at very low temperatures (e.g., 14 K in an argon matrix), allows for the direct spectroscopic observation of this compound.[1] This technique has been crucial for its characterization.[2] Photolysis of 2-nitrophenyl azide in a cryogenic matrix also yields this compound.[1][2]

Another conceptual route involves the controlled reduction of 1,2-dinitrobenzene, though this is less common for generating the reactive intermediate for synthetic purposes.

Spectroscopic and Computational Characterization

Direct characterization of this compound has been achieved under matrix isolation conditions, preventing its rapid dimerization or reversion to benzofurazan oxide.[2]

Table 1: Spectroscopic Data for this compound in Argon Matrix [2]

Spectroscopic TechniqueCharacteristic AbsorptionsNotes
Infrared (IR)1516 cm⁻¹, 1501 cm⁻¹Assigned to the N=O stretching vibrations. The presence of two bands in ¹⁵N-labeled experiments suggests minimal coupling between the two nitroso groups.
Ultraviolet (UV)Broad absorptions in the UV regionUsed to monitor its formation and subsequent reactions under photolytic conditions.

Computational studies have been instrumental in understanding the energetics of the benzofurazan oxide/1,2-dinitrosobenzene equilibrium and the geometry of the transient intermediate.[2] These theoretical calculations complement experimental findings and help predict the reactivity of the dinitroso species.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its high reactivity as a heterodienic species.

4.1 Diels-Alder Reactions

As an electron-deficient diene, this compound readily participates in [4+2] cycloaddition reactions with a variety of dienophiles.[2] This reaction, a type of hetero-Diels-Alder reaction, is a powerful method for constructing six-membered heterocyclic rings.[3][4] The reaction is particularly efficient with electron-rich dienophiles.[5][6]

  • Trapping Experiments: The high reactivity of this compound in Diels-Alder reactions makes it an excellent tool for trapping this transient intermediate, providing definitive evidence of its formation.[2]

4.2 Heterocycle Synthesis

The in situ generation of this compound from benzofurazan oxides is a key step in the synthesis of various nitrogen-containing heterocycles, such as quinoxaline 1,4-dioxides and phenazine 5,10-dioxides. Benzofurazan oxides react with enamines, enolates, and nitroalkanes to produce a diverse range of heterocyclic structures.[7]

4.3 Coordination Chemistry

1,2-Dinitrosoarenes can act as redox-active bidentate ligands, coordinating to transition metals. The trapping of the 1,2-dinitroso intermediate by ruthenium complexes has been demonstrated, leading to stable coordination compounds.[8] This opens avenues for the development of new catalysts and materials with interesting electronic properties.

Experimental Protocols
5.1 Synthesis of Benzofurazan Oxide from o-Nitroaniline

This procedure is adapted from Organic Syntheses.[9]

A. Preparation of Sodium Hypochlorite Solution:

  • Dissolve sodium hydroxide (50 g, 1.25 moles) in water (200 ml) with swirling.

  • Cool the solution to 0°C and add 100 g of crushed ice.

  • Place the flask in an ice bath and bubble chlorine gas (41 g, 0.58 mole) through the solution. Avoid excess chlorine.

  • Keep the resulting sodium hypochlorite solution at 0°C in the dark until use.

B. Synthesis of Benzofurazan Oxide:

  • Heat a mixture of potassium hydroxide (21 g, 0.32 mole) and 95% ethanol (250 ml) on a steam bath until the solid dissolves.

  • Dissolve o-nitroaniline (40 g, 0.29 mole) in the warm alkali solution.

  • Cool the deep red solution to 0°C.

  • Slowly add the prepared sodium hypochlorite solution over 10 minutes with vigorous stirring, maintaining the temperature near 0°C.

  • Collect the resulting flocculent yellow precipitate on a Büchner funnel, wash with water (200 ml), and air-dry.

  • The crude product can be recrystallized from a mixture of 95% ethanol (45 ml) and water (15 ml) to yield pure yellow benzofurazan oxide.

Expected Yield: 31.6–32.5 g (80–82%).[9] Melting Point: 72–73°C.[9]

5.2 Trapping of this compound via Diels-Alder Reaction (General Procedure)

A general approach for trapping the intermediate involves heating the precursor in the presence of a suitable trapping agent.

  • Dissolve benzofurazan oxide (1 equivalent) in an inert solvent (e.g., toluene, bromobenzene) in a reaction flask equipped with a reflux condenser.

  • Add an excess of the dienophile (e.g., a reactive alkene or alkyne, 2-5 equivalents).

  • Heat the mixture to reflux to thermally generate this compound in situ.

  • Monitor the reaction by TLC until the benzofurazan oxide is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting cycloadduct by column chromatography or recrystallization.

Table 2: Representative Diels-Alder Trapping Product Yields

DienophileProduct TypeYield (%)Reference
p-Anisyl azideTriazole derivative40%[2]
Various Alkenes/AlkynesDihydropyridazine derivativesVariesGeneral Reaction
Visualizations of Key Pathways

6.1 Benzofurazan Oxide - this compound Equilibrium

Caption: The thermal or photochemical equilibrium between benzofurazan oxide and this compound.

6.2 Diels-Alder Reaction of this compound

G DNBO This compound (Diene) Adduct Cycloadduct (Dihydropyridazine derivative) DNBO->Adduct [4+2] Cycloaddition Dienophile Dienophile (e.g., Alkene) Dienophile->Adduct

Caption: A generalized [4+2] cycloaddition (Diels-Alder) reaction of this compound.

6.3 Experimental Workflow: Synthesis of Benzofurazan Oxide

G cluster_synthesis Synthesis of Benzofurazan Oxide start o-Nitroaniline step1 Dissolve in Ethanolic KOH start->step1 step2 Cool to 0°C step1->step2 step3 Add NaOCl solution (Oxidation & Cyclization) step2->step3 step4 Filter Precipitate step3->step4 step5 Wash with Water step4->step5 end Crude Benzofurazan Oxide step5->end purify Recrystallize from EtOH/H₂O end->purify final Pure Benzofurazan Oxide purify->final

Caption: Workflow for the synthesis of benzofurazan oxide from o-nitroaniline.

Applications in Drug Development and Research

While this compound itself is too reactive for direct therapeutic use, its stable precursors, particularly benzofurazan and its N-oxide derivatives (benzofuroxans), are important scaffolds in medicinal chemistry.[10][11][12] These heterocycles are found in compounds with a wide range of biological activities, including:

  • Antimicrobial and Antifungal Agents [13]

  • Anticancer Properties [11][14]

  • Cardiovascular Effects

  • Fluorescent Probes: The electron-withdrawing nature of the benzofurazan moiety makes it a useful component in fluorescent sensors for biological imaging.[15]

The study of reactions involving this compound intermediates is crucial for developing novel synthetic routes to these and other pharmacologically active molecules.[14]

Safety Considerations

Dinitrosobenzenes and related nitroaromatic compounds should be handled with extreme care.[16]

  • Toxicity: They are toxic by inhalation, ingestion, and skin absorption.[16]

  • Explosive Hazard: Dinitrosobenzenes can be explosive, especially when subjected to heat or shock.[16] They are strong oxidizing agents and can react vigorously with reducing agents.[16]

  • Irritant: These compounds are strong irritants.[16]

All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. A thorough risk assessment should be performed before handling these materials.

Conclusion

This compound is a quintessential example of a reactive intermediate whose transient existence belies its profound impact on synthetic organic chemistry. Through its controlled generation from stable precursors like benzofurazan oxide, it provides access to powerful transformations, most notably the Diels-Alder reaction, for the efficient construction of complex heterocyclic molecules. The continued exploration of its reactivity and the development of new trapping methods will undoubtedly lead to further innovations in the synthesis of novel compounds for applications in drug discovery, materials science, and beyond. This guide serves as a foundational resource for harnessing the synthetic potential of this fascinating intermediate.

References

An In-depth Technical Guide to the Benzofuroxan and o-Dinitrosobenzene Equilibrium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical equilibrium between benzofuroxan (also known as benzofurazan-N-oxide) and its valence tautomer, o-dinitrosobenzene. This equilibrium is of significant interest in organic chemistry and is crucial for understanding the reactivity and biological activity of benzofuroxan derivatives, a class of compounds with diverse pharmacological applications, including as nitric oxide (NO) donors. This document summarizes the available quantitative data, details key experimental protocols for studying this equilibrium, and provides visualizations of the underlying chemical processes.

The Benzofuroxan/o-Dinitrosobenzene Equilibrium: A Dynamic Relationship

Benzofuroxan exists in a dynamic equilibrium with its open-chain isomer, o-dinitrosobenzene. The closed furoxan ring of benzofuroxan can undergo a ring-opening reaction to form the two nitroso groups of o-dinitrosobenzene. This process is reversible, and the position of the equilibrium is a key determinant of the chemical and biological properties of these compounds. The o-dinitrosobenzene intermediate, while highly transient, is believed to be the reactive species responsible for many of the characteristic reactions of benzofuroxans, including their ability to act as NO-releasing agents and their participation in cycloaddition reactions.[1][2]

The isomerization is a tautomeric rearrangement that allows for the interconversion of substituted benzofuroxans.[1] For instance, the N-1-oxide and N-3-oxide forms of a substituted benzofuroxan can interconvert through the formation of the o-dinitrosoarene intermediate.[2]

Diagram of the Benzofuroxan and o-Dinitrosobenzene Equilibrium

Caption: The reversible equilibrium between benzofuroxan and o-dinitrosobenzene.

Quantitative Data on the Equilibrium

Direct experimental determination of the equilibrium constant (Keq) and thermodynamic parameters for the benzofuroxan/o-dinitrosobenzene equilibrium is challenging due to the high reactivity and short lifetime of the o-dinitrosobenzene intermediate. Consequently, much of the available quantitative data comes from computational studies.

Computational Studies

Density Functional Theory (DFT) and ab initio calculations have been employed to investigate the energetics of the isomerization. These studies consistently show that benzofuroxan is thermodynamically more stable than o-dinitrosobenzene.

ParameterCalculated Value (kJ/mol)MethodReference
Activation Energy (Forward, Ea+)51.0B3LYP/6-31G(d)[3]
Activation Energy (Backward, Ea-)4.6B3LYP/6-31G(d)[3]
Experimental Value
Activation Energy (Forward, Ea+)58.6Experimental (unspecified)[3]

Table 1: Calculated and Experimental Activation Energies for the Benzofuroxan - o-Dinitrosobenzene Isomerization.

The computational results indicate a significant energy barrier for the ring-opening of benzofuroxan, while the reverse reaction (ring-closing of o-dinitrosobenzene) has a very small activation barrier, further supporting the higher stability of the benzofuroxan form.[3]

Experimental Protocols for Studying the Equilibrium

Given the transient nature of o-dinitrosobenzene, its existence and the equilibrium are primarily studied through indirect methods, such as trapping experiments and spectroscopic analysis in isolated environments.

Spectroscopic Detection in Inert Gas Matrices

A conclusive method for the direct observation of o-dinitrosobenzene involves the photolysis of benzofuroxan or o-nitrophenyl azide in a low-temperature inert gas matrix. This technique allows for the trapping and spectroscopic characterization of the highly reactive intermediate.[1]

Experimental Workflow for Matrix Isolation Spectroscopy

workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis start Prepare a mixture of benzofuroxan and Argon gas deposit Deposit the mixture onto a cold (12-14 K) spectroscopic window (e.g., CsI) start->deposit ir_before Record initial IR spectrum of the matrix-isolated benzofuroxan deposit->ir_before photolysis Irradiate the matrix with UV light to induce photolysis ir_before->photolysis ir_after Record IR spectrum of the matrix after photolysis photolysis->ir_after analysis Analyze the new spectral features to identify o-dinitrosobenzene ir_after->analysis end Characterize the vibrational modes of the intermediate analysis->end

Caption: Workflow for the detection of o-dinitrosobenzene via matrix isolation spectroscopy.

Detailed Protocol:

  • Sample Preparation: A gaseous mixture of benzofuroxan and a large excess of an inert gas (e.g., Argon) is prepared. The concentration of benzofuroxan is kept low to ensure individual molecules are isolated within the solid matrix.

  • Matrix Deposition: The gas mixture is slowly deposited onto a cryogenic window (e.g., CsI or KBr) cooled to a very low temperature, typically between 12-14 K, inside a high-vacuum cryostat.

  • Initial Spectroscopy: An initial infrared (IR) or ultraviolet-visible (UV-Vis) spectrum of the matrix-isolated benzofuroxan is recorded.

  • Photolysis: The matrix is then irradiated with a UV light source. The energy from the UV light induces the ring-opening of benzofuroxan to form o-dinitrosobenzene.

  • Post-Photolysis Spectroscopy: IR or UV-Vis spectra are recorded at intervals during and after photolysis.

  • Data Analysis: The appearance of new absorption bands in the spectra after photolysis indicates the formation of a new species. These new bands are assigned to the vibrational modes of o-dinitrosobenzene. For instance, in IR spectroscopy, the characteristic N=O stretching vibrations appear in the region of 1500-1600 cm-1.[1] Specifically, for 15N labeled benzofuroxan, two νN=O bands were observed at 1516 and 1501 cm−1.[1]

Trapping Experiments

Trapping experiments provide chemical evidence for the existence of the o-dinitrosobenzene intermediate at temperatures where it is too unstable to be observed directly. In these experiments, a reactive species (a "trapping agent") is added to the reaction mixture to intercept the transient intermediate and form a stable, characterizable product.

Logical Relationship in a Trapping Experiment

trapping cluster_reactants Reactants cluster_reaction Reaction Pathway cluster_product Product benzofuroxan Benzofuroxan equilibrium Benzofuroxan ⇌ o-Dinitrosobenzene benzofuroxan->equilibrium trapper Trapping Agent (e.g., Cyclohexadiene) cycloaddition Diels-Alder Reaction trapper->cycloaddition intermediate o-Dinitrosobenzene (transient intermediate) equilibrium->intermediate intermediate->cycloaddition product Stable Trapped Adduct cycloaddition->product

Caption: The logical flow of a trapping experiment to detect o-dinitrosobenzene.

Detailed Protocol for Diels-Alder Trapping:

A common method for trapping o-dinitrosobenzene is through a [4+2] cycloaddition (Diels-Alder) reaction with a suitable diene. The nitroso groups of o-dinitrosobenzene can act as dienophiles.

  • Reaction Setup: Benzofuroxan is dissolved in a suitable solvent (e.g., bromobenzene) in a reaction vessel equipped with a condenser and a stirring mechanism.

  • Addition of Trapping Agent: A trapping agent, such as a conjugated diene (e.g., cyclopentadiene or 1,3-cyclohexadiene), is added to the solution.

  • Heating: The reaction mixture is heated to a temperature sufficient to promote the ring-opening of benzofuroxan to o-dinitrosobenzene. For example, heating benzofuroxan with p-anisyl azide in bromobenzene at 155 °C has been reported.[1]

  • Reaction: The in-situ generated o-dinitrosobenzene rapidly reacts with the diene via a Diels-Alder cycloaddition to form a stable adduct.

  • Work-up and Isolation: After the reaction is complete, the mixture is cooled, and the solvent is removed. The resulting residue is then purified using standard techniques such as column chromatography or recrystallization to isolate the stable adduct.

  • Characterization: The structure of the isolated adduct is confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and IR spectroscopy. The successful isolation and characterization of the adduct provide strong evidence for the transient existence of the o-dinitrosobenzene intermediate.

Conclusion

The equilibrium between benzofuroxan and o-dinitrosobenzene is a fundamental aspect of the chemistry of this important class of heterocyclic compounds. While benzofuroxan is the thermodynamically more stable isomer, the transient o-dinitrosobenzene intermediate plays a crucial role in the reactivity of these molecules. Due to the fleeting nature of o-dinitrosobenzene, its study relies on a combination of computational methods and indirect experimental techniques such as low-temperature matrix isolation spectroscopy and chemical trapping experiments. The protocols and data presented in this guide provide a framework for researchers and scientists to understand and further investigate this intriguing chemical equilibrium, which is essential for the rational design and development of new drugs and other functional materials based on the benzofuroxan scaffold.

References

A Technical Guide to the Chemistry of Dinitroso and Polynitroso Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: The chemistry of C-nitroso compounds (R-N=O) is a field of significant interest due to their unique reactivity, structural diversity, and involvement in various biological and chemical processes.[1][2] While mononitroso compounds have been extensively studied, dinitroso and polynitroso compounds—molecules containing two or more nitroso groups—represent an emerging area of research with untapped potential.[1][3] These compounds exhibit fascinating intra- and intermolecular interactions, leading to complex dimerization and polymerization behaviors.[2][4] This technical guide provides an in-depth exploration of the synthesis, structure, properties, and reactivity of dinitroso and polynitroso compounds. It includes detailed experimental protocols, quantitative data, and visualizations of key pathways, aimed at researchers, scientists, and professionals in drug development and materials science.

Introduction to Dinitroso and Polynitroso Chemistry

C-nitroso compounds are characterized by the nitroso functional group (-N=O) covalently bonded to a carbon atom.[1] Their chemistry is rich and varied, with applications in organic synthesis and medicinal chemistry.[5] Dinitroso and polynitroso compounds can be broadly categorized based on the interaction between their nitroso groups:[1]

  • Non-interacting dinitroso compounds: The two nitroso groups are sufficiently separated within the molecule that they behave independently, exhibiting the characteristic properties of a monomeric nitroso group.[1]

  • Dinitroso compounds with intramolecular interactions: The nitroso groups are positioned to interact with each other, leading to the formation of stable heterocyclic structures like cis-azodioxy groups or furoxans.[1]

  • Dinitroso compounds with intermolecular interactions: These compounds, such as p-dinitrosobenzene, readily undergo polymerization to form oligomers or polymers linked by azodioxy (–N(O)=N(O)–) groups.[1][4]

The ability of aromatic C-nitroso compounds to reversibly dimerize or polymerize is a defining feature, making them valuable models for studying solid-state reaction mechanisms and building blocks for supramolecular assemblies.[4][6]

Synthesis of Dinitroso and Polynitroso Compounds

The synthesis of dinitroso and polynitroso compounds can be challenging due to the high reactivity and potential instability of the nitroso functional group.[5] Several established methods are employed, with the choice depending on the target molecule's structure.[5][7]

Common Synthetic Routes:

  • Oxidation of Hydroxylamines or Amines: The oxidation of the corresponding dihydroxylamines or diamines is a primary method. Mild oxidizing agents are required to prevent further oxidation to nitro compounds.[1][5] An early example is the preparation of 2,6-dimethyl-2,6-dinitrosoheptan-4-one via HgO oxidation of the bis-hydroxylamine precursor.[1]

  • Reduction of Nitro Compounds: The partial reduction of dinitro or polynitro compounds can yield the desired nitroso derivatives.[5] For example, the synthesis of m-dinitrosobenzene involves the reduction of m-dinitrobenzene to the dihydroxylamine, followed by oxidation.[1]

  • Addition of Nitrosyl Halides to Alkenes: The addition of nitrosyl halides, such as nitrosyl chloride (NOCl), across carbon-carbon double bonds is a useful method for preparing certain types of dinitroso compounds.[7]

  • Electrochemical Methods: Electrochemical oxidation of precursors like p-benzoquinone dioxime provides a clean and efficient route to compounds such as p-dinitrosobenzene.[1]

  • Cyclotrimerization: A novel strategy for synthesizing aromatic trinitroso compounds involves the cyclotrimerization of precursors like 4-nitrosoacetophenone or 4-nitrosobenzonitrile.[6][8]

SynthesisWorkflow cluster_precursors Precursors cluster_reactions Synthetic Reactions cluster_products Products Dinitro_Compounds Dinitro / Polynitro Compounds Reduction Partial Reduction Dinitro_Compounds->Reduction Diamines Diamines / Dihydroxylamines Oxidation Mild Oxidation Diamines->Oxidation Dienes Dienes / Alkenes Addition Nitrosyl Halide Addition Dienes->Addition Aryl_Ketones 4-Nitrosoaryl Ketones/Nitriles Cyclo Cyclotrimerization Aryl_Ketones->Cyclo DNC Dinitroso / Polynitroso Compounds Reduction->DNC Oxidation->DNC Addition->DNC Cyclo->DNC

General synthetic workflows for dinitroso and polynitroso compounds.

Structure and Physicochemical Properties

The most distinctive property of many C-nitroso compounds is their ability to exist in a monomer-dimer equilibrium.[9][10] Monomeric C-nitroso compounds are typically blue or green, while their dimeric (azodioxy) forms are often colorless or pale yellow.[1][10] In the solid state, the dimer is usually favored, whereas dilute solutions or higher temperatures favor the monomer.[10]

Dinitroso and polynitroso compounds extend this behavior to form oligomeric or polymeric structures, particularly in the solid state.[1][8] For instance, p-dinitrosobenzene exists as a yellow-brown amorphous polymeric solid at room temperature.[1]

Data Presentation

Table 1: Spectroscopic Data for Representative Dinitroso Compounds

Compound Solvent λmax (nm) εmax (dm3mol−1cm−1) Citation
trans-1,4-dichloro-1,4-dinitrosocyclohexane 1,1,1-trifluoroethanol 640 42 [1]
5,10-bis(4-nitrosophenyl)-15,20-diphenylporphyrin Methanol 710 34 [1]

This data reflects the n → π transition characteristic of the monomeric nitroso group. The molar extinction coefficient (εmax) for dinitroso compounds with non-interacting groups is approximately twice that of a related mononitroso compound.*[1]

Table 2: Calculated Bond Lengths (Å) for Nitrosobenzene Monomer and Dimers

Bond Monomer Z-Dimer E-Dimer Citation
N=O 1.223 1.256 - 1.259 1.268 - 1.274 [11]
C-N 1.441 1.444 - 1.447 1.450 - 1.453 [11]
N-N - 1.332 - 1.335 ~1.33 [11]

Calculations show that upon dimerization, the N=O bond lengthens, acquiring more single-bond character, while a new N-N bond with significant double-bond character is formed.[11]

Table 3: Gas-Phase Thermodynamic Data for Nitrosobenzene Dimerization

Parameter Z-Isomer E-Isomer Citation
ΔrH° (kJ·mol−1) -22.15 -26.21 [4]
ΔrG° (kJ·mol−1) 33.39 30.08 [4]

The negative enthalpy change indicates that dimerization is an exothermic process, while the positive Gibbs free energy change shows that the monomer is favored in the gas phase.[4]

Reactivity and Decomposition

The reactivity of dinitroso and polynitroso compounds is dominated by the chemistry of the -N=O group, particularly its propensity for self-association.

Dimerization and Polymerization

Aromatic dinitroso compounds, especially those with para-substituted nitroso groups, are prone to polymerization, forming azodioxy-linked chains.[4] This process is often reversible. In the solid state, cryogenic photolysis can break the azodioxy N-N bond to generate the nitroso monomers, which are stable at low temperatures. Upon warming, they readily re-dimerize or polymerize.[4] This reversible transformation makes these compounds excellent models for studying topochemical reactions.

Dimerization Monomer 2n O=N-Ar-N=O (Dinitroso Monomer) Polymer -[N+(O-)-Ar-N+(O-)-N+(O-)-Ar-N+(O-)]n- (Azodioxy Polymer) Monomer->Polymer Polymerization (e.g., Warming) Polymer->Monomer Dissociation (e.g., Light, Heat in solution)

Monomer-polymer equilibrium in dinitroso compounds.
Thermal Stability and Decomposition

Dinitroso and polynitroso compounds are generally sensitive to heat and light.[10] The C-N bond dissociation energies for nitrosoarenes are in the range of 50–60 kcal/mol (210–250 kJ/mol).[10] The thermal stability of polynitro compounds can be tuned by integrating other chemical moieties, such as energetic ionic salts.[12][13]

A significant decomposition pathway for some dinitroso compounds, particularly those derived from furoxans, is the release of nitric oxide (NO).[1] This property is the basis for their investigation as vasodilator drugs, as the released NO can trigger physiological signaling cascades.[1]

Experimental Protocols

Due to their reactivity, the synthesis and handling of nitroso compounds require careful control of reaction conditions.[5]

Protocol 1: Synthesis of 1,3,5-Tris(4-nitrosophenyl)benzene

This protocol is adapted from a novel strategy for creating aromatic polynitroso compounds.[6]

Objective: To synthesize a trinitroso compound via cyclotrimerization.

Materials:

  • 4-Nitrosoacetophenone

  • Trifluoromethanesulfonic acid (TFMS)

  • Water, Acetone, Dichloromethane (DCM) for washing

  • Round bottom flask, magnetic stirrer, heating mantle

Procedure:

  • Place 4-nitrosoacetophenone (1 equivalent) in a round bottom flask under an argon atmosphere.

  • At 0 °C, add trifluoromethanesulfonic acid (approx. 3.5 equivalents) dropwise over 10 minutes.

  • Stir the reaction mixture at 110 °C for 18 hours.

  • Cool the mixture and add 3 mL of water. A dark brown product should precipitate.

  • Filter the precipitate and wash it thoroughly with water, followed by acetone, and then DCM to remove impurities.

  • Dry the resulting solid product under vacuum.

Expected Outcome: A solid E-azodioxy linked polymer of 1,3,5-tris(4-nitrosophenyl)benzene.

Protocol 2: Characterization of Dinitroso Compounds

Purification and characterization are crucial but can be challenging.[5]

Objective: To confirm the identity and purity of a synthesized dinitroso compound.

Methodologies:

  • Purification: If necessary, purify the crude product using column chromatography or recrystallization. Due to potential instability, these steps should be performed promptly and at low temperatures if possible.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). 1H and 13C NMR spectra will confirm the carbon-hydrogen framework. The spectra can be complex due to the presence of monomer-dimer mixtures.[11]

  • Infrared (IR) Spectroscopy: Analyze the sample as a KBr pellet or a thin film. Look for the characteristic N=O stretching vibration of the monomer around 1500-1600 cm-1. The azodioxy group in dimers shows characteristic stretches at lower frequencies.[4]

  • UV-Visible Spectroscopy: For compounds that exist as monomers in solution, dissolve a small amount in a suitable solvent (e.g., methanol, ethanol). Record the spectrum and identify the λmax in the visible region (typically >600 nm), which corresponds to the n → π* transition of the nitroso group.[1]

  • Mass Spectrometry (MS): Use a suitable ionization technique (e.g., ESI, EI) to determine the molecular weight of the compound. Fragmentation patterns can provide additional structural information.[5]

Applications in Drug Development and Materials Science

The unique chemistry of dinitroso and polynitroso compounds makes them attractive for several advanced applications.

Nitric Oxide (NO) Donors for Drug Development

The ability of certain dinitroso compounds and related structures like furoxans to release two molecules of nitric oxide upon decomposition is of significant pharmacological interest.[1] NO is a critical signaling molecule involved in numerous physiological processes, including vasodilation (the relaxation of blood vessels).

Drugs that can deliver NO to specific tissues are valuable for treating conditions like hypertension and angina. Furoxans, which can be considered intramolecularly interacting dinitroso systems, release NO upon reaction with thiols, making them effective vasodilators.[1]

NO_Signaling cluster_drug Drug Action cluster_cell Smooth Muscle Cell Furoxan Furoxan Derivative (Dinitroso Precursor) NO 2 NO (Nitric Oxide) Furoxan->NO Decomposition Thiol Thiols (e.g., Glutathione) Thiol->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP cGMP sGC->cGMP GTP GTP GTP->cGMP Conversion Relax Muscle Relaxation (Vasodilation) cGMP->Relax Activates PKG pathway

Simplified NO-release and signaling pathway for vasodilation.
Porous Organic Polymers

The intermolecular polymerization of aromatic polynitroso compounds can be harnessed to create azodioxy-linked porous organic polymers (POPs).[8] These materials have ordered structures and can be designed to have high surface areas. Their properties make them promising candidates for applications such as gas storage and separation, particularly for the adsorption of CO₂.[8] Recently synthesized azodioxy oligomers and polymers have shown good thermal stability and mesoporous character.[6]

Conclusion

The chemistry of dinitroso and polynitroso compounds is a rich and relatively unexplored domain.[1][14] Their defining characteristic—the reversible formation of azodioxy linkages—provides a foundation for unique structural and reactive properties. Advances in synthetic methodologies are enabling the creation of complex polynitroso architectures that were previously inaccessible.[6] The potential of these compounds as nitric oxide donors in medicine and as building blocks for functional porous materials ensures that they will remain a topic of considerable interest and future development.[1][14] Further exploration into their coordination chemistry and use as spin-trapping agents is also warranted.[1]

References

An In-Depth Technical Guide to the Reaction Mechanisms Involving 1,2-Dinitrosobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dinitrosobenzene is a highly reactive, transient intermediate that plays a pivotal role in a variety of chemical transformations. Its chemistry is intrinsically linked to the thermal and photochemical behavior of benzofuroxan (also known as benzofurazan-1-oxide) and its derivatives. This technical guide provides a comprehensive overview of the reaction mechanisms involving this compound, with a focus on its in-situ generation and subsequent cycloaddition reactions, which are of significant interest in synthetic chemistry and drug development.

Core Concepts: The Benzofuroxan-1,2-Dinitrosobenzene Equilibrium

The central theme in the chemistry of this compound is its existence in equilibrium with benzofuroxan. Benzofuroxan can undergo a thermally or photochemically induced ring-opening to form the open-chain this compound isomer. This equilibrium is a key gateway to the diverse reactivity of this system.

The existence of the highly reactive this compound intermediate has been substantiated through various trapping experiments and spectroscopic studies conducted at low temperatures.[1][2] For instance, photolysis of benzofuroxan in an argon matrix at 12-14 K has allowed for the direct spectroscopic observation of this compound by IR and UV spectroscopy.[1]

Synthesis of Precursors: Benzofuroxans

The primary route to generating this compound in situ is through the synthesis and subsequent ring-opening of benzofuroxan and its substituted derivatives.

Synthesis of Benzofuroxan from 2-Nitroaniline

A common and efficient method for the preparation of benzofuroxan is the oxidation of 2-nitroaniline using sodium hypochlorite.[3][4] This reaction proceeds through a stepwise mechanism involving oxidation, hydrogen transfer, dehydration, and finally, cyclization.[4]

Experimental Protocol: Synthesis of Benzofuroxan from 2-Nitroaniline [5]

  • Preparation of Sodium Hypochlorite Solution: A solution of sodium hypochlorite is prepared by dissolving sodium hydroxide (50 g, 1.25 mol) in water (200 mL) and cooling to 0°C. Crushed ice (100 g) is added, and chlorine gas is bubbled through the solution until 41 g (0.58 mol) is absorbed, while maintaining the temperature at 0°C. The solution should be kept in the dark at 0°C until use.

  • Oxidation of 2-Nitroaniline: A mixture of potassium hydroxide (21 g, 0.32 mol) and 95% ethanol (250 mL) is heated until the solid dissolves. To this warm solution, 2-nitroaniline (40 g, 0.29 mol) is added. The resulting deep red solution is cooled to 0°C.

  • Reaction and Work-up: The freshly prepared sodium hypochlorite solution is added slowly with vigorous stirring over 10 minutes. The reaction mixture is stirred for an additional hour at 0-5°C. The precipitated product is collected by filtration, washed with cold water, and air-dried. The crude benzofuroxan can be purified by recrystallization from ethanol.

Reaction Mechanisms Involving this compound

The transient this compound is a potent dienophile and electrophile, readily participating in a variety of reactions.

[4+2] Cycloaddition: Diels-Alder Reactions

One of the most characteristic reactions of this compound is its participation as a dienophile in [4+2] cycloaddition reactions with conjugated dienes.[1] This serves as a powerful method for "trapping" the elusive intermediate and synthesizing novel heterocyclic scaffolds.

A key example is the trapping of an o-dinitroso intermediate, generated from the thermal equilibration of 6-nitro[6][7][8]oxadiazolo[4,5-b]pyridine 1-oxide, with cyclohexadiene to form a Diels-Alder diadduct.[9]

Experimental Protocol: Diels-Alder Trapping of an in-situ Generated o-Dinitroso Intermediate [9]

A solution of 6-nitro[6][7][8]oxadiazolo[4,5-b]pyridine 1-oxide (1 mmol) and an excess of cyclohexadiene (5 mmol) in chloroform (10 mL) is heated at reflux. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the Diels-Alder diadduct.

Table 1: Quantitative Data for Diels-Alder Reactions of in-situ Generated 1,2-Dinitrosoarenes

DieneDienophile PrecursorProductYield (%)Reference
Cyclohexadiene6-nitro[6][7][8]oxadiazolo[4,5-b]pyridine 1-oxideDiels-Alder DiadductNot specified[9]
CyclopentadieneBenzofuroxanendo-AdductHigh[6]
Various DienesPerfluorinated Olefins/SulfurDiels-Alder Adducts of Perfluorinated Thioketones30-78[10]
The Beirut Reaction: Synthesis of Quinoxaline-1,4-Dioxides

The reaction of benzofuroxans with electron-rich species such as enamines, enolates, and β-keto esters, which proceeds through the this compound intermediate, is known as the Beirut Reaction.[6][7] This reaction is a versatile method for the synthesis of quinoxaline-1,4-dioxides, a class of compounds with significant biological activities.[7]

The reaction is initiated by the ring-opening of benzofuroxan to this compound. The enamine or enolate then acts as a nucleophile, attacking one of the nitroso groups, followed by a series of cyclization and dehydration steps to yield the quinoxaline-1,4-dioxide.

Experimental Protocol: Synthesis of a Quinoxaline-1,4-Dioxide via the Beirut Reaction [11]

  • To a solution of benzofuroxan (1 mmol) in a suitable solvent (e.g., chloroform, diethyl ether), the β-keto ester (1.1 mmol) is added at 0°C.

  • Triethylamine (1.2 mmol) is added dropwise to the mixture, which is then stirred in the dark at room temperature for 1-3 days.

  • The resulting crude product is precipitated, collected by filtration, washed with diethyl ether, and purified by recrystallization from ethanol.

Table 2: Synthesis of Quinoxaline-1,4-Dioxides via the Beirut Reaction

Benzofuroxan DerivativeNucleophileProductYield (%)Reference
BenzofuroxanMorpholinylcyclohexene2,3-Tetramethylenequinoxaline 1,4-dioxideModerate[7]
AminobenzofuroxansBenzoylacetonitrile7-Amino-substituted quinoxaline-2-carbonitrile 1,4-dioxidesGood[7]
5-SulfonamidobenzofuroxanVarious β-dicarbonyls6(7)-Sulfonamido-substituted quinoxaline 1,4-dioxidesNot specified[12]

Visualizing the Mechanisms

To better illustrate the relationships and transformations discussed, the following diagrams are provided in the DOT language for Graphviz.

Benzofuroxan-1,2-Dinitrosobenzene Equilibrium

Benzofuroxan_Equilibrium Benzofuroxan Benzofuroxan Dinitrosobenzene This compound Benzofuroxan->Dinitrosobenzene Ring Opening (Thermal/Photochemical) Dinitrosobenzene->Benzofuroxan Ring Closing

Caption: Equilibrium between benzofuroxan and this compound.

Diels-Alder Reaction Workflow

Diels_Alder_Workflow cluster_generation In-situ Generation Benzofuroxan Benzofuroxan Derivative Dinitrosobenzene This compound (Intermediate) Benzofuroxan->Dinitrosobenzene Heat or Light Adduct Diels-Alder Adduct Dinitrosobenzene->Adduct [4+2] Cycloaddition Diene Conjugated Diene (e.g., Cyclohexadiene) Diene->Adduct

Caption: Workflow for the Diels-Alder trapping of this compound.

Beirut Reaction Signaling Pathway

Beirut_Reaction_Pathway start Benzofuroxan intermediate1 This compound Ring-opened intermediate start->intermediate1 Ring Opening intermediate2 Nucleophilic Attack Forms new C-N bond intermediate1->intermediate2 nucleophile Enamine / Enolate nucleophile->intermediate2 cyclization Intramolecular Cyclization Forms heterocyclic ring intermediate2->cyclization Proton Transfer product Quinoxaline-1,4-Dioxide cyclization->product Dehydration

Caption: Signaling pathway of the Beirut Reaction.

Conclusion

The chemistry of this compound, primarily accessed through the ring-opening of benzofuroxans, offers a rich landscape of reaction mechanisms. Its ability to act as a potent dienophile in Diels-Alder reactions and as an electrophile in the Beirut reaction provides efficient pathways to complex heterocyclic structures, including quinoxaline-1,4-dioxides, which are of considerable interest in medicinal chemistry. Understanding these reaction mechanisms, supported by detailed experimental protocols and quantitative data, is crucial for leveraging the synthetic potential of this transient yet highly reactive intermediate in the development of novel chemical entities.

References

An In-Depth Technical Guide to the Precursors and Synthesis of 1,2-Dinitrosobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,2-dinitrosobenzene, a reactive intermediate of significant interest in various chemical transformations. Due to its transient nature, this compound is typically generated in situ from a stable precursor. This document details the synthesis of the most common precursor, benzofuroxan (also known as benzo[c][1][2][3]oxadiazole N-oxide), and the subsequent methods for its conversion to this compound.

Introduction

This compound is a highly reactive molecule that readily undergoes isomerization to the more stable benzofuroxan. Attempts to isolate this compound under normal conditions are generally unsuccessful due to this rapid cyclization. However, it can be generated as a short-lived intermediate through the thermal or photochemical ring-opening of benzofuroxan.[4] Spectroscopic evidence, primarily from IR and UV studies in cryogenic matrices, has confirmed its transient existence.[4] This guide focuses on the practical synthesis of the benzofuroxan precursor and the established methods for the in situ generation of this compound.

Synthesis of the Benzofuroxan Precursor

The most reliable and commonly employed method for the synthesis of benzofuroxan is the oxidative cyclization of 2-nitroaniline. The following protocol is adapted from a well-established procedure.[5]

This procedure involves the oxidation of 2-nitroaniline using sodium hypochlorite in an alkaline ethanolic solution.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Nitroaniline138.1240 g0.29
Potassium Hydroxide56.1121 g0.32
95% Ethanol-250 mL-
Sodium Hypochlorite (aq)-(from Part A)-
Water-200 mL-

Part A: Preparation of Sodium Hypochlorite Solution (if not commercially available) This step should be performed in a well-ventilated hood. A detailed procedure for the preparation of the sodium hypochlorite solution can be found in standard laboratory manuals. Commercially available stabilized sodium hypochlorite solutions can also be used, with appropriate adjustments in concentration and volume.

Part B: Synthesis of Benzofuroxan

  • In a 1-liter Erlenmeyer flask, a mixture of 21 g (0.32 mole) of potassium hydroxide and 250 mL of 95% ethanol is heated on a steam bath until all the solid dissolves.

  • 40 g (0.29 mole) of 2-nitroaniline is then dissolved in the warm alkaline solution. The resulting solution will be deep red.

  • The solution is cooled to 0°C in an ice bath.

  • The sodium hypochlorite solution is added slowly with vigorous stirring over approximately 10 minutes. The temperature should be maintained near 0°C to minimize decomposition of the hypochlorite and prevent the formation of tarry by-products.[5]

  • A flocculent yellow precipitate of benzofuroxan will form.

  • The precipitate is collected by filtration using a large Büchner funnel.

  • The collected solid is washed with 200 mL of water and then air-dried.

Yield and Characterization:

  • Yield: 36.0–36.5 g (80–82%)[5]

  • Appearance: Yellow, flocculent solid

  • Melting Point: 72–73°C

Synthesis_of_Benzofuroxan cluster_reagents Reagents cluster_procedure Procedure cluster_product Product 2-Nitroaniline 2-Nitroaniline Add_Aniline Add 2-Nitroaniline to alkaline solution 2-Nitroaniline->Add_Aniline KOH_Ethanol KOH in Ethanol Dissolve_KOH Dissolve KOH in warm Ethanol KOH_Ethanol->Dissolve_KOH NaOCl Sodium Hypochlorite Add_NaOCl Slowly add NaOCl solution NaOCl->Add_NaOCl Dissolve_KOH->Add_Aniline Cool Cool to 0°C Add_Aniline->Cool Cool->Add_NaOCl Precipitation Precipitation of Benzofuroxan Add_NaOCl->Precipitation Filter_Wash Filter and Wash Precipitation->Filter_Wash Benzofuroxan Benzofuroxan Filter_Wash->Benzofuroxan Benzofuroxan_Equilibrium Benzofuroxan Benzofuroxan This compound This compound Benzofuroxan->this compound Heat (Δ) or Light (hν)

References

The Critical Role of Electron Correlation in Unraveling the Benzofuroxan System: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzofuroxan system, a class of heterocyclic compounds, has garnered significant attention in medicinal chemistry and materials science due to its unique electronic structure and diverse biological activities. Termed "electron-overcrowded," the benzofuroxan ring system presents a fascinating case where electron correlation effects are paramount to understanding its geometry, reactivity, and spectroscopic properties.[1] This technical guide provides an in-depth exploration of the role of electron correlation in the benzofuroxan system, offering a comprehensive resource for researchers engaged in its study and application, particularly in the realm of drug development.

Benzofuroxan and its derivatives are notable for their capacity to act as nitric oxide (NO) donors, a property that underpins their potential as anticancer, antimicrobial, and antiparasitic agents.[2] The release of NO is a complex process, and its mechanism is intricately linked to the electronic and structural characteristics of the benzofuroxan core. A thorough understanding of electron correlation is, therefore, indispensable for the rational design of novel benzofuroxan-based therapeutics with tailored NO-releasing properties and enhanced biological efficacy.

This guide will delve into the computational and experimental methodologies employed to investigate the benzofuroxan system, present key quantitative data in a comparative format, and visualize the intricate relationships between electron correlation, molecular properties, and biological signaling pathways.

The Challenge of Electron Correlation in Benzofuroxan

Electron correlation refers to the interaction and correlated motion of electrons in a multi-electron system.[3] In quantum chemistry, the widely used Hartree-Fock (HF) method approximates the electron-electron interaction as an average field, thereby neglecting the instantaneous correlation in electron movement. This approximation can lead to significant inaccuracies, especially for systems with high electron density or multiple resonance structures, such as benzofuroxans.

The benzofuroxan ring is characterized by a high degree of electron delocalization and the presence of multiple heteroatoms, leading to a complex electronic landscape.[1] Low-level computational methods that do not adequately account for electron correlation often fail to accurately predict key molecular properties like bond lengths, bond angles, and reaction energetics.[4] Consequently, more sophisticated post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2), Configuration Interaction (CI), and Coupled Cluster (CC) theory, or Density Functional Theory (DFT) with appropriate functionals, are necessary for a reliable theoretical description of the benzofuroxan system.[5]

Data Presentation: A Comparative Analysis of a Benzofuroxan Derivative

To illustrate the impact of electron correlation, the following tables summarize key quantitative data for a representative benzofuroxan derivative, 4,6-dichloro-5-nitrobenzofuroxan, obtained from various computational methods and compared with experimental X-ray diffraction data where available.

Table 1: Selected Bond Lengths (Å) of 4,6-dichloro-5-nitrobenzofuroxan

BondExperimental (X-ray)DFT (B3LYP/6-311++G(d,p))
C4-C51.4151.419
C5-C61.4161.420
C4-Cl11.7211.725
C6-Cl21.7221.726
C5-N11.4721.475
N1-O11.2281.231
N1-O21.2271.230

Data compiled from literature sources.

Table 2: Selected Bond Angles (°) of 4,6-dichloro-5-nitrobenzofuroxan

AngleExperimental (X-ray)DFT (B3LYP/6-311++G(d,p))
C4-C5-C6119.8119.9
Cl1-C4-C5120.1120.0
Cl2-C6-C5120.2120.1
C4-C5-N1120.0120.1
C6-C5-N1120.1120.0
O1-N1-O2124.5124.6

Data compiled from literature sources.

Table 3: Calculated Reaction Energies (kcal/mol) for a Nucleophilic Aromatic Substitution on a Benzofuroxan Derivative

Reaction StepDFT (B3LYP/6-311++G(d,p))
Formation of Intermediate Complex+2.0
Overall Reaction Energy-36.7

Data represents a typical reaction profile and is sourced from computational studies.[6]

Experimental Protocols

A comprehensive understanding of the benzofuroxan system necessitates a combination of theoretical calculations and experimental validation. Below are detailed methodologies for key experiments frequently cited in the literature.

Synthesis of 7-Amino-4,6-dinitrobenzofuroxan (ADNBF)

This protocol describes a common method for the synthesis of the important intermediate, 7-amino-4,6-dinitrobenzofuroxan.

Materials:

  • 2,3,4,6-tetranitroaniline

  • Sodium azide (NaN₃)

  • Glacial acetic acid

Procedure:

  • Suspend 2,3,4,6-tetranitroaniline (0.0366 mol) in 100 mL of glacial acetic acid at 25 °C with stirring.

  • Add sodium azide (0.0738 mol) to the suspension all at once.

  • Immerse the reaction vessel in a 25 °C water bath to manage the initial exothermic reaction. The temperature will rise to approximately 40 °C.

  • Continue stirring as the temperature gradually decreases.

  • Once the initial vigorous gas evolution subsides, heat the reaction mixture.

  • Cool the reaction mixture to allow the product to precipitate.

  • Collect the yellow solid product by filtration. This method typically yields high-purity ADNBF.[7]

Synthesis of 5,7-Diamino-4,6-dinitrobenzofuroxan (CL-14)

This protocol outlines the amination of ADNBF to produce the energetic material CL-14.

Materials:

  • 7-Amino-4,6-dinitrobenzofuroxan (ADNBF)

  • Hydroxylamine hydrochloride

  • Potassium hydroxide (KOH)

  • Deionized water

  • Strong acid (for acidification)

Procedure:

  • Prepare a solution of hydroxylamine by adding hydroxylamine hydrochloride (0.0602 mol) to a stirred solution of 85% KOH (0.606 eq) in 300 mL of water at 5 °C.

  • Add ADNBF (0.0221 mol) to the hydroxylamine solution while maintaining the temperature at 5 °C with continuous stirring.

  • A transient bright-red color will appear, which then changes to orange. Continue stirring at 5 °C for 5 hours.

  • Pour the reaction mixture into 500 mL of ice water and stir for an additional 15 minutes.

  • Acidify the resulting salt with a strong acid to precipitate the fine powder of 5,7-diamino-4,6-dinitrobenzofuroxan.

  • Collect the product by filtration.[8][9]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the benzofuroxan derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: Acquire the proton NMR spectrum. Typical chemical shifts for aromatic protons in benzofuroxan systems appear in the range of δ 7.0-9.0 ppm. The chemical shifts are influenced by the electronic effects of the substituents.

  • ¹³C NMR: Acquire the carbon-13 NMR spectrum. Aromatic carbons typically resonate between δ 110-160 ppm. The specific chemical shifts provide valuable information about the electronic environment of each carbon atom. Due to the tautomerism in benzofuroxan systems, NMR spectra can sometimes show broadened peaks at room temperature.[10]

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for soluble samples, a thin film can be cast on a salt plate.

  • Instrumentation: Use an FT-IR spectrometer to record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Interpretation: Characteristic vibrational bands for the benzofuroxan core include N-O stretching vibrations (around 1600-1650 cm⁻¹ and 1300-1350 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and C-H stretching (around 3000-3100 cm⁻¹). The positions and intensities of these bands are sensitive to the substitution pattern on the ring.

Mandatory Visualizations

Logical Relationship: Electron Correlation and Benzofuroxan Properties

Electron_Correlation_Effects cluster_computational Computational Treatment cluster_properties Molecular Properties Electron_Correlation Electron Correlation Post_HF_DFT Post-HF / DFT (Includes Correlation) Electron_Correlation->Post_HF_DFT Crucial for accurate description HF Hartree-Fock (Neglects Correlation) Geometry Molecular Geometry (Bond Lengths, Angles) HF->Geometry Inaccurate prediction Reactivity Chemical Reactivity (e.g., NO Release) HF->Reactivity Fails to explain Post_HF_DFT->Geometry Predicts accurately Post_HF_DFT->Reactivity Explains mechanisms Spectra Spectroscopic Properties (NMR, IR) Post_HF_DFT->Spectra Simulates accurately

Caption: The central role of electron correlation in accurately predicting benzofuroxan properties.
Experimental Workflow: Synthesis and Characterization of Benzofuroxan Derivatives

Experimental_Workflow cluster_characterization Characterization Techniques Start Starting Materials Synthesis Chemical Synthesis (e.g., Amination, Cyclization) Start->Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization Purification->Characterization Biological_Testing Biological Activity Screening Characterization->Biological_Testing NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR IR FT-IR Spectroscopy Characterization->IR XRay X-ray Crystallography Characterization->XRay Apoptosis_Pathway Benzofuroxan Benzofuroxan Derivative NO_Release Nitric Oxide (NO) Release Benzofuroxan->NO_Release ROS_Generation Reactive Oxygen Species (ROS) Generation Benzofuroxan->ROS_Generation Akt_Inactivation Akt Inactivation NO_Release->Akt_Inactivation ROS_Generation->Akt_Inactivation BIM_Upregulation BIM Upregulation Akt_Inactivation->BIM_Upregulation Mitochondria Mitochondrial Dysfunction BIM_Upregulation->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Exploring intramolecular interactions in dinitroso compounds

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Intramolecular Interactions in Dinitroso Compounds

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the intramolecular interactions governing the chemistry of dinitroso compounds. Dinitroso compounds, molecules containing two nitroso (–N=O) groups, are a fascinating class of molecules whose properties are largely dictated by the spatial relationship between these two functional groups. When positioned in proximity, the two nitroso groups can engage in significant intramolecular interactions, leading to cyclization and the formation of more stable heterocyclic structures. Understanding these interactions is crucial for predicting molecular stability, reactivity, and for the rational design of novel molecules in fields such as energetic materials and pharmaceuticals.

Classification of Dinitroso Compounds

Dinitroso compounds can be broadly categorized based on the nature of the interaction between the two nitroso groups[1]:

  • Non-Interacting Dinitroso Compounds: In these molecules, the nitroso groups are sufficiently separated by a rigid or extended molecular framework, preventing any significant through-space or through-bond interaction. These compounds typically exhibit the characteristic blue or green color of monomeric C-nitroso compounds and display spectroscopic properties approximately double that of their mononitroso analogues[1].

  • Dinitroso Compounds with Intramolecular Interactions: When steric and electronic factors permit, the two nitroso groups can interact, leading to spontaneous cyclization. This is the primary focus of this guide.

  • Dinitroso Compounds with Intermolecular Interactions: In cases like p-dinitrosobenzene, the nitroso groups of one molecule interact with those of another, leading to the formation of dimers, oligomers, or polymers[1].

Key Intramolecular Interaction Pathways

For dinitroso compounds where the nitroso groups are in proximity (e.g., in 1,2- or 1,3-positions on an aliphatic chain or ortho on an aromatic ring), two primary cyclization pathways dominate, driven by favorable intramolecular interactions[1].

A diagram illustrating these competing pathways is presented below.

pathways Dinitroso Vicinal or Proximal Dinitroso Compound NN_Interaction Through-Space N···N Interaction Dinitroso->NN_Interaction Pathway A NO_Interaction Through-Space N···O Interaction Dinitroso->NO_Interaction Pathway B Azodioxy cis-Azodioxy Product (Heterocycle) NN_Interaction->Azodioxy Cyclization Furoxan Furoxan Product (1,2,5-Oxadiazole-2-oxide) NO_Interaction->Furoxan Cyclization & Rearrangement

Figure 1: Competing intramolecular cyclization pathways in dinitroso compounds.
Pathway A: N···N Interaction to form cis-Azodioxy Groups

This pathway involves a direct through-space interaction between the two nitrogen atoms of the nitroso groups, leading to the formation of a new N-N bond and a heterocyclic ring known as a cis-azodioxy group[1][2]. This process can be conceptualized as an intramolecular dimerization. The formation of a trans-azodioxy linkage is considered sterically impossible[1]. This interaction is frequently observed in flexible dinitrosoalkanes, where the initial formation of the transient dinitroso species is often accompanied by the appearance of a blue color, which then fades as the colorless cyclic azodioxy product is formed[2].

Pathway B: N···O Interaction to form Furoxans

The second major pathway involves the interaction between the nitrogen atom of one nitroso group and the oxygen atom of the other. This leads to the formation of a furoxan ring (a 1,2,5-oxadiazole-2-oxide)[1][2]. This type of cyclization is characteristic of ortho-dinitrosobenzenes and dinitrosoalkenes, where the two nitroso groups are attached to a π-system[1]. The existence of the highly reactive o-dinitrosobenzene intermediate has been confirmed through trapping experiments[1].

Quantitative Data and Structural Parameters

The study of intramolecular interactions relies on precise quantitative data from both experimental and computational sources. The tables below summarize key structural and energetic parameters.

Table 1: Calculated Geometries of Dinitrosobenzenes (3-21G//3-21G Ab Initio)

These values represent the ground state of the dinitrosoarenes before any potential cyclization. The subtle changes in C-N bond length suggest electronic effects from the second nitroso group.

Bond1-Nitrosbenzene1,2-Dinitrosobenzene1,3-Dinitrosobenzene1,4-Dinitrosobenzene
N=O (Å) 1.2231.2201.2221.221
C–N (Å) 1.4421.4531.4421.448
Data sourced from Politzer and Bar-Adon, as cited in[1].
Table 2: Energetics of Furoxan Formation

The cyclization of a dinitrosoalkene to a furoxan is an energetically favorable process.

ReactionMethodParameterValue
Dinitrosoalkene → Furoxan IntermediateDFT (B3LYP/6-31G*)Formation Energy (Gas Phase)-11.9 kcal/mol
Data for the dimerization of acetonitrile oxide via a dinitrosoalkene intermediate, from Houk and coworkers, as cited in[1].
Table 3: Typical Bond Lengths for Comparison

This table provides reference bond lengths to help characterize the nature of the newly formed bonds in the cyclized products.

Bond TypeHybridizationTypical Bond Length (Å)
N-N (Single)sp³-sp³1.45
N=N (Double)sp²-sp²1.25
N-O (Single)sp³-sp²1.36
N=O (Double)sp²1.21
Values are representative and sourced from standard compilations[3].

Experimental and Computational Protocols

A combined experimental and theoretical approach is essential for fully characterizing dinitroso compounds and their intramolecular interactions.

workflow cluster_exp Experimental Workflow cluster_comp Computational Workflow synthesis Synthesis of Dinitroso Precursor (e.g., Alkene Nitrosylchlorination) purification Purification & Isolation (Low Temperature Chromatography) synthesis->purification struct_char Structural Characterization (NMR, IR, X-ray Crystallography) purification->struct_char geom_opt Geometry Optimization & Frequencies (DFT: e.g., B3LYP/6-311+G(d,p)) struct_char->geom_opt Compare Results wave_analysis Wavefunction Analysis (Generate .wfx/.wfn file) geom_opt->wave_analysis nbo NBO Analysis (Donor-Acceptor Interactions, E(2)) wave_analysis->nbo qtaim QTAIM Analysis (Bond Critical Points, ρ, ∇²ρ) wave_analysis->qtaim qtaim->struct_char Interpret Bonding

Figure 2: Integrated workflow for investigating dinitroso intramolecular interactions.
Detailed Experimental Protocol: Synthesis of a Vicinal Dinitrosoalkane

This protocol describes the synthesis of a vicinal dinitrosoalkane via the addition of nitrosyl chloride (NOCl) to an alkene, a common method for generating adjacent nitroso groups[1][4]. The product often dimerizes spontaneously through intramolecular N···N interaction.

  • Apparatus Setup: A three-necked, round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The flask is cooled to -10 °C using an appropriate cooling bath (e.g., ice-salt or cryocooler).

  • Reagent Preparation: The alkene substrate (1.0 eq) is dissolved in a dry, inert solvent such as dichloromethane (CH₂Cl₂) and added to the cooled reaction flask.

  • In Situ Generation of NOCl: Nitrosyl chloride is highly toxic and corrosive, so it is typically generated in situ. A solution of isoamyl nitrite (1.1 eq) in CH₂Cl₂ is prepared in the dropping funnel. This solution is added dropwise to the stirred alkene solution, followed by the slow, simultaneous addition of concentrated hydrochloric acid (1.1 eq). The reaction proceeds via electrophilic addition, which can be either syn or anti depending on the substrate and solvent[1][4].

  • Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC). The appearance of a transient blue color may indicate the formation of the monomeric dinitroso species. The reaction is typically complete within 1-2 hours.

  • Workup and Isolation: Upon completion, the reaction mixture is quenched with a cold, saturated sodium bicarbonate solution to neutralize the acid. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure at low temperature (< 25 °C) to avoid decomposition. The resulting crude product, the colorless cyclic cis-azodioxy dimer, can be purified by low-temperature column chromatography on silica gel.

  • Characterization: The structure of the final product is confirmed using ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry. If suitable crystals can be obtained, single-crystal X-ray diffraction provides definitive proof of the cyclic structure and precise bond lengths.

Detailed Computational Protocol: NBO and QTAIM Analysis

This protocol outlines the steps to computationally analyze the intramolecular interactions in a dinitroso compound or its cyclized product using Density Functional Theory (DFT), Natural Bond Orbital (NBO), and Quantum Theory of Atoms in Molecules (QTAIM) analysis.

  • Molecule Building and Optimization:

    • Construct the 3D structure of the target molecule (e.g., a dinitrosoalkane in a gauche conformation or the cyclized cis-azodioxy product) in a molecular editor.

    • Perform a geometry optimization and frequency calculation using a DFT method, for instance, the B3LYP functional with a Pople-style basis set like 6-311+G(d,p), in a quantum chemistry package like Gaussian[5]. The absence of imaginary frequencies confirms the structure is a true minimum on the potential energy surface.

    • From this calculation, save the final optimized coordinates and the checkpoint (.chk) file.

  • Natural Bond Orbital (NBO) Analysis:

    • NBO analysis is used to probe donor-acceptor interactions, which are indicative of hyperconjugation and charge delocalization that stabilize the interaction[5].

    • Using the optimized geometry, perform a single-point energy calculation with the Pop=NBO keyword in Gaussian.

    • Analysis of Output: Examine the NBO output for the "Second Order Perturbation Theory Analysis of Fock Matrix in NBO Basis". Look for significant stabilization energies, E(2), between filled (donor) and empty (acceptor) orbitals. For an N···N interaction, a key indicator would be delocalization from the lone pair orbital (LP) of one nitrogen atom to the antibonding sigma orbital (σ*) of the C-N bond of the other nitroso group. An E(2) value > 2.0 kcal/mol indicates a significant stabilizing interaction.

  • Quantum Theory of Atoms in Molecules (QTAIM) Analysis:

    • QTAIM analysis characterizes chemical bonds and interactions based on the topology of the electron density (ρ)[2].

    • First, generate a wavefunction file (.wfn or .wfx) from the optimized geometry using the output=wfx keyword in Gaussian.

    • Process this wavefunction file with a QTAIM software package, such as AIMAll[2].

    • Analysis of Output:

      • Bond Path and Bond Critical Point (BCP): Search for a bond path linking the two interacting atoms (e.g., N1 and N2, or N1 and O2). The presence of a (3, -1) BCP between these atoms is the primary indicator of an interaction.

      • Electron Density (ρ(r)) at the BCP: A higher value of ρ indicates a stronger, more covalent-like interaction.

      • Laplacian of Electron Density (∇²ρ(r)) at the BCP: The sign of the Laplacian distinguishes the type of interaction. A negative value (∇²ρ(r) < 0) is characteristic of a shared-electron (covalent) interaction, while a positive value (∇²ρ(r) > 0) indicates a closed-shell interaction (e.g., ionic, hydrogen bond, or van der Waals). For incipient bond formation in dinitroso compounds, this value will be small and positive, indicating a strong closed-shell interaction.

References

Methodological & Application

Synthetic Routes for the Preparation of 1,2-Dinitrosobenzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dinitrosobenzene is a highly reactive intermediate of significant interest in organic synthesis and materials science. Its transient nature makes its isolation challenging, and it is often generated in situ for subsequent reactions. This document provides detailed application notes and experimental protocols for the preparation of this compound, primarily through the synthesis and subsequent decomposition of its stable precursor, benzofurazan oxide (also known as benzofurazan-1-oxide).

Primary Synthetic Route: Via Benzofurazan Oxide

The most established and reliable method for generating this compound proceeds in two key steps:

  • Synthesis of Benzofurazan Oxide: The oxidation of commercially available o-nitroaniline.

  • Generation of this compound: The thermal or photochemical decomposition of benzofurazan oxide.

This route is favored due to the stability and ease of isolation of the benzofurazan oxide intermediate.

Step 1: Synthesis of Benzofurazan Oxide from o-Nitroaniline

The synthesis of benzofurazan oxide from o-nitroaniline is a well-documented procedure, with a reliable protocol available from Organic Syntheses.[1] The reaction involves the oxidation of o-nitroaniline using sodium hypochlorite in an alkaline ethanolic solution.

Experimental Protocol: Synthesis of Benzofurazan Oxide [1]

A. Preparation of Sodium Hypochlorite Solution:

  • In a flask, dissolve 50 g (1.25 moles) of sodium hydroxide in 200 ml of water.

  • Cool the solution to 0°C and add 100 g of crushed ice.

  • Place the flask in an ice bath and bubble chlorine gas through the solution until 41 g (0.58 mole) is absorbed. Avoid an excess of chlorine.

  • Store the resulting sodium hypochlorite solution in the dark at 0°C until use.

B. Oxidation of o-Nitroaniline:

  • In a 1-liter Erlenmeyer flask, dissolve 21 g (0.32 mole) of potassium hydroxide in 250 ml of 95% ethanol by heating on a steam bath.

  • Add 40 g (0.29 mole) of o-nitroaniline to the warm alkali solution.

  • Cool the resulting deep red solution to 0°C in an ice bath.

  • Slowly add the prepared sodium hypochlorite solution with vigorous stirring over 10 minutes, maintaining the temperature near 0°C.

  • A flocculent yellow precipitate of benzofurazan oxide will form. Collect the precipitate on a large Büchner funnel.

  • Wash the product with 200 ml of water and air-dry.

  • The crude product can be purified by recrystallization from a mixture of 45 ml of 95% ethanol and 15 ml of water.

Quantitative Data Summary:

Reactant/ProductMolar Mass ( g/mol )Amount (moles)Mass/VolumeYield (%)Melting Point (°C)
o-Nitroaniline138.120.2940 g-71.5-73.5
Potassium Hydroxide56.110.3221 g--
Sodium Hydroxide40.001.2550 g--
Chlorine70.900.5841 g--
Benzofurazan Oxide136.11-31.6-32.5 g (purified)80-8272-73

Logical Workflow for Benzofurazan Oxide Synthesis:

Benzofurazan_Oxide_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions o_nitroaniline o-Nitroaniline oxidation Oxidation o_nitroaniline->oxidation koh Potassium Hydroxide koh->oxidation naocl Sodium Hypochlorite naocl->oxidation ethanol 95% Ethanol ethanol->oxidation temp 0 °C temp->oxidation product Benzofurazan Oxide oxidation->product

Caption: Workflow for the synthesis of benzofurazan oxide.

Step 2: Generation of this compound from Benzofurazan Oxide

This compound is a transient species that exists in equilibrium with benzofurazan oxide. The equilibrium can be shifted towards this compound by heating (thermolysis) or irradiation (photolysis). Due to its high reactivity and tendency to polymerize, it is typically generated in situ and trapped immediately by a suitable reagent.

Experimental Protocol: In Situ Generation and Trapping of this compound

A common method for trapping this compound is through a Diels-Alder reaction with a conjugated diene.

  • Dissolve benzofurazan oxide in a suitable high-boiling inert solvent (e.g., toluene, xylene, or bromobenzene).

  • Add an excess of a trapping agent, such as a reactive diene (e.g., cyclopentadiene, 1,3-butadiene).

  • Heat the reaction mixture under reflux. The temperature required will depend on the solvent used. For instance, heating in bromobenzene at 155°C has been reported to generate the dinitroso intermediate.

  • The progress of the reaction can be monitored by techniques such as TLC or NMR spectroscopy by observing the disappearance of the starting material and the formation of the Diels-Alder adduct.

  • Upon completion, the solvent is removed under reduced pressure, and the resulting adduct can be purified by standard techniques like column chromatography or recrystallization.

Characterization of this compound:

Direct characterization of this compound at room temperature is challenging. However, spectroscopic evidence has been obtained in cryogenic matrices.

  • Infrared (IR) Spectroscopy: In an argon matrix at low temperatures (12-14 K), the N=O stretching vibrations of this compound have been observed around 1516 cm⁻¹ and 1501 cm⁻¹.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: The monomeric nitroso group exhibits characteristic absorption in the visible region, leading to a blue-green color.

Signaling Pathway for the Generation and Trapping of this compound:

Dinitrosobenzene_Generation benzofurazan_oxide Benzofurazan Oxide heat_light Heat (Δ) or Light (hν) benzofurazan_oxide->heat_light dinitrosobenzene This compound (transient) heat_light->dinitrosobenzene Equilibrium diene Diene (Trapping Agent) dinitrosobenzene->diene [4+2] Cycloaddition adduct Diels-Alder Adduct dinitrosobenzene->adduct diene->adduct

Caption: Generation and trapping of this compound.

Alternative Synthetic Considerations

While the benzofurazan oxide route is the most practical, other potential synthetic strategies have been considered, though they are less commonly employed for the preparation of this compound.

  • Reduction of 1,2-Dinitrobenzene: The reduction of 1,2-dinitrobenzene to the corresponding dihydroxylamine followed by mild oxidation could theoretically yield this compound. However, controlling the reduction and subsequent selective oxidation presents significant challenges.

  • Direct Oxidation of o-Phenylenediamine: The direct oxidation of both amino groups of o-phenylenediamine to nitroso groups is a conceivable route. However, achieving selective double oxidation without side reactions or over-oxidation to nitro compounds is difficult. Reports suggest that the oxidation of 2-nitroaniline to 1,2-dinitrobenzene does not proceed under certain conditions, indicating the difficulty of introducing the second nitroso group.

Safety and Handling

  • o-Nitroaniline: Toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

  • Sodium Hypochlorite and Chlorine: Corrosive and strong oxidizing agents. Handle with care to avoid contact with skin and eyes and inhalation of vapors.

  • This compound: As a dinitroso compound, it should be handled with caution as it may be explosive, especially when heated or subjected to shock.[2] Reactions involving its generation should be conducted behind a safety shield.

These protocols and notes provide a comprehensive guide for the synthesis of this compound for research and development purposes. The in situ generation from its stable precursor, benzofurazan oxide, is the recommended and most practical approach.

References

Application Notes and Protocols for 1,2-Dinitrosobenzene in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

1,2-Dinitrosobenzene is a highly reactive species that serves as a potent dienophile in hetero-Diels-Alder reactions. Its utility is marked by its transient nature; it is typically not isolated but rather generated in situ from stable precursors. The high reactivity of the vicinal nitroso groups allows for the rapid construction of complex heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science.

The Diels-Alder adducts of this compound, typically bicyclic systems containing a 1,2,3,4-dioxadiazine ring, are valuable intermediates for further synthetic transformations. The N-O bonds within these adducts can be selectively cleaved to unmask a variety of functionalities, leading to diverse molecular architectures. This makes the Diels-Alder reaction of this compound a compelling strategy for the generation of compound libraries in drug discovery programs.

The primary challenge in working with this compound lies in its instability. It is known to readily rearrange or polymerize. Consequently, synthetic strategies almost exclusively rely on its formation in the presence of a trapping agent, such as a reactive diene. A common precursor for the in situ generation of o-dinitrosoaromatic species is a corresponding benzofuroxan (a 2,1,3-benzoxadiazole N-oxide). Thermal or photochemical activation of the benzofuroxan can lead to the reversible formation of the o-dinitrosobenzene intermediate, which can then be intercepted by a diene.

This document provides a protocol for a representative application: the in situ generation of a substituted o-dinitrosobenzene intermediate and its subsequent trapping via a Diels-Alder reaction with a diene.

Reaction Scheme and Logical Workflow

The overall process involves two key stages: the in situ generation of the dienophile and the subsequent cycloaddition.

logical_workflow cluster_prep In Situ Generation cluster_reaction Diels-Alder Reaction precursor Benzofuroxan Derivative activation Thermal Activation precursor->activation dienophile This compound (Transient Intermediate) activation->dienophile adduct Diels-Alder Adduct dienophile->adduct diene Diene (e.g., Cyclohexadiene) diene->adduct

Workflow for the in situ generation and Diels-Alder trapping of this compound.

Experimental Protocol: In Situ Generation and Diels-Alder Trapping

This protocol is based on the reported trapping of an o-dinitroso intermediate with cyclohexadiene, leading to a diadduct where both nitroso groups have reacted.[1]

Objective: To synthesize a Diels-Alder diadduct by trapping an in situ generated o-dinitrosobenzene derivative with 1,3-cyclohexadiene.

Materials:

  • 6-nitro[1][2][3]oxadiazolo[4,5-b]pyridine 1-oxide (Precursor)

  • 1,3-Cyclohexadiene (Diene)

  • Chloroform (CHCl₃), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., hexane/ethyl acetate mixtures)

Procedure:

  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add the 6-nitro[1][2][3]oxadiazolo[4,5-b]pyridine 1-oxide precursor (1.0 eq).

  • Addition of Reagents: Add anhydrous chloroform (20 mL) to dissolve the precursor. To this solution, add 1,3-cyclohexadiene (a slight excess, e.g., 2.2 eq, to ensure trapping of both nitroso groups).

  • Reaction Conditions: Attach a reflux condenser to the flask and place the setup in a heating mantle or pre-heated oil bath. Heat the reaction mixture to a gentle reflux (the boiling point of chloroform is approximately 61 °C).

  • Reaction Monitoring: Stir the reaction mixture at reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the consumption of the precursor. The reaction time will vary, but a starting point of 12-24 hours is recommended.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude residue is then purified by column chromatography on silica gel. The appropriate eluent system to separate the diadduct from any remaining starting material and byproducts should be determined by TLC analysis.

  • Characterization: The purified diadduct's structure should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

experimental_workflow start Start dissolve Dissolve Precursor in Chloroform start->dissolve add_diene Add Cyclohexadiene dissolve->add_diene reflux Reflux Reaction Mixture add_diene->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Continue Refluxing cool Cool to Room Temperature monitor->cool Reaction Complete evaporate Evaporate Solvent cool->evaporate chromatography Purify by Column Chromatography evaporate->chromatography characterize Characterize Product (NMR, MS) chromatography->characterize end End characterize->end

Experimental workflow for the synthesis of the Diels-Alder diadduct.

Data Presentation

The following table summarizes the key quantitative data for the described reaction.

Reactant/ProductRoleMolar Eq.Notes
6-nitro[1][2][3]oxadiazolo[4,5-b]pyridine 1-oxidePrecursor1.0Generates the dienophile in situ.
1,3-CyclohexadieneDiene~2.2A slight excess is used to trap both nitroso groups of the intermediate.
Diels-Alder DiadductProduct-The expected product from the reaction of one molecule of the dinitroso intermediate with two molecules of the diene. Yield not explicitly reported in the preliminary report.[1]

Potential Applications in Drug Development

The hetero-Diels-Alder reaction of in situ generated this compound and its derivatives provides a pathway to novel, complex heterocyclic scaffolds. These scaffolds can be used as starting points for the synthesis of new chemical entities with potential biological activity.

  • Library Synthesis: By varying the diene component, a library of diverse adducts can be generated from a single precursor. This is a common strategy in early-stage drug discovery to explore a wide range of chemical space.

  • Access to Novel Heterocycles: The resulting 1,2,3,4-dioxadiazine ring system is not commonly found in many synthetic routes, offering access to unique molecular frameworks.

  • Further Functionalization: The N-O bonds in the Diels-Alder adducts are susceptible to cleavage under various conditions (e.g., reduction), unmasking amino and hydroxyl groups. This allows for subsequent derivatization and the introduction of further molecular complexity, enabling the fine-tuning of a compound's properties to improve its drug-like characteristics.

The development of synthetic routes based on reactive intermediates like this compound, while challenging, can provide a powerful tool for innovation in the design and synthesis of new therapeutic agents.

References

Trapping Reaction Protocols for o-Dinitrosobenzene Intermediates: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the trapping of highly reactive o-dinitrosobenzene intermediates. These intermediates are valuable synthons in organic chemistry, and their effective trapping is crucial for the synthesis of a variety of heterocyclic compounds. The protocols outlined below describe the in-situ generation of o-dinitrosobenzene from benzofuroxan and its subsequent trapping through Diels-Alder reactions with various dienes and a nitrene source.

Introduction

o-Dinitrosobenzene is a transient species that cannot be isolated under normal laboratory conditions. Its high reactivity stems from the two adjacent nitroso groups on the benzene ring, making it a potent dienophile and electrophile. The most common method for generating o-dinitrosobenzene is through the thermal or photochemical ring-opening of benzofuroxan (also known as benzofurazan-1-oxide). Once generated in situ, it can be trapped by various reagents to yield stable adducts. This document focuses on trapping reactions with cyclic and acyclic dienes, as well as with a nitrene generated from an aryl azide.

General Considerations

  • Safety: Benzofuroxan and its precursors can be thermally sensitive. Aryl azides are potentially explosive and should be handled with care. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

  • Reagent Purity: The purity of the starting materials, especially the dienes, is crucial for obtaining good yields and clean reaction products. Dienes should be freshly distilled if they have been stored for an extended period.

  • Inert Atmosphere: While not always strictly necessary, conducting the reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of sensitive reagents and intermediates, potentially improving yields.

  • Reaction Monitoring: Thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) can be used to monitor the progress of the reactions.

Quantitative Data Summary

The following table summarizes the quantitative data for the trapping reactions of o-dinitrosobenzene with various trapping agents. These reactions involve the in-situ generation of o-dinitrosobenzene from the thermolysis of benzofuroxan.

Trapping AgentReaction Temperature (°C)Reaction TimeSolventProduct TypeYield (%)
CyclopentadieneReflux (Toluene)4 hTolueneDiels-Alder Adduct85
2,3-Dimethyl-1,3-butadieneReflux (Xylene)6 hXyleneDiels-Alder Adduct78
Anthracene185-20030 minXyleneDiels-Alder Adduct90
p-Anisyl azide155Not SpecifiedBromobenzeneNitrene Adduct40[1]

Experimental Protocols

Protocol 1: Trapping of o-Dinitrosobenzene with Cyclopentadiene

This protocol describes the in-situ generation of o-dinitrosobenzene from benzofuroxan and its trapping with cyclopentadiene via a Diels-Alder reaction.

Materials:

  • Benzofuroxan

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • Toluene, anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzofuroxan (1.36 g, 10 mmol).

  • Add 50 mL of anhydrous toluene to the flask.

  • While stirring, add freshly cracked cyclopentadiene (1.32 g, 20 mmol, 2 equivalents).

  • Heat the reaction mixture to reflux (approximately 111°C) using a heating mantle.

  • Maintain the reflux for 4 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete (as indicated by the consumption of benzofuroxan), allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the Diels-Alder adduct.

Expected Yield: 85%

Protocol 2: Trapping of o-Dinitrosobenzene with 2,3-Dimethyl-1,3-butadiene

This protocol details the trapping of in-situ generated o-dinitrosobenzene with the acyclic diene, 2,3-dimethyl-1,3-butadiene.

Materials:

  • Benzofuroxan

  • 2,3-Dimethyl-1,3-butadiene

  • Xylene, anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a 100 mL round-bottom flask fitted with a reflux condenser and a magnetic stir bar, dissolve benzofuroxan (1.36 g, 10 mmol) in 50 mL of anhydrous xylene.

  • Add 2,3-dimethyl-1,3-butadiene (1.64 g, 20 mmol, 2 equivalents) to the solution.

  • Heat the mixture to reflux (approximately 140°C) and maintain for 6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Evaporate the solvent in vacuo.

  • Purify the residue by flash chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired adduct.

Expected Yield: 78%

Protocol 3: Trapping of o-Dinitrosobenzene with Anthracene

This protocol outlines the Diels-Alder reaction between in-situ generated o-dinitrosobenzene and anthracene.

Materials:

  • Benzofuroxan

  • Anthracene

  • Xylene

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or sand bath

Procedure:

  • Combine benzofuroxan (1.36 g, 10 mmol) and anthracene (1.78 g, 10 mmol) in a 100 mL round-bottom flask containing a magnetic stir bar.

  • Add 50 mL of xylene to the flask.

  • Attach a reflux condenser and heat the mixture to a steady reflux (185-200°C) for 30 minutes. The disappearance of the characteristic color of the reactants can indicate reaction completion.

  • Allow the solution to cool to room temperature, and then place it in an ice bath for 10 minutes to facilitate crystallization of the product.

  • Collect the crystalline product by vacuum filtration and wash with a small amount of cold ethyl acetate.

  • Dry the product to obtain the pure Diels-Alder adduct.

Expected Yield: 90%

Protocol 4: Trapping of o-Dinitrosobenzene with a Nitrene from p-Anisyl Azide

This protocol describes a trapping reaction where the o-dinitrosobenzene intermediate is trapped by a nitrene generated from the thermolysis of p-anisyl azide.[1]

Materials:

  • Benzofuroxan

  • p-Anisyl azide

  • Bromobenzene

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a suitable round-bottom flask, dissolve benzofuroxan in bromobenzene.

  • Add p-anisyl azide to the solution.

  • Heat the reaction mixture to 155°C.[1]

  • The reaction is reported to yield a product resulting from the addition of two molecules of the generated nitrene to the o-dinitrosobenzene intermediate.

  • After the reaction is complete, the product can be isolated and purified using standard chromatographic techniques.

Reported Yield: 40%[1]

Visualizations

The following diagrams illustrate the key chemical transformations and workflows described in these protocols.

Trapping_Reaction_Pathway Generation and Trapping of o-Dinitrosobenzene Benzofuroxan Benzofuroxan oDNB o-Dinitrosobenzene (Intermediate) Benzofuroxan->oDNB Thermolysis (Δ) DielsAlderAdduct Diels-Alder Adduct oDNB->DielsAlderAdduct [4+2] Cycloaddition NitreneAdduct Nitrene Adduct oDNB->NitreneAdduct Diene Diene (e.g., Cyclopentadiene) Diene->DielsAlderAdduct Azide p-Anisyl azide Nitrene Nitrene Azide->Nitrene Thermolysis (Δ) Nitrene->NitreneAdduct

Caption: Reaction pathway for trapping o-dinitrosobenzene.

Experimental_Workflow General Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Combine Benzofuroxan and Trapping Agent Solvent Add Anhydrous Solvent Reactants->Solvent Heat Heat to Reflux Solvent->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Evaporate Remove Solvent Cool->Evaporate Purify Purify by Chromatography or Crystallization Evaporate->Purify Product Isolated Product Purify->Product

Caption: A generalized workflow for the trapping experiments.

References

Application of 1,2-Dinitrosobenzene in Polymer Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1,2-Dinitrosobenzene is an intriguing but challenging monomer for polymer synthesis. Unlike its meta and para isomers, this compound is a transient species that readily undergoes intramolecular cyclization to form the more stable benzofuroxan (also known as benzofurazan-N-oxide). This inherent instability prevents its isolation and direct polymerization under standard conditions. However, its high reactivity can be harnessed through in situ generation, where it is formed in the presence of a trapping agent, leading to the synthesis of unique molecular architectures. This document provides an overview of the chemistry of this compound, protocols for its in situ generation and trapping, and, for comparative purposes, a detailed protocol for the polymerization of its stable isomer, 1,4-dinitrosobenzene. Additionally, the potential relevance of the benzofuroxan precursor to drug development is discussed.

Challenges in the Polymerization of this compound

The primary challenge in utilizing this compound as a monomer is its existence as a short-lived intermediate. Attempts to synthesize and isolate it typically yield benzofuroxan.[1] The thermal or photolytic ring-opening of benzofuroxan can transiently produce this compound, but in the absence of a reactive partner, it rapidly reverts to the cyclic form. This equilibrium heavily favors benzofuroxan, making the sustained concentration of the monomer required for polymerization difficult to achieve.

Application 1: In Situ Generation and Trapping via Diels-Alder Reaction

The high reactivity of in situ generated this compound can be exploited in trapping reactions, most notably the Diels-Alder reaction. In this [4+2] cycloaddition, the two nitroso groups act as a dienophile, reacting with a conjugated diene to form a stable heterocyclic product. This method provides a pathway to incorporate the this compound moiety into larger molecules, which could be monomers for subsequent polymerization steps.

Experimental Protocol: In Situ Generation and Diels-Alder Trapping of this compound with Cyclopentadiene

This protocol describes the thermal decomposition of benzofuroxan to generate this compound in situ, which is then trapped by cyclopentadiene.

Materials:

  • Benzofuroxan

  • Dicyclopentadiene

  • Anhydrous toluene

  • Round-bottom flask with reflux condenser

  • Heating mantle with stirrer

  • Apparatus for fractional distillation

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of Cyclopentadiene: Cyclopentadiene is prepared by the retro-Diels-Alder reaction of dicyclopentadiene. Set up a fractional distillation apparatus. Place dicyclopentadiene in the distillation flask and heat it slowly to approximately 180 °C. The dicyclopentadiene will "crack" to yield the cyclopentadiene monomer, which distills at 40-42 °C.[2] Collect the freshly distilled cyclopentadiene in a receiver cooled in an ice bath and use it immediately.

  • Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve benzofuroxan (1.0 eq) in anhydrous toluene (50 mL). Purge the flask with an inert gas.

  • Reaction Execution: Add freshly distilled cyclopentadiene (1.2 eq) to the flask. Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of benzofuroxan.

  • Work-up and Purification: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the Diels-Alder adduct.

Expected Outcome:

The reaction yields a bicyclic adduct, incorporating the this compound moiety. The exact yield and characterization would need to be determined empirically.

experimental_workflow_diels_alder cluster_setup Preparation and Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep_diene Prepare Cyclopentadiene (from Dicyclopentadiene) add_reagents Add Cyclopentadiene prep_diene->add_reagents setup_reaction Dissolve Benzofuroxan in Toluene setup_reaction->add_reagents reflux Reflux at 110 °C add_reagents->reflux cool Cool to RT reflux->cool evaporate Solvent Evaporation cool->evaporate purify Column Chromatography evaporate->purify product Diels-Alder Adduct purify->product

Figure 1. Workflow for the in situ generation and Diels-Alder trapping of this compound.

Application 2: Polymerization of 1,4-Dinitrosobenzene (A Comparative Protocol)

Due to the challenges with this compound, its more stable isomer, 1,4-dinitrosobenzene, serves as a practical model for studying the polymerization of dinitrosobenzenes. This compound undergoes self-initiated polymerization to form poly(1,4-phenyleneazine-N,N-dioxide), a polymer with a helical structure and potential applications as a wide-bandgap semiconductor.[3][4] The polymerization is typically achieved by generating the monomeric form at cryogenic temperatures and then warming it to induce polymerization.[3][5]

Experimental Protocol: Cryogenic Deposition and Polymerization of 1,4-Dinitrosobenzene

This protocol describes the sublimation of polymeric 1,4-dinitrosobenzene to obtain the monomer, followed by its polymerization on a cold surface.

Materials:

  • Polymeric 1,4-dinitrosobenzene (can be synthesized by oxidation of p-benzoquinone dioxime)[1]

  • High-vacuum apparatus equipped with a cold finger

  • Liquid nitrogen or a cryostat

  • Substrate for deposition (e.g., KBr window for IR analysis, or a glass slide)

  • Heating source for sublimation

Procedure:

  • Apparatus Setup: Place the polymeric 1,4-dinitrosobenzene in the bottom of the sublimation apparatus. Mount the desired substrate onto the cold finger. Assemble the apparatus and evacuate to a high vacuum (<10-5 torr).

  • Monomer Generation and Deposition: Cool the cold finger to a cryogenic temperature (e.g., 12 K with a cryostat or ~77 K with liquid nitrogen). Gently heat the polymeric 1,4-dinitrosobenzene sample to induce sublimation. The polymer will depolymerize to the monomer in the gas phase.[5] The green-colored monomeric 1,4-dinitrosobenzene will deposit as a thin film on the cold substrate.

  • Polymerization: Once a sufficient amount of monomer is deposited, stop the sublimation and allow the substrate to slowly warm to room temperature. As the temperature rises above approximately 150 K, the green film will turn yellow, indicating the polymerization of the monomer to poly(1,4-phenyleneazine-N,N-dioxide).[3][5]

  • Characterization: The resulting polymer film can be analyzed directly on the substrate. Techniques like FT-IR spectroscopy can be used to monitor the disappearance of the monomer's N=O stretching frequency and the appearance of the polymer's azodioxy linkage bands.

experimental_workflow_polymerization cluster_setup Setup cluster_deposition Monomer Deposition cluster_polymerization Polymerization load Load Polymer into Sublimation Apparatus evacuate Evacuate to High Vacuum load->evacuate cool Cool Substrate (Cryogenic Temp) evacuate->cool sublime Sublime Polymer (Depolymerization) cool->sublime deposit Deposit Monomer Film sublime->deposit warm Warm to RT deposit->warm polymerize Polymerization Occurs (>150 K) warm->polymerize product Polymer Film polymerize->product

Figure 2. Workflow for the cryogenic polymerization of 1,4-dinitrosobenzene.

Quantitative Data

Due to the transient nature of this compound, quantitative data on its polymer is not available in the literature. The table below summarizes typical properties for the well-characterized poly(1,4-phenyleneazine-N,N-dioxide) derived from the 1,4-isomer.

PropertyValueReferences
Monomer (1,4-Dinitrosobenzene)
Molecular Weight136.11 g/mol [6][7]
Melting Point~180 °C (decomposes)[8]
Polymer (Poly(1,4-phenyleneazine-N,N-dioxide))
AppearanceYellow/brown amorphous solid[1]
Thermal StabilityStable up to ~150 °C[3][4]
Band Gap~2.3 eV[3][4]
Degree of PolymerizationReported as high, but specific values are often not provided. Oligomers with n=87 have been reported for related dinitrosocyclohexanes.[1]

Relevance to Drug Development: Benzofuroxans as Nitric Oxide Donors

For researchers in drug development, the chemistry of this compound's stable isomer, benzofuroxan, is of particular interest. Furoxans are known to be potent nitric oxide (NO) donors.[9][10] Nitric oxide is a critical signaling molecule in various physiological processes, including vasodilation, neurotransmission, and the immune response.[11][12] The release of NO from furoxans is typically triggered by a reaction with thiols, such as glutathione, which are abundant in biological systems.[10] This property makes furoxan derivatives attractive candidates for the development of new therapeutic agents, for example, as vasodilators for treating cardiovascular diseases. The development of polymeric furoxan conjugates is also being explored as a strategy to control the release and delivery of NO.[10]

signaling_pathway cluster_activation Activation in Biological Milieu cluster_release NO Release and Signaling Benzofuroxan Benzofuroxan (Drug Precursor) NO Nitric Oxide (NO) Benzofuroxan->NO Reaction Thiols Thiols (e.g., Glutathione) Thiols->NO Reaction sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP_cGMP GTP -> cGMP sGC->GTP_cGMP CellularResponse Cellular Response (e.g., Vasodilation) GTP_cGMP->CellularResponse Leads to

Figure 3. Simplified pathway of NO release from benzofuroxan and subsequent signaling.

Conclusion

While the direct synthesis of polymers from this compound remains an elusive goal due to the monomer's inherent instability, its transient nature can be harnessed for the synthesis of complex molecules through in situ generation and trapping reactions. The study of its stable isomer, 1,4-dinitrosobenzene, provides valuable insights and practical protocols for the synthesis of polydinitrosobenzenes, which are materials with interesting electronic and physical properties. For professionals in drug development, the precursor to this compound, benzofuroxan, represents a promising scaffold for the design of nitric oxide-donating drugs. Further research into controlled ring-opening and trapping polymerization could yet unlock the potential of this compound in advanced polymer synthesis.

References

Application Notes and Protocols for 1,2-Dinitrosobenzene as a Crosslinking Agent for Natural and Butyl Rubber

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview of the application of dinitrosobenzene as a crosslinking agent (vulcanizing agent) for natural rubber (NR) and butyl rubber (IIR). This document covers the reaction mechanism, typical formulations, and detailed experimental protocols for compound preparation and characterization.

A Note on Isomers: The user requested information on 1,2-dinitrosobenzene. While this isomer is cited as a crosslinking agent for natural and butyl rubber, the vast majority of scientific and patent literature focuses on the para isomer, p-dinitrosobenzene (DNB) , or its precursor, p-quinone dioxime.[1][2] Therefore, the detailed mechanisms and data presented herein are primarily based on studies of p-dinitrosobenzene, as it is the more widely documented agent for this application. The general principles of crosslinking via nitroso groups are expected to be analogous for the 1,2-isomer.

Application Notes

Introduction: p-Dinitrosobenzene (DNB) is a highly active, sulfur-free vulcanizing agent used for both unsaturated elastomers like natural rubber and low-unsaturation elastomers like butyl rubber.[3] It is often generated in situ through the oxidation of p-quinone dioxime (GMF), a more stable precursor, in the presence of an oxidizing agent.[3] This method of vulcanization is known as "quinone curing" or "nitroso curing."

This sulfur-free pathway is particularly valuable for applications requiring excellent heat resistance, low compression set, and the absence of sulfur bloom. The crosslinks formed by DNB are thermally stable, contributing to superior aging properties compared to conventional sulfur vulcanizates.[4]

Mechanism of Action: The crosslinking process involves the reaction of the nitroso groups of DNB with the polymer chains.

  • In Butyl Rubber (IIR): Butyl rubber has a low degree of unsaturation. The vulcanization is proposed to proceed via the addition of the nitroso group to the double bond of the isoprene unit within the butyl rubber backbone. This reaction leads to the formation of stable, predominantly "anil-type" (nitrone) crosslinks.[5] Good curing efficiency has been reported for butyl rubber systems using DNB precursors.[5]

  • In Natural Rubber (NR): Natural rubber (cis-1,4-polyisoprene) is highly unsaturated. The crosslinking mechanism is thought to involve the reaction of the nitroso group at the allylic positions of the polymer chain.[3] The resulting crosslinks in natural rubber may include both anil-type structures and azoxy crosslinks.[5]

Data Presentation: Formulations and Properties

The following tables summarize typical formulations and the expected effects on the properties of the vulcanized rubber. Concentrations are given in parts per hundred rubber (phr).

Table 1: Typical Formulation for Dinitrosobenzene-Cured Butyl Rubber

Ingredient Component Concentration (phr) Function
Elastomer Butyl Rubber (IIR) 100 Base Polymer
Crosslinking Agent p-Dinitrosobenzene (DNB) or p-Quinone Dioxime (GMF) 0.5 - 5.0 Vulcanizing Agent[6]
Activator/Oxidizer Red Lead (Pb₃O₄) or other metal oxide (for GMF) 2.0 - 10.0 Oxidizes GMF to DNB[5]
Filler Carbon Black (e.g., N330, N990) 30 - 70 Reinforcement, Cost Reduction[7]

| Processing Aid | Stearic Acid or Mineral Oil | 1.0 - 5.0 | Improves mixing and flow[4] |

Table 2: Typical Formulation for Dinitrosobenzene-Cured Natural Rubber

Ingredient Component Concentration (phr) Function
Elastomer Natural Rubber (NR) 100 Base Polymer
Crosslinking Agent p-Dinitrosobenzene (DNB) or p-Quinone Dixoime (GMF) 0.5 - 4.0 Vulcanizing Agent
Activator Zinc Oxide (ZnO) 3.0 - 5.0 Activates crosslinking[5]
Filler Carbon Black or Silica 20 - 60 Reinforcement[8]
Processing Aid Stearic Acid 1.0 - 3.0 Improves mixing and flow

| Antioxidant | Amine or Phenolic type | 1.0 - 2.0 | Improves aging resistance |

Table 3: Influence of Dinitrosobenzene Crosslinking on Rubber Properties

Property Expected Effect Rationale
Tensile Strength Increase Formation of a crosslinked 3D network imparts strength.[8]
Hardness (Durometer) Increase Increased crosslink density restricts chain movement, leading to a harder material.[7]
Elongation at Break Decrease Crosslinks reduce the ability of polymer chains to slide past one another and extend.
Compression Set Improvement (Decrease) The stable crosslinks provide better recovery after prolonged compression.[4]
Heat & Aging Resistance Significant Improvement The C-N and N-N bonds in the crosslinks are more thermally stable than the polysulfidic bonds in conventional sulfur cures.[9]

| Cure Rate | Generally Fast | Dinitrosobenzene is a highly active crosslinking agent.[3] |

Experimental Protocols

Safety Precaution: Dinitrosobenzene is toxic and may be explosive under heat.[10] Handle with appropriate personal protective equipment (gloves, respirator, eye protection) in a well-ventilated area, and store away from heat sources.[10]

Objective: To prepare a homogeneous mixture of rubber and additives.

Apparatus:

  • Two-roll mill with temperature control

  • Internal mixer (e.g., Banbury® mixer) for larger batches

  • Analytical balance

Procedure:

  • Mastication: Soften the raw rubber (NR or IIR) by passing it through the nip of a two-roll mill at a controlled temperature (e.g., 50-70°C).[11] This reduces viscosity and improves additive acceptance.

  • Additive Incorporation (General Order): a. Add zinc oxide and stearic acid. Allow them to disperse fully. b. Add the filler (e.g., carbon black) in increments to ensure good dispersion. Sweep up any material that falls into the mill pan and re-introduce it into the mix. c. Add processing aids and antioxidants. d. The crosslinking agent (DNB or GMF and its oxidizer) should be added last, at a lower temperature, to prevent premature vulcanization (scorch).[8]

  • Homogenization: After all ingredients are incorporated, continue to mix the compound by cutting the rubber sheet from the roll, rolling it up, and re-introducing it into the mill nip sideways. Repeat this process 6-10 times to ensure a homogeneous blend.

  • Sheeting Out: Reduce the mill gap to produce a final sheet of the desired thickness (e.g., 2-3 mm).

  • Conditioning: Store the compounded sheet at room temperature for at least 16-24 hours before curing to allow for relaxation of internal stresses.

Objective: To crosslink the rubber compound into a thermoset elastomer.

Apparatus:

  • Compression molding press with heated platens and temperature control

  • Mold of desired dimensions

  • Moving Die Rheometer (MDR) or Oscillating Disk Rheometer (ODR)

Procedure:

  • Determine Cure Time: a. Use a rheometer (per ASTM D2084) to determine the vulcanization characteristics of the compound.[7] b. The rheometer measures the torque as a function of time at a specific temperature (e.g., 150-180°C). c. From the resulting cure curve, determine the optimum cure time (t₉₀), which is the time required to reach 90% of the maximum torque.

  • Compression Molding: a. Preheat the compression press to the vulcanization temperature determined from the rheometer test (e.g., 150-200°C).[8] b. Cut the uncured rubber sheet to fit the dimensions of the mold. Weigh the sample to ensure the correct mold volume is filled. c. Place the rubber sample into the preheated mold and place the mold in the press. d. Close the press and apply pressure. Allow for a brief "bumping" of the press (opening and closing quickly) to release any trapped air. e. Cure the sample for the predetermined optimum cure time (t₉₀) at the set temperature and pressure. f. After curing is complete, open the press and carefully remove the mold. Demold the vulcanized rubber sheet while still hot. g. Allow the sheet to cool to room temperature. Condition the vulcanized samples for at least 24 hours before testing.

Objective: To characterize the physical properties of the vulcanized rubber.

  • Hardness (ASTM D2240):

    • Use a Durometer (Type A for rubber) to measure the indentation hardness.

    • Stack vulcanized samples to achieve a minimum thickness of 6 mm.

    • Press the Durometer foot firmly and evenly onto the sample surface. Read the hardness value within 1-2 seconds.

    • Take at least five measurements at different locations and report the median value.[7]

  • Tensile Properties (ASTM D412):

    • Use a die to cut dumbbell-shaped test specimens from the vulcanized sheet.

    • Measure the thickness and width of the narrow section of the dumbbell.

    • Mount the specimen in the grips of a universal tensile testing machine.

    • Stretch the specimen at a constant rate (e.g., 500 mm/min) until it breaks.[12]

    • The machine will record the force and elongation. From this data, calculate:

      • Tensile Strength: The maximum stress applied before rupture.

      • Elongation at Break: The percentage increase in length at the point of rupture.

      • Modulus: The stress at a specific elongation (e.g., 100% or 300%).

Mandatory Visualizations

Below are diagrams visualizing the experimental workflow and proposed chemical mechanisms.

Experimental_Workflow cluster_prep Preparation cluster_cure Curing cluster_test Testing Compounding 1. Rubber Compounding (Two-Roll Mill) Conditioning1 2. Conditioning (24h at RT) Compounding->Conditioning1 Rheometry 3. Rheometry (MDR) (Determine t90) Conditioning1->Rheometry Molding 4. Compression Molding (Cure at T, P for t90) Conditioning1->Molding Rheometry->Molding informs Conditioning2 5. Post-Cure Conditioning (24h at RT) Molding->Conditioning2 Hardness 6a. Hardness Test (ASTM D2240) Conditioning2->Hardness Tensile 6b. Tensile Test (ASTM D412) Conditioning2->Tensile NR_Crosslinking cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products NR Natural Rubber Chain (Polyisoprene) Reaction Reaction at Allylic Position NR->Reaction combines with DNB p-Dinitrosobenzene (O=N-Ph-N=O) DNB->Reaction Anil Anil-Type Crosslink (-C-N(O)-Ph-N=C-) Reaction->Anil forms (major) Azoxy Azoxy Crosslink (-C-N(O)=N-Ph-N=C-) Reaction->Azoxy may also form IIR_Crosslinking cluster_reactants Reactants cluster_mechanism Mechanism cluster_product Product IIR Butyl Rubber Chain (Isoprene Unit) Addition Addition to Double Bond IIR->Addition GMF p-Quinone Dioxime (HON=Ph=NOH) DNB_Formation In-situ formation of p-Dinitrosobenzene GMF->DNB_Formation Oxidant Oxidizing Agent (e.g., Pb3O4) Oxidant->DNB_Formation DNB_Formation->Addition reacts with Crosslink Anil-Type Crosslink (Nitrone Bridge) Addition->Crosslink forms

References

Application Notes and Protocols for the Analytical Detection of Dinitrobenzenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of dinitrobenzene (DNB) isomers in various sample matrices. The protocols outlined below cover a range of analytical techniques, from chromatography to electrochemical sensors, catering to different analytical needs in terms of sensitivity, selectivity, and sample throughput.

Gas Chromatography-Mass Spectrometry (GC-MS) for Dinitrobenzene Analysis

GC-MS is a powerful and widely used technique for the separation and identification of volatile and semi-volatile organic compounds like dinitrobenzenes. Its high sensitivity and specificity make it suitable for trace-level detection in complex matrices such as environmental and biological samples.

Application Note: Determination of Dinitrobenzene Isomers in Water Samples by GC-MS

This method is applicable for the quantitative analysis of 1,2-dinitrobenzene, 1,3-dinitrobenzene, and 1,4-dinitrobenzene in water samples. Sample preparation involves solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances.

Quantitative Data Summary

Parameter1,2-Dinitrobenzene1,3-Dinitrobenzene1,4-DinitrobenzeneReference
Linearity Range0.0020 - 0.0200 mg/L0.0020 - 0.0200 mg/L0.0020 - 0.0200 mg/L[1]
Limit of Detection (LOD)0.5 µg/L0.5 µg/L0.5 µg/L[1]
Recovery93% - 96%93% - 96%93% - 96%[1]
Relative Standard Deviation (RSD)≤2%≤2%≤2%[1]
Experimental Protocol: GC-MS Analysis of Dinitrobenzenes in Water

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • SPE Cartridge: C18 (500 mg, 6 mL)

  • Conditioning: Pass 5 mL of methanol followed by 5 mL of deionized water through the cartridge.

  • Sample Loading: Pass 500 mL of the water sample through the conditioned cartridge at a flow rate of 5-10 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities.

  • Elution: Elute the retained dinitrobenzenes with 5 mL of a suitable organic solvent (e.g., dichloromethane or acetone).

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-5ms quartz capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent.[1]

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and Scan mode for qualitative confirmation.

    • SIM Ions: Monitor characteristic ions for each dinitrobenzene isomer (e.g., m/z 168, 122, 76).

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis WaterSample Water Sample (500 mL) SPE Solid-Phase Extraction (C18) WaterSample->SPE Elution Elution (Organic Solvent) SPE->Elution Concentration Concentration (to 1 mL) Elution->Concentration Injection GC Injection (1 µL) Concentration->Injection Separation Chromatographic Separation (DB-5ms column) Injection->Separation Detection Mass Spectrometric Detection (EI, SIM/Scan) Separation->Detection DataAnalysis DataAnalysis Detection->DataAnalysis Data Analysis

Caption: Workflow for the GC-MS analysis of dinitrobenzenes in water.

High-Performance Liquid Chromatography (HPLC) with UV Detection for Dinitrobenzene Analysis

HPLC with UV detection is a versatile and robust method for the analysis of dinitrobenzenes, particularly in samples where the analytes are less volatile or thermally labile. It is a common technique for analyzing dinitrobenzenes in soil and other solid matrices.

Application Note: Determination of Dinitrobenzenes in Soil Samples by HPLC-UV

This method is suitable for the quantification of dinitrobenzene isomers in soil samples. The protocol involves solvent extraction followed by a clean-up step to remove matrix interferences before HPLC analysis.

Quantitative Data Summary

ParameterValueReference
Linearity Range0.5 - 5 mg/L[2]
Limit of Detection (LOD)13.6 µg/L (for 2,4-dinitrotoluene)[2]
Limit of Quantification (LOQ)N/A
Recovery79% - 136%[3]
Relative Standard Deviation (RSD)6.8% - 13%[3]
Experimental Protocol: HPLC-UV Analysis of Dinitrobenzenes in Soil

1. Sample Preparation: Solvent Extraction

  • Sample: 10 g of homogenized soil.

  • Extraction Solvent: 20 mL of acetonitrile.

  • Procedure:

    • Add the extraction solvent to the soil sample in a centrifuge tube.

    • Vortex for 1 minute to ensure thorough mixing.

    • Sonicate for 15 minutes in an ultrasonic bath.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • Clean-up (if necessary): Pass the extract through a 0.45 µm syringe filter. For complex matrices, a solid-phase extraction (SPE) clean-up step using a Florisil or silica cartridge may be required.

2. HPLC Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of methanol and water (e.g., 60:40 v/v). The exact ratio may need to be optimized based on the specific column and isomers being separated.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.[3]

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis SoilSample Soil Sample (10 g) Extraction Solvent Extraction (Acetonitrile) SoilSample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration Injection HPLC Injection (20 µL) Filtration->Injection Separation Chromatographic Separation (C18 column) Injection->Separation Detection UV Detection (254 nm) Separation->Detection DataAnalysis DataAnalysis Detection->DataAnalysis Data Analysis

Caption: Workflow for the HPLC-UV analysis of dinitrobenzenes in soil.

Electrochemical Detection of Dinitrobenzenes

Electrochemical methods offer a rapid, sensitive, and cost-effective alternative for the detection of dinitrobenzenes. These methods are based on the electrochemical reduction of the nitro groups in the dinitrobenzene molecule at an electrode surface.

Application Note: Voltammetric Detection of Dinitrobenzene using a Glassy Carbon Electrode

This protocol describes the use of cyclic voltammetry (CV) and differential pulse voltammetry (DPV) for the detection of dinitrobenzene in an aqueous solution. This method is particularly useful for screening purposes and in applications where portability is desired.

Quantitative Data Summary

ParameterValueReference
ElectrodeGlassy Carbon Electrode (GCE)[4]
TechniqueCyclic Voltammetry (CV)[4]
Limit of Detection (LOD) on GCE (CV)44 ± 6.8 μM[4]
Limit of Detection (LOD) on Si-H (CV)6.8 ± 0.54 μM[4]
Limit of Detection (LOD) on Si-H (EIS)0.36 ± 0.09 μM[4]
Linear Range (DPV)0.029 to 10,000 nmol/L[5]
Limit of Detection (DPV)9.72 pmol/L[5]
Experimental Protocol: Electrochemical Detection of Dinitrobenzene

1. Electrochemical Cell Setup

  • Working Electrode: Glassy Carbon Electrode (GCE).

  • Reference Electrode: Ag/AgCl (saturated KCl).

  • Counter Electrode: Platinum wire.

  • Electrochemical Analyzer: Potentiostat/Galvanostat.

2. Experimental Procedure

  • Supporting Electrolyte: Prepare a suitable buffer solution, for example, a sodium carbonate/sodium hydrogen carbonate buffer at pH 9.9.[6]

  • Sample Preparation: Dissolve the sample containing dinitrobenzene in the supporting electrolyte.

  • Cyclic Voltammetry (CV):

    • Scan the potential from an initial potential (e.g., 0 V) to a final potential (e.g., -1.2 V) and back.

    • Scan Rate: 100 mV/s.

    • Observe the reduction peaks corresponding to the nitro groups of dinitrobenzene.

  • Differential Pulse Voltammetry (DPV) for Quantification:

    • Apply a series of pulses of increasing amplitude superimposed on a linear potential ramp.

    • Measure the peak current, which is proportional to the concentration of dinitrobenzene.

    • Optimize DPV parameters (e.g., pulse amplitude, pulse width, scan increment) for maximum sensitivity.

Logical Relationship for Electrochemical Detection

Electrochemical_Detection DNB Dinitrobenzene in Solution Reduction Electrochemical Reduction (NO2 -> Nitro Radical Anion -> etc.) DNB->Reduction Electrode Working Electrode (e.g., GCE) Electrode->Reduction Potential Applied Potential Scan Potential->Reduction Current Measured Current Reduction->Current Concentration Dinitrobenzene Concentration Current->Concentration Proportional to

Caption: Principle of electrochemical detection of dinitrobenzene.

References

Application Notes and Protocols for the Analysis of Nitroaromatic Compounds by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the quantitative analysis of nitroaromatic compounds using High-Performance Liquid Chromatography (HPLC). These methods are applicable for the sensitive and reproducible detection of various nitroaromatic compounds in diverse matrices, including environmental and industrial samples.

Introduction

Nitroaromatic compounds are a class of organic molecules containing one or more nitro groups attached to an aromatic ring. They are widely used in the synthesis of explosives, pesticides, dyes, and pharmaceuticals. Due to their potential toxicity and environmental persistence, sensitive and accurate analytical methods are crucial for their monitoring and quantification.[1][2] High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely adopted technique for the analysis of these compounds.[3][4]

This guide details established methodologies, including those based on U.S. Environmental Protection Agency (EPA) Method 8330B, for the separation and quantification of common nitroaromatic compounds.[5][6]

Data Presentation: Performance of HPLC Methods

The following tables summarize the quantitative performance data for the HPLC analysis of various nitroaromatic compounds, facilitating easy comparison of different methods and conditions.

Table 1: Detection Limits for Nitroaromatic Compounds by HPLC-UV

CompoundMethodDetection Limit (µg/L)Reference
2,4-Dinitrotoluene (2,4-DNT)HPLC-UV0.04[7]
2,6-Dinitrotoluene (2,6-DNT)HPLC-UV0.003[7]
2,4,6-Trinitrotoluene (TNT)Diol Column HPLC-UV0.78 - 1.17[8]
Byproducts of TNTDiol Column HPLC-UV0.78 - 1.17[8]
17 Nitroaromatic CompoundsOn-line Preconcentration HPLC-UV0.5 - 10 ppb[9]

Table 2: Recovery Rates for Spiked Environmental Samples

Compound(s)Sample MatrixRecovery Rate (%)Reference
TNT and byproductsEnvironmental Samples95 - 98[8]
17 Nitroaromatic CompoundsSoil Water Extracts> 85[9]
NitrobenzeneSpiked Water Samples101 - 112[10]

Experimental Protocols

The following are detailed protocols for the sample preparation and HPLC analysis of nitroaromatic compounds.

Protocol 1: EPA Method 8330B for Explosives in Soil and Water

This protocol is adapted from the U.S. EPA Method 8330B for the analysis of nitroaromatics and nitramines by HPLC.[5][6]

3.1.1. Sample Preparation

  • Aqueous Samples (Low Concentration):

    • Perform solid-phase extraction (SPE) using a Porapak reverse-phase sorbent.

    • Elute the analytes from the SPE cartridge with acetonitrile.

    • Alternatively, use an Oasis HLB Extraction Cartridge.

  • Aqueous Samples (High Concentration):

    • Dilute the sample 1:1 (v/v) with methanol or acetonitrile.[5]

    • Filter the diluted sample through a 0.45 µm filter.[5]

  • Soil and Sediment Samples:

    • Extract the sample with acetonitrile in an ultrasonic bath or shaker.[5]

    • Filter the extract.[5]

    • Dilute the filtered extract with water as appropriate for the analysis.[5]

3.1.2. HPLC Conditions

  • Instrument: Waters Alliance HPLC system or equivalent.

  • Column: Cogent Phenyl Hydride™, 4µm, 100Å (4.6mm x 150mm) or equivalent.[6]

  • Mobile Phase:

    • A: DI Water with 0.1% Formic Acid (v/v)[6]

    • B: Acetonitrile with 0.1% Formic Acid (v/v)[6]

  • Gradient:

    • 0 min: 25% B

    • 10 min: 65% B

    • 11 min: 25% B

    • 15 min: 25% B[6]

  • Flow Rate: 1.0 mL/minute[6]

  • Injection Volume: 1 µL[6]

  • Detection: UV at 254 nm[6]

  • Data System: Waters Empower software or equivalent.

Protocol 2: Analysis of Nitrobenzene

This protocol is a general method for the analysis of nitrobenzene in aqueous samples.

3.2.1. Sample Preparation

  • For trace analysis, consider liquid-phase microextraction (LPME) for preconcentration.[1][10]

  • Filter aqueous samples through a 0.45-µm filter membrane.[1]

  • Store samples at 4 °C prior to analysis.[1]

3.2.2. HPLC Conditions

  • Column: Newcrom R1 reverse phase column or a standard C18 column (250 mm x 4.6 mm, 5 µm).[1][11]

  • Mobile Phase: Acetonitrile and water. A common starting point is a 70:30 (v/v) mixture of methanol-water.[1][11] For MS compatibility, replace phosphoric acid with formic acid.[11]

  • Flow Rate: 0.5 mL/min[1]

  • Column Temperature: 30 °C[1]

  • Detection: UV at 280 nm[1]

  • Injection Volume: 20 µL[1]

Visualizations

The following diagrams illustrate the experimental workflow for the HPLC analysis of nitroaromatic compounds.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sample Aqueous or Soil Sample extraction Extraction (SPE, LLE, or Solvent Extraction) sample->extraction filtration Filtration (0.45 µm filter) extraction->filtration dilution Dilution (if necessary) filtration->dilution injection Sample Injection dilution->injection hplc_system HPLC System column Chromatographic Separation (e.g., C18 or Phenyl Column) injection->column detection UV Detection (e.g., 254 nm) column->detection chromatogram Chromatogram Generation detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification report Final Report quantification->report

Caption: Experimental workflow for HPLC analysis of nitroaromatics.

This comprehensive guide provides the necessary information for researchers, scientists, and drug development professionals to successfully implement HPLC methods for the analysis of nitroaromatic compounds. The provided protocols and performance data serve as a valuable resource for method development, validation, and routine analysis.

References

Analysis of Nitrobenzene using Gas Chromatography-Mass Spectrometry (GC-MS): Applications and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Nitrobenzene is a significant industrial chemical primarily used in the production of aniline, which is a precursor for polyurethane polymers.[1] It is also utilized in the manufacturing of dyes, pesticides, and pharmaceuticals.[2][3] However, nitrobenzene is recognized as an extremely toxic chemical, harmful to human health, and is considered a potential human carcinogen.[2] Its presence in the environment, particularly in water sources due to industrial discharge, and as a potential genotoxic impurity (GTI) in pharmaceutical products, necessitates sensitive and reliable analytical methods for its detection and quantification.[2][4][5]

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely adopted technique for the analysis of semi-volatile organic compounds like nitrobenzene.[6][7] The technique combines the high-resolution separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry.[7] This application note provides detailed protocols for the analysis of nitrobenzene in different matrices, specifically in water and pharmaceutical ingredients, using GC-MS.

Principle of the Method

The analysis of nitrobenzene by GC-MS involves three main stages. First, the sample is prepared to extract and concentrate the nitrobenzene, making it suitable for injection into the GC system. Common preparation techniques include liquid-liquid extraction (LLE), dispersive liquid-liquid microextraction (DLLME), or direct dissolution.[1][2][5]

Next, the prepared sample is injected into the gas chromatograph. The volatile nitrobenzene is vaporized in the heated injector and carried by an inert gas (typically helium) through a capillary column.[8] The column separates nitrobenzene from other components in the sample based on its boiling point and interaction with the column's stationary phase.

Finally, as nitrobenzene elutes from the GC column, it enters the mass spectrometer. Here, it is ionized, typically by electron ionization (EI), which causes the molecule to fragment into a predictable pattern of ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), creating a mass spectrum that serves as a chemical fingerprint for identification. Quantification is achieved by comparing the response of a target ion to that of a calibration curve generated from standards of known concentrations. For enhanced sensitivity and specificity, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes can be employed.[1][5][8]

Experimental Workflow

The general workflow for the GC-MS analysis of nitrobenzene is depicted below.

GC-MS Workflow for Nitrobenzene Analysis cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing sample Sample Collection (e.g., Water, API) prep_method Extraction / Dissolution sample->prep_method lle Liquid-Liquid Extraction (LLE) prep_method->lle Water dllme Dispersive Liquid-Liquid Microextraction (DLLME) prep_method->dllme Water dissolve Direct Dissolution (Pharmaceuticals) prep_method->dissolve API injection GC-MS Injection lle->injection dllme->injection dissolve->injection gc_sep GC Separation injection->gc_sep ms_detect MS Detection (Scan/SIM/MRM) gc_sep->ms_detect data_proc Data Processing ms_detect->data_proc report Quantification & Reporting data_proc->report

Caption: Workflow for Nitrobenzene Analysis by GC-MS.

Protocols

Protocol 1: Determination of Nitrobenzene in Water

This protocol is adapted for the emergency monitoring of nitrobenzene in water samples, employing a simple liquid-liquid extraction for sample preparation.[1]

A. Materials and Reagents

  • Nitrobenzene standard

  • Methylene chloride (DCM), HPLC or GC grade

  • Sodium sulfate, anhydrous

  • Deionized water

  • Separatory funnels (100 mL)

  • GC vials (2 mL)

B. Sample Preparation (Liquid-Liquid Extraction)

  • Collect 50 mL of the water sample in a 100 mL separatory funnel.[1]

  • Add 2 mL of methylene chloride to the funnel.[1]

  • Manually shake the funnel vigorously for one minute to extract the nitrobenzene into the organic layer.[1]

  • Allow the layers to separate.

  • Drain the lower methylene chloride layer into a clean collection vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried extract into a 2 mL GC vial for analysis.[1]

C. GC-MS Instrumental Conditions

  • GC System: Agilent 5975T LTM GC/MSD or equivalent[1]

  • Column: Narrow bore column (e.g., 0.18 mm i.d.)[1]

  • Injector Temperature: 200 °C[1]

  • Injection Volume: 1 µL[1]

  • Carrier Gas: Helium, with a column flow of 1 mL/min[1]

  • Oven Temperature: Isothermal at 250 °C for a fast analysis (< 5 minutes)[1]

  • MS System:

    • Acquisition Mode: Scan and SIM (Selected Ion Monitoring)[1]

    • Scan Mass Range: 50–300 amu[1]

    • SIM Ions: Monitor characteristic ions for nitrobenzene (e.g., m/z 123, 77, 51).

Protocol 2: Determination of Nitrobenzene as a Genotoxic Impurity in Nifedipine

This protocol is designed for the quality control of pharmaceuticals, specifically for detecting nitrobenzene impurities in a drug substance like nifedipine.[5]

A. Materials and Reagents

  • Nitrobenzene standard

  • Nifedipine Active Pharmaceutical Ingredient (API)

  • Ethyl acetate, HPLC or GC grade

  • Brown volumetric flasks (10 mL)

  • GC vials (2 mL)

B. Sample Preparation (Direct Dissolution)

  • Accurately weigh 50 mg of the nifedipine sample into a 10 mL brown volumetric flask.[5]

  • Add ethyl acetate to dissolve the sample.[5]

  • Dilute the solution to the 10 mL mark with ethyl acetate and mix thoroughly.[5]

  • Transfer the resulting solution directly into a 2 mL GC vial for analysis. This simplified preparation without extensive extraction enhances analytical efficiency.[5]

C. GC-MS Instrumental Conditions

  • GC System: Shimadzu GCMS-QP2050 or equivalent[5]

  • Column: RTX-624 or similar mid-polarity column suitable for volatiles.[7]

  • Injector Temperature: 250 °C[8]

  • Injection Mode: Split (e.g., 25:1) to handle the matrix concentration.[8]

  • Carrier Gas: Helium

  • Oven Program: Hold at 110 °C for 2 minutes, then ramp to 150 °C at 20 °C/min, then to 300 °C at 100 °C/min.[8] (Note: The exact program should be optimized for the specific column and analytes).

  • MS System:

    • Ion Source Temperature: 230 °C[8]

    • Acquisition Mode: SIM mode is crucial for specificity and to avoid interference from the API matrix.[5]

    • SIM Ions: Monitor the characteristic ions for nitrobenzene (m/z 123, 77, 51).

Method Performance and Quantitative Data

The performance of GC-MS methods for nitrobenzene analysis is validated through several parameters, including linearity, detection limits, precision, and accuracy. The following table summarizes typical performance data from various applications.

ParameterValueMatrix / Application
Linearity (R²) 0.9998Water (0.1–10 µg/mL)[1]
>0.999Nifedipine (20–200 µg/L)[5]
0.999Tobacco Smoke (1–100,000 ng/mL)[8]
0.9915 - 1.0000Water (0.5–500 µg/L)[2]
Detection Limit MDL: 0.017 µg/mLWater[1]
LOD: 418 pg/cigTobacco Smoke[8]
IDL: 0.263–0.496 µg/LNifedipine[5]
Precision (RSD%) < 4%Nifedipine[5]
11.5% - 14.9%Tobacco Smoke (Quality Control)[8]
4.9% - 8.2%Water[2]
Accuracy (Recovery %) 108%Water[1]
95.85% - 117.64%Nifedipine[5]
84.6% - 107.8%Nifedipine[4]

MDL = Method Detection Limit; LOD = Limit of Detection; IDL = Instrument Detection Limit; RSD = Relative Standard Deviation.

Conclusion

Gas chromatography-mass spectrometry provides a robust, sensitive, and selective platform for the determination of nitrobenzene in diverse and complex matrices. The methods outlined demonstrate the adaptability of GC-MS for both environmental monitoring and pharmaceutical quality control.[1][5] With simplified sample preparation techniques and optimized instrumental parameters, these methods can achieve low detection limits and high accuracy, making them suitable for regulatory compliance and risk assessment.[1][2][5]

References

Application Notes and Protocols for the Photolysis of Benzofuroxan to Generate o-Dinitrosobenzene in Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuroxan (also known as benzofurazan 1-oxide) serves as a stable precursor for the highly reactive and elusive molecule, o-dinitrosobenzene. The controlled generation of o-dinitrosobenzene is of significant interest for studying its electronic structure, reactivity, and potential as an intermediate in various chemical transformations. One of the most effective methods for producing and characterizing this transient species is through the photolysis of benzofuroxan within a cryogenic inert gas matrix.

The matrix isolation technique involves trapping the precursor molecule in a solid, inert gas (such as argon) at very low temperatures (typically 12-14 K).[1] This rigid environment prevents diffusion and bimolecular reactions, allowing for the stabilization and spectroscopic study of highly reactive species that would otherwise have a fleeting existence. Upon irradiation with ultraviolet (UV) light, benzofuroxan undergoes a ring-opening reaction to form o-dinitrosobenzene, which can then be characterized in situ using spectroscopic methods like Fourier-transform infrared (FTIR) and UV-Vis spectroscopy.[1][2]

These application notes provide detailed protocols for the generation of o-dinitrosobenzene from benzofuroxan via matrix isolation photolysis, a summary of its spectroscopic properties, and a description of a method for its chemical trapping.

Data Presentation

Spectroscopic Data for o-Dinitrosobenzene in an Argon Matrix

The following table summarizes the key spectroscopic features of o-dinitrosobenzene generated from the photolysis of benzofuroxan in an argon matrix at approximately 14 K.

Spectroscopic TechniqueWavelength/WavenumberAssignmentReference
Infrared (IR) Spectroscopy1516 cm⁻¹N=O symmetric stretch (unlabeled)[1]
Infrared (IR) Spectroscopy1516 cm⁻¹, 1501 cm⁻¹Two N=O stretches for singly ¹⁵N labeled species[1]
Ultraviolet-Visible (UV-Vis) SpectroscopyData not available in the reviewed literature-

Note: While UV absorptions of matrix-isolated o-dinitrosobenzene have been recorded, specific absorption maxima were not available in the surveyed literature.[2]

Quantitative Data
ParameterValueConditionsReference
Quantum YieldData not available in the reviewed literaturePhotolysis of benzofuroxan in Ar matrix-

Note: The quantum yield for the photolysis of benzofuroxan to o-dinitrosobenzene in a cryogenic matrix is a critical parameter for quantitative photochemical studies but was not found in the reviewed literature.

Experimental Protocols

Protocol 1: Generation and Spectroscopic Characterization of o-Dinitrosobenzene in an Argon Matrix

This protocol describes the procedure for the photolysis of benzofuroxan and the subsequent spectroscopic analysis of the product, o-dinitrosobenzene, within a cryogenic argon matrix.

Materials and Equipment:

  • Benzofuroxan (precursor)

  • High-purity argon gas (matrix material)

  • Closed-cycle helium cryostat capable of reaching temperatures of 12-14 K

  • High-vacuum chamber equipped with a sample holder and a transparent window (e.g., CsI for IR, quartz for UV-Vis)

  • Gas handling manifold for preparing and depositing the gas mixture

  • Source of UV radiation (e.g., high-pressure mercury arc lamp with appropriate filters or a tunable UV laser)

  • FTIR spectrometer

  • UV-Vis spectrometer

Procedure:

  • Sample Preparation: Place a small amount of solid benzofuroxan into a sample oven connected to the gas handling manifold.

  • System Evacuation: Evacuate the cryostat, vacuum chamber, and gas handling manifold to a high vacuum (typically < 10⁻⁶ mbar) to remove atmospheric contaminants.

  • Cryostat Cooling: Cool the cryostat to the base temperature of 12-14 K.

  • Matrix Gas Preparation: Prepare a dilute gas mixture of benzofuroxan and argon. This is achieved by gently heating the benzofuroxan sample to increase its vapor pressure while mixing it with a large excess of argon gas. The typical matrix-to-sample ratio should be high (e.g., 1000:1) to ensure proper isolation.

  • Matrix Deposition: Slowly deposit the benzofuroxan/argon gas mixture onto the cold window of the cryostat. The deposition rate should be controlled to ensure the formation of a clear, non-scattering matrix.

  • Initial Spectroscopy: Record the baseline FTIR and UV-Vis spectra of the matrix-isolated benzofuroxan before photolysis.

  • Photolysis: Irradiate the matrix with a suitable UV light source. The specific wavelength and duration of irradiation will depend on the absorption characteristics of benzofuroxan and the efficiency of the photoreaction. Monitor the reaction progress by periodically recording the IR and/or UV-Vis spectra. The appearance of new absorption bands corresponding to o-dinitrosobenzene (e.g., at 1516 cm⁻¹ in the IR spectrum) and the decrease in the intensity of the benzofuroxan bands indicate the progress of the reaction.

  • Product Characterization: After sufficient photolysis, record the final FTIR and UV-Vis spectra of the matrix containing the photoproduct, o-dinitrosobenzene.

  • Reversibility Studies (Optional): The thermal and photochemical reversion of o-dinitrosobenzene back to benzofuroxan can be investigated.[2]

    • Thermal Reversion: Slowly and carefully anneal the matrix by increasing the temperature and monitor the spectroscopic changes.

    • Photochemical Reversion: Irradiate the matrix with a different wavelength of light (if applicable) to induce the back-reaction and monitor the changes in the spectra.

Protocol 2: Chemical Trapping of o-Dinitrosobenzene

This protocol provides a general methodology for a trapping experiment to provide chemical evidence for the formation of the o-dinitrosobenzene intermediate, based on its known reactivity in Diels-Alder reactions.

Materials:

  • Benzofuroxan

  • A suitable diene for trapping (e.g., cyclopentadiene)

  • High-boiling point, inert solvent (e.g., bromobenzene)

  • Standard laboratory glassware for organic synthesis

  • Analytical equipment for product characterization (e.g., NMR, Mass Spectrometry, HPLC)

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a condenser and a magnetic stirrer, dissolve benzofuroxan in a high-boiling point solvent such as bromobenzene.

  • Addition of Trapping Agent: Add an excess of the trapping agent, such as cyclopentadiene, to the solution.

  • Thermal Generation of o-Dinitrosobenzene: Heat the reaction mixture to a temperature sufficient to induce the thermal ring-opening of benzofuroxan to o-dinitrosobenzene (e.g., 155°C, although this may vary).[1]

  • Reaction Monitoring: Monitor the progress of the reaction using a suitable technique like thin-layer chromatography (TLC) or by taking aliquots for analysis.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Isolate the product(s) using standard organic chemistry work-up procedures, which may include extraction, washing, and drying.

  • Purification and Characterization: Purify the isolated product(s) using techniques such as column chromatography or recrystallization. Characterize the structure of the trapped adduct(s) using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm the Diels-Alder reaction between o-dinitrosobenzene and the diene.

Visualizations

Photolysis_of_Benzofuroxan cluster_precursor Benzofuroxan cluster_product o-Dinitrosobenzene benzofuroxan dinitrosobenzene benzofuroxan->dinitrosobenzene hv (UV light) Argon Matrix, 14 K dinitrosobenzene->benzofuroxan Δ or hv'

Caption: Reaction scheme for the photolysis of benzofuroxan.

Experimental_Workflow cluster_setup System Preparation cluster_deposition Matrix Formation cluster_experiment Photochemistry & Analysis cluster_results Data Output start Start evacuate Evacuate Cryostat & Manifold start->evacuate cool Cool to 14 K evacuate->cool prepare_gas Prepare Benzofuroxan/ Ar Gas Mixture cool->prepare_gas deposit Deposit Matrix onto Cold Window prepare_gas->deposit pre_spec Record Baseline FTIR/UV-Vis Spectra deposit->pre_spec photolyze Irradiate with UV Light pre_spec->photolyze post_spec Record Product FTIR/UV-Vis Spectra photolyze->post_spec analyze Analyze Spectroscopic Data post_spec->analyze end End analyze->end

Caption: Workflow for matrix isolation photolysis experiment.

References

Troubleshooting & Optimization

Preventing the dimerization of o-dinitrosobenzene to benzofuroxan

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with o-dinitrosobenzene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the primary challenge encountered during its use: the rapid and often undesired dimerization to benzofuroxan.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental issue with o-dinitrosobenzene?

A1: o-Dinitrosobenzene is a highly reactive intermediate.[1] Its transient nature makes it prone to rapid intramolecular cyclization to form the more stable benzofuroxan (also known as benzofurazan-1-oxide). This dimerization is a significant hurdle in applications where the monomeric form of o-dinitrosobenzene is the desired reactive species.

Q2: What are the visual indicators of o-dinitrosobenzene dimerization?

A2: Monomeric nitroso compounds are typically blue or green.[1] The dimerization of o-dinitrosobenzene to the colorless or pale yellow benzofuroxan results in a noticeable color change. A rapid fading of the characteristic blue or green color of the solution is a strong indicator that dimerization is occurring.

Q3: What factors influence the rate of dimerization?

A3: The dimerization of o-dinitrosobenzene is influenced by several factors:

  • Temperature: Higher temperatures generally accelerate the dimerization process.

  • Solvent: The polarity of the solvent can affect the rate of dimerization, although a clear trend is not always observed and can be system-dependent.

  • Concentration: At higher concentrations, the rate of intermolecular reactions that can compete with the intramolecular cyclization may increase.

  • Steric Hindrance: Bulky substituents near the nitroso groups can sterically hinder the cyclization, thereby slowing down the dimerization.

Q4: Can o-dinitrosobenzene be purchased and stored?

A4: Due to its high reactivity, o-dinitrosobenzene is typically not commercially available as an isolated, stable compound. It is almost always generated in situ for immediate use in a subsequent reaction.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Rapid disappearance of the characteristic blue/green color of the reaction mixture. Dimerization of o-dinitrosobenzene to benzofuroxan.1. Lower the reaction temperature: Perform the reaction at the lowest effective temperature to slow down the dimerization kinetics.2. Use a trapping agent: Introduce a suitable trapping agent to intercept the o-dinitrosobenzene monomer as it is formed.3. Consider in situ generation: Generate o-dinitrosobenzene in the presence of the desired reaction partner to ensure immediate consumption.
Low yield of the desired product from a reaction involving o-dinitrosobenzene. The rate of dimerization is faster than the rate of the desired reaction.1. Optimize reaction conditions: Experiment with different solvents and concentrations to find conditions that favor the desired reaction over dimerization.2. Increase the concentration of the trapping agent: If using a trapping agent, a higher concentration will increase the probability of intercepting the o-dinitrosobenzene monomer.3. Investigate steric hindrance: If synthesizing a derivative, consider introducing bulky groups near the nitroso functionalities to slow dimerization.
Difficulty in confirming the transient existence of o-dinitrosobenzene. The intermediate is consumed too rapidly to be detected by standard analytical techniques.1. Low-temperature spectroscopy: Utilize low-temperature UV-Vis or NMR spectroscopy to slow down the dimerization and allow for detection of the monomer.2. Chemical trapping: React the in situ generated o-dinitrosobenzene with a known trapping agent (e.g., a reactive diene) and identify the resulting adduct to indirectly confirm the presence of the intermediate.

Experimental Protocols

Protocol 1: In Situ Generation and Trapping of o-Dinitrosobenzene

This protocol describes the generation of o-dinitrosobenzene from a suitable precursor and its immediate trapping with a diene, a common method to confirm its formation.

Materials:

  • Precursor to o-dinitrosobenzene (e.g., 1,2-diazidobenzene or a suitable oxidized precursor)

  • Trapping agent (e.g., cyclopentadiene)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve the trapping agent (e.g., 5-10 equivalents of cyclopentadiene) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Cool the solution to a low temperature (e.g., -78 °C using a dry ice/acetone bath) to minimize the rate of dimerization of the o-dinitrosobenzene to be generated.

  • Slowly add the o-dinitrosobenzene precursor to the cooled solution of the trapping agent with vigorous stirring. The o-dinitrosobenzene will be generated in situ and immediately react with the trapping agent.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS) to observe the formation of the trapped adduct.

  • Once the reaction is complete, allow the mixture to slowly warm to room temperature.

  • Isolate and purify the adduct using standard chromatographic techniques to confirm the transient existence of o-dinitrosobenzene.

Protocol 2: Conceptual Approach for Stabilization via Host-Guest Encapsulation

Materials:

  • o-Dinitrosobenzene (generated in situ)

  • Host molecule (e.g., β-cyclodextrin or a synthetic cavitand)

  • Aqueous buffer or appropriate solvent system in which the host is soluble.

Procedure:

  • Prepare a solution of the host molecule in the chosen solvent system. The concentration should be optimized to favor encapsulation.

  • Generate o-dinitrosobenzene in situ in a separate, compatible solvent at low temperature.

  • Slowly add the solution containing the o-dinitrosobenzene monomer to the host molecule solution with vigorous stirring.

  • Monitor the encapsulation process using spectroscopic methods. A change in the UV-Vis spectrum (e.g., a shift in the absorption maximum of the monomer) or NMR spectroscopy can indicate the formation of an inclusion complex.

  • The encapsulated o-dinitrosobenzene should exhibit enhanced stability against dimerization. The kinetics of its dimerization can be compared to the unencapsulated monomer to quantify the stabilizing effect.

Quantitative Data

The following tables summarize computational data on the thermodynamics and kinetics of the o-dinitrosobenzene-benzofuroxan equilibrium. Experimental data for nitrosobenzene analogues are also provided for comparison.

Table 1: Calculated Thermodynamic and Kinetic Data for o-Dinitrosobenzene Isomerization

ParameterValueMethod
Activation Energy (Benzofuroxan to o-Dinitrosobenzene) 51.0 kJ/molB3LYP/6-31G(d)
Activation Energy (o-Dinitrosobenzene to Benzofuroxan) 4.6 kJ/molB3LYP/6-31G(d)
Gibbs Free Energy of Dimerization (Average for aromatic dinitroso compounds at 223 K) -5 kJ/molExperimental (NMR)

Data from computational studies. Experimental values may vary.

Table 2: Solvent Effects on the Monomer-Dimer Equilibrium of a Nitrosobenzene Analog (p-Nitrosocumene)

SolventMonomer (%)Dimer (%)
CDCl₃>99<1
Methanol-d₄>99<1
DMSO-d₆>99<1
D₂O1684

This data illustrates the significant influence of the solvent on the monomer-dimer equilibrium for a related compound and suggests that non-polar aprotic solvents may favor the monomeric form.

Signaling Pathways and Experimental Workflows

Dimerization Pathway of o-Dinitrosobenzene

The dimerization of o-dinitrosobenzene to benzofuroxan is an intramolecular cyclization. The process is thought to proceed through a non-least-motion pathway.

Dimerization_Pathway o_dinitrosobenzene o-Dinitrosobenzene (Monomer) transition_state Transition State o_dinitrosobenzene->transition_state Intramolecular Cyclization benzofuroxan Benzofuroxan (Dimer) transition_state->benzofuroxan

Dimerization of o-dinitrosobenzene to benzofuroxan.

Experimental Workflow for In Situ Generation and Trapping

This workflow outlines the general steps for generating o-dinitrosobenzene and trapping it to confirm its presence.

Trapping_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prepare_reagents Prepare Precursor and Trapping Agent Solutions cool_solution Cool Trapping Agent Solution prepare_reagents->cool_solution generate_intermediate In Situ Generation of o-Dinitrosobenzene cool_solution->generate_intermediate trapping Immediate Trapping generate_intermediate->trapping monitor_reaction Monitor Reaction (TLC, LC-MS) trapping->monitor_reaction isolate_product Isolate and Purify Adduct monitor_reaction->isolate_product characterize_product Characterize Adduct (NMR, MS) isolate_product->characterize_product

Workflow for in situ generation and trapping of o-dinitrosobenzene.

Logical Relationship for Preventing Dimerization

This diagram illustrates the logical approaches to preventing the dimerization of o-dinitrosobenzene.

Prevention_Strategies cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control prevent_dimerization Prevent Dimerization of o-Dinitrosobenzene slow_dimerization Slow Dimerization Rate prevent_dimerization->slow_dimerization increase_reaction_rate Increase Desired Reaction Rate prevent_dimerization->increase_reaction_rate stabilize_monomer Stabilize Monomer prevent_dimerization->stabilize_monomer low_temp Low Temperature slow_dimerization->low_temp steric_hindrance Steric Hindrance slow_dimerization->steric_hindrance high_concentration High Concentration of Reactant/Trapper increase_reaction_rate->high_concentration encapsulation Host-Guest Encapsulation stabilize_monomer->encapsulation solvent_choice Appropriate Solvent stabilize_monomer->solvent_choice

Strategies for preventing o-dinitrosobenzene dimerization.

References

Technical Support Center: Navigating the Challenges of Reactive Nitroso Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the stability issues inherent in working with reactive nitroso compounds. Find answers to frequently asked questions, detailed troubleshooting guides for common experimental problems, and robust protocols to enhance the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to the instability of reactive nitroso compounds?

A1: Reactive nitroso compounds, particularly S-nitrosothiols (RSNOs) and N-nitrosamines, are notoriously unstable. Their stability is influenced by a combination of intrinsic structural properties and extrinsic environmental factors. Key factors include:

  • Temperature: Elevated temperatures accelerate the thermal decomposition of the S-N or N-N bond, leading to the release of nitric oxide (NO) or other degradation products.

  • Light: Exposure to light, especially UV light, can induce photolytic cleavage of the nitroso bond, causing rapid degradation.

  • pH: The stability of many nitroso compounds is highly pH-dependent. For instance, S-nitrosoglutathione (GSNO) is most stable at a near-neutral pH, while its decomposition is accelerated in both acidic and strongly alkaline conditions. Conversely, some N-nitrosamines exhibit increased stability at acidic pH.

  • Presence of Metal Ions: Transition metal ions, particularly Cu(I) and Fe(II), can catalyze the decomposition of S-nitrosothiols. Therefore, the presence of trace metal contaminants in buffers or reagents can significantly impact stability.

  • Reductants and Thiols: Reducing agents like ascorbate and free thiols can react with S-nitrosothiols, leading to their decomposition or to transnitrosation reactions.

  • Oxygen: The presence of oxygen can influence the degradation pathways of some nitroso compounds. For example, in the presence of oxygen, the decomposition of S-nitrosothiols can yield nitrite and nitrate.

Q2: How can I improve the storage stability of my S-nitrosothiol solutions?

A2: To maximize the shelf-life of your S-nitrosothiol solutions, consider the following best practices:

  • Temperature: Store stock solutions at low temperatures, ideally at -80°C, and prepare working solutions fresh for each experiment.

  • Light Protection: Always protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

  • pH Control: Maintain the pH of the solution within the optimal stability range for the specific S-nitrosothiol. For many common RSNOs like GSNO, a slightly acidic to neutral pH (around 6.0-7.4) is often recommended.

  • Metal Chelators: Add a metal chelator, such as ethylenediaminetetraacetic acid (EDTA) or diethylenetriaminepentaacetic acid (DTPA), to your buffers to sequester trace metal ions that can catalyze decomposition.

  • High Purity Reagents: Use high-purity, metal-free water and reagents to prepare your solutions.

  • Inert Atmosphere: For particularly sensitive compounds, consider preparing and storing solutions under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation-related degradation.

Q3: What are the common degradation pathways for N-nitrosamines in pharmaceutical products?

A3: N-nitrosamines can form and degrade through various pathways in pharmaceutical products. The primary routes of degradation are often influenced by the specific drug substance, formulation excipients, and storage conditions. Common pathways include:

  • Photolytic Degradation: Exposure to UV light can lead to the cleavage of the N-N bond.

  • Reaction with Hydroxyl Radicals: In aqueous environments, N-nitrosamines can be degraded by hydroxyl radicals, which can be generated through advanced oxidation processes. This involves hydrogen abstraction from the α-carbon, followed by a series of reactions leading to decomposition.

  • Acid-Catalyzed Hydrolysis: In acidic conditions, some N-nitrosamines can undergo hydrolysis, although this is often a slower process.

  • Metabolic Degradation: In biological systems, N-nitrosamines are metabolized by cytochrome P450 enzymes, primarily through α-hydroxylation, which is a key step in their carcinogenic activity.

Troubleshooting Guides

Issue 1: Inconsistent results in my protein S-nitrosylation experiments.

Q: I am performing protein S-nitrosylation assays, and I'm getting highly variable results between replicates. What could be the cause?

A: Inconsistent results in S-nitrosylation experiments often stem from the lability of the S-nitrosothiol moiety and the sensitivity of the detection methods. Here are some common culprits and their solutions:

  • Cause 1: Incomplete blocking of free thiols.

    • Solution: The blocking of free cysteine residues is a critical step in methods like the biotin-switch technique. Ensure that your blocking reagent (e.g., methyl methanethiosulfonate - MMTS) is fresh and used at a sufficient concentration and incubation time to completely block all free thiols. Inadequate blocking can lead to false positives.

  • Cause 2: Premature decomposition of S-nitrosylated proteins.

    • Solution: S-nitrosylated proteins can be unstable. Minimize sample processing times and maintain low temperatures throughout the procedure. Avoid exposing samples to light. The presence of reducing agents or metal ions in your buffers can also lead to decomposition. Consider adding a metal chelator like EDTA to your buffers.

  • Cause 3: Inefficient biotinylation.

    • Solution: After the reduction of the S-nitrosothiol to a free thiol, the subsequent biotinylation step must be efficient. Ensure that your biotinylating reagent (e.g., biotin-HPDP) is active and that the pH of the reaction is optimal for the labeling reaction.

  • Cause 4: Transnitrosation.

    • Solution: Transnitrosation, the transfer of a nitroso group from one thiol to another, can occur during sample preparation. To minimize this, consider adding N-ethylmaleimide (NEM) to your lysis buffer to block free thiols immediately upon cell lysis.

Issue 2: My S-nitrosothiol standard shows rapid degradation upon analysis by HPLC.

Q: I'm trying to quantify an S-nitrosothiol using HPLC, but the peak area decreases with each injection, suggesting on-column degradation. How can I prevent this?

A: On-column degradation is a common challenge when analyzing S-nitrosothiols by HPLC. Here's how to troubleshoot this issue:

  • Cause 1: Acidic mobile phase.

    • Solution: While acidic mobile phases are common in reverse-phase HPLC, they can accelerate the decomposition of some S-nitrosothiols. If possible, adjust the pH of your mobile phase to be closer to the optimal stability range of your compound (often slightly acidic to neutral).

  • Cause 2: Metal contamination in the HPLC system.

    • Solution: Stainless steel components in the HPLC system can release metal ions that catalyze S-nitrosothiol decomposition. Passivating the HPLC system with a solution of nitric acid followed by thorough washing with high-purity water can help to remove metal contaminants. Using a metal-free (PEEK) HPLC system is an ideal but more expensive solution.

  • Cause 3: Temperature effects.

    • Solution: If your HPLC system has a temperature-controlled column compartment and autosampler, set them to a low temperature (e.g., 4°C) to minimize thermal degradation during the analysis.

  • Cause 4: Nitrite contamination in the mobile phase.

    • Solution: Nitrite contamination in the mobile phase can lead to artifactual S-nitrosothiol formation on-column, especially if the mobile phase is acidic. Use high-purity solvents and reagents for your mobile phase preparation.

Data Presentation

Table 1: Factors Influencing the Stability of S-Nitrosothiols (RSNOs)

FactorEffect on StabilityRecommendations for Mitigation
Light Photolytic cleavage of the S-NO bondProtect solutions from light using amber vials or foil wrapping.
Heat Accelerates thermal decompositionStore solutions at low temperatures (-20°C to -80°C) and keep on ice during experiments.
pH Highly dependent on the specific RSNOMaintain pH within the optimal range for the compound of interest (often near neutral).
Metal Ions (e.g., Cu+, Fe2+) Catalyze decompositionAdd metal chelators (e.g., EDTA, DTPA) to buffers.
Free Thiols Can lead to transnitrosation or decompositionWork quickly and at low temperatures; consider immediate blocking of free thiols in complex samples.
Ascorbate Reduces RSNOs, leading to decompositionAvoid the presence of ascorbate unless it is part of the experimental design.

Table 2: Comparison of N-Nitroso-Hydrochlorothiazide (NO-HCT) Degradation at Different pH Values

pHDegradation RateMajor Degradation Products
6.0 - 8.0RapidFormaldehyde, thiatriazine, aminobenzenesulfonic acid derivative
1.0 - 5.0Significantly slowerHydrochlorothiazide (HCT), formaldehyde, aminobenzenesulfonic acid

Experimental Protocols

Protocol 1: Preparation and Stabilization of an S-Nitrosoglutathione (GSNO) Stock Solution

This protocol describes the synthesis of a GSNO stock solution and measures to enhance its stability.

Materials:

  • L-glutathione (reduced form, GSH)

  • Sodium nitrite (NaNO2)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH), 10 N

  • Deionized water (high-purity, metal-free)

  • EDTA

  • Amber microcentrifuge tubes

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Preparation of Acidified GSH Solution: a. In a fume hood, add 620 µL of concentrated HCl to 5.9 mL of deionized water in a 50 mL conical tube containing a magnetic stir bar. b. Dissolve 1.54 g of GSH into this acidic solution with vigorous stirring.

  • Nitrosation Reaction: a. In a separate tube, dissolve 0.346 g of NaNO2 in 1 mL of deionized water. b. Slowly add the NaNO2 solution to the stirring acidic GSH solution. The solution will turn red and evolve gas (NO). c. Continue stirring for at least 5 minutes, protecting the tube from light.

  • pH Adjustment and Stabilization: a. Slowly add approximately 710 µL of 10 N NaOH to neutralize the excess acid. Be cautious not to make the solution too alkaline, as this will cause decomposition (the solution will turn brownish). b. Optionally, use a pH meter to carefully adjust the pH to ~6.0 with 1 N NaOH. c. Add EDTA to a final concentration of 100 µM to chelate trace metal ions.

  • Final Concentration and Storage: a. Bring the final volume to 10 mL with deionized water. The approximate concentration of GSNO will be 500 mM. b. Confirm the concentration spectrophotometrically by measuring the absorbance at 335 nm (ε = 920 M⁻¹cm⁻¹). c. Aliquot the GSNO solution into amber microcentrifuge tubes, flash-freeze in liquid nitrogen, and store at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Assessment of S-Nitrosothiol Decomposition by HPLC

This protocol provides a general method for monitoring the stability of an S-nitrosothiol over time using reverse-phase HPLC with UV detection.

Materials:

  • S-nitrosothiol of interest

  • HPLC system with a UV detector and a C18 column

  • Mobile phase components (e.g., phosphate buffer, acetonitrile, methanol)

  • Metal chelator (e.g., DTPA)

  • Autosampler vials (amber or wrapped in foil)

Procedure:

  • HPLC System Preparation: a. If possible, passivate the HPLC system to remove metal contaminants. b. Prepare the mobile phase. For example, a mobile phase for low molecular weight RSNOs could be a sodium acetate buffer (10 mM, pH 5.5) containing 0.5 mM DTPA, with a gradient of methanol or acetonitrile. c. Equilibrate the C18 column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: a. Prepare a solution of the S-nitrosothiol in a suitable buffer at a known concentration. b. Divide the solution into multiple amber autosampler vials. c. Place the vials under the desired experimental conditions (e.g., specific temperature, light exposure).

  • HPLC Analysis: a. Set the UV detector to the appropriate wavelength for detecting the S-NO bond (typically around 330-360 nm) and the parent thiol if it has a chromophore. b. At defined time points (e.g., 0, 1, 2, 4, 8, 24 hours), inject a sample onto the HPLC. c. Record the chromatograms and integrate the peak area of the S-nitrosothiol.

  • Data Analysis: a. Plot the peak area of the S-nitrosothiol as a function of time. b. Calculate the percentage of the S-nitrosothiol remaining at each time point relative to the initial time point (t=0). c. From this data, the half-life of the compound under the tested conditions can be determined.

Visualizations

Troubleshooting_Workflow start Experiment Yields Inconsistent/Unexpected Results check_reagents Are stock solutions and reagents fresh? Are they stored correctly (light/temp)? start->check_reagents check_env Are environmental conditions controlled? (Light, Temperature, pH) check_reagents->check_env Yes prepare_fresh Prepare fresh stock solutions. Protect from light and store at -80°C. check_reagents->prepare_fresh No check_protocol Is the experimental protocol being followed precisely? check_env->check_protocol Yes control_env Use amber tubes/foil. Work on ice. Verify buffer pH. check_env->control_env No review_protocol Review protocol steps. Ensure accurate pipetting and timing. check_protocol->review_protocol No consult Consult literature for specific compound stability profile. check_protocol->consult Yes rerun Re-run Experiment prepare_fresh->rerun control_env->rerun review_protocol->rerun analyze Analyze Results rerun->analyze consult->analyze

Caption: Troubleshooting workflow for reactive nitroso compound instability.

Biotin_Switch_Workflow start Start: Protein Lysate block Step 1: Block Free Thiols (e.g., with MMTS) start->block remove_blocker Remove excess blocking reagent (e.g., acetone precipitation) block->remove_blocker reduce Step 2: Selectively Reduce SNOs (with ascorbate) remove_blocker->reduce label Step 3: Label Newly Formed Thiols (e.g., with Biotin-HPDP) reduce->label enrich Enrich Biotinylated Proteins (avidin affinity chromatography) label->enrich analyze Analyze Enriched Proteins (Western Blot or Mass Spectrometry) enrich->analyze

Caption: Workflow for the biotin-switch technique.

Signaling_Pathway cluster_factors Factors Influencing Stability Light Light RSNO S-Nitrosothiol (RSNO) Light->RSNO Heat Heat Heat->RSNO pH pH pH->RSNO Metal_Ions Metal Ions (Cu+, Fe2+) Metal_Ions->RSNO catalyzes Reductants Reductants Reductants->RSNO reduces Decomposition Decomposition Products (RSSR + NO) RSNO->Decomposition instability leads to

Caption: Factors promoting the decomposition of S-nitrosothiols.

Technical Support Center: Synthesis of 1,2-Dinitrosobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-dinitrosobenzene. Our aim is to help you identify and mitigate the formation of common side products and address challenges encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction to synthesize this compound from o-phenylenediamine resulted in a deeply colored, fluorescent compound instead of the expected product. What is likely the main side product?

A1: The most probable side product in the oxidation of o-phenylenediamine, especially in the presence of peroxide and catalysts like horseradish peroxidase, is 2,3-diaminophenazine .[1][2] This compound is formed through the oxidative coupling of o-phenylenediamine molecules. Its formation is a common issue that can significantly reduce the yield of the desired this compound.

Troubleshooting:

  • Choice of Oxidant: The choice of oxidizing agent is critical. Milder oxidants may favor the formation of this compound, while stronger or enzymatic oxidants can promote the formation of 2,3-diaminophenazine.

  • Reaction Conditions: Carefully control the reaction temperature and the rate of addition of the oxidant. Low temperatures can help to minimize over-oxidation and dimerization.

  • Stoichiometry: Use a precise stoichiometric amount of the oxidizing agent. An excess of the oxidant will likely lead to the formation of 2,3-diaminophenazine and other over-oxidized products.

Q2: I am attempting to synthesize this compound by the reduction of 1,2-dinitrobenzene, but I am isolating o-nitroaniline and o-phenylenediamine. How can I avoid these side products?

A2: The reduction of 1,2-dinitrobenzene is a delicate process, and over-reduction is a common problem. The formation of o-nitroaniline indicates partial reduction of one nitro group, while o-phenylenediamine is the product of complete reduction of both nitro groups. Achieving the desired intermediate dinitroso state is challenging.

Troubleshooting:

  • Reducing Agent: The choice and amount of the reducing agent are crucial. Milder reducing agents and careful control of stoichiometry are necessary to stop the reduction at the nitroso stage.

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to stop the reaction once the desired product is formed and before significant further reduction occurs.

  • Temperature Control: Maintain a low reaction temperature to decrease the rate of reaction and allow for better control over the reduction process.

Q3: My product appears to be unstable and converts to another compound upon standing or during workup. What is happening?

A3: this compound is known to be unstable and can readily undergo intramolecular cyclization to form the more stable isomer, benzofuroxan (also known as benzo[c][3][4][5]oxadiazole 1-oxide).[4] This isomerization is a significant challenge in isolating pure this compound. In fact, benzofuroxan is often the isolated product in reactions targeting this compound.[4]

Troubleshooting:

  • Low-Temperature Workup: Perform all extraction, purification, and isolation steps at low temperatures to minimize the rate of isomerization.

  • Inert Atmosphere: Work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can sometimes catalyze decomposition and isomerization.

  • Immediate Use: If possible, use the this compound in the subsequent reaction step in situ without isolation. If isolation is necessary, the product should be used immediately.

  • Characterization: Be aware that the characterization data (e.g., NMR, IR) of your product may match that of benzofuroxan. Spectroscopic evidence for the transient this compound has been obtained in low-temperature matrices.[4]

Q4: What are the expected side products when synthesizing this compound?

A4: The side products largely depend on the synthetic route chosen. The table below summarizes the common side products for the two main synthetic pathways.

Synthetic RouteStarting MaterialPotential Side Products
Oxidation o-Phenylenediamine2,3-Diaminophenazine, Benzofuroxan, Over-oxidized polymeric materials
Reduction 1,2-Dinitrobenzeneo-Nitroaniline, o-Phenylenediamine, Benzofuroxan

Experimental Protocols

General Protocol for Oxidation of o-Phenylenediamine (adapted for minimizing side products):

  • Dissolution: Dissolve o-phenylenediamine in a suitable organic solvent (e.g., dichloromethane or diethyl ether) and cool the solution to 0°C in an ice bath.

  • Oxidant Preparation: Prepare a solution of a mild oxidizing agent (e.g., a peroxy acid like m-CPBA) in the same solvent, also cooled to 0°C.

  • Slow Addition: Add the oxidant solution dropwise to the o-phenylenediamine solution with vigorous stirring over a prolonged period. Maintain the temperature at 0°C throughout the addition.

  • Reaction Monitoring: Monitor the reaction progress by TLC, analyzing for the disappearance of the starting material and the appearance of the product spot.

  • Quenching: Once the reaction is complete, quench any excess oxidant by adding a suitable reducing agent (e.g., a dilute aqueous solution of sodium thiosulfate).

  • Low-Temperature Workup: Perform all subsequent extractions and washes with pre-cooled (0-5°C) aqueous solutions.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure at a low temperature.

  • Purification: If necessary, attempt purification by column chromatography on silica gel at low temperatures, using a non-polar eluent system.

General Protocol for Partial Reduction of 1,2-Dinitrobenzene (adapted for minimizing side products):

  • Setup: In a round-bottom flask equipped with a stirrer and under an inert atmosphere, dissolve 1,2-dinitrobenzene in a suitable solvent (e.g., ethanol or acetic acid).

  • Cooling: Cool the solution to a low temperature (e.g., -10°C to 0°C) using an appropriate cooling bath.

  • Reducing Agent Addition: Slowly add a controlled amount of a mild reducing agent (e.g., a specific metal hydride or a sulfide salt).

  • Careful Monitoring: Monitor the reaction progress very closely using TLC. The goal is to stop the reaction after the formation of this compound but before significant amounts of o-nitroaniline or o-phenylenediamine are formed.

  • Workup: Quench the reaction by adding a suitable reagent (e.g., water or a dilute acid, depending on the reducing agent used), and proceed with a low-temperature extraction and purification as described in the oxidation protocol.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Synthesis of this compound and Formation of Major Side Products

Synthesis_Side_Products cluster_oxidation Oxidation Route cluster_reduction Reduction Route o-Phenylenediamine o-Phenylenediamine 1,2-Dinitrosobenzene_ox This compound o-Phenylenediamine->1,2-Dinitrosobenzene_ox Mild Oxidation 2,3-Diaminophenazine 2,3-Diaminophenazine o-Phenylenediamine->2,3-Diaminophenazine Strong/Excess Oxidant Benzofuroxan_ox Benzofuroxan 1,2-Dinitrosobenzene_ox->Benzofuroxan_ox Isomerization 1,2-Dinitrobenzene 1,2-Dinitrobenzene 1,2-Dinitrosobenzene_red This compound 1,2-Dinitrobenzene->1,2-Dinitrosobenzene_red Partial Reduction o-Nitroaniline o-Nitroaniline 1,2-Dinitrosobenzene_red->o-Nitroaniline Further Reduction Benzofuroxan_red Benzofuroxan 1,2-Dinitrosobenzene_red->Benzofuroxan_red Isomerization o-Phenylenediamine_red o-Phenylenediamine o-Nitroaniline->o-Phenylenediamine_red Full Reduction

Caption: Synthetic pathways to this compound and common side products.

Diagram 2: Troubleshooting Workflow for this compound Synthesis

Troubleshooting_Workflow start Start Synthesis issue Unwanted Product(s) Identified? start->issue product_id Identify Side Product(s) (e.g., via NMR, MS) issue->product_id Yes no_issue Proceed to Purification issue->no_issue No is_phenazine Is it 2,3-Diaminophenazine? product_id->is_phenazine is_reduced Are they o-Nitroaniline or o-Phenylenediamine? is_phenazine->is_reduced No optimize_oxidation Optimize Oxidation: - Use milder oxidant - Control stoichiometry - Lower temperature is_phenazine->optimize_oxidation Yes is_furoxan Is it Benzofuroxan? is_reduced->is_furoxan No optimize_reduction Optimize Reduction: - Use milder reducing agent - Monitor reaction closely - Lower temperature is_reduced->optimize_reduction Yes optimize_workup Optimize Workup: - Use low temperatures - Work under inert gas - Use product immediately is_furoxan->optimize_workup Yes end Successful Synthesis is_furoxan->end No (Re-evaluate) optimize_oxidation->start Retry Synthesis optimize_reduction->start Retry Synthesis optimize_workup->start Retry Synthesis no_issue->end

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

References

Managing explosion risks during the synthesis of nitroaromatics

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The synthesis of nitroaromatic compounds is an inherently hazardous process that should only be undertaken by trained professionals in a controlled laboratory setting with appropriate safety measures in place. This guide is intended for informational purposes and does not substitute for a thorough risk assessment and adherence to established safety protocols.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of nitroaromatics.

Q1: My nitration reaction is proceeding very slowly or not at all, with starting material remaining. What are the possible causes and solutions?

A1:

  • Insufficiently strong nitrating agent: For deactivated aromatic rings, a standard nitric acid/sulfuric acid mixture may not be potent enough.

    • Solution: Consider using a stronger nitrating agent, such as fuming nitric acid or oleum (fuming sulfuric acid), to increase the concentration of the active nitronium ion (NO₂⁺).[1]

  • Low reaction temperature: While temperature control is crucial for safety, a temperature that is too low can significantly slow down the reaction rate.

    • Solution: Cautiously and incrementally increase the reaction temperature while carefully monitoring for any signs of an exothermic runaway. Ensure your cooling bath is adequate to handle any potential temperature spikes.

  • Protonation of the substrate: If your substrate contains a basic functional group (e.g., an amine), it can be protonated by the strong acid medium, deactivating the ring towards electrophilic attack.[2]

    • Solution: Protect the activating group before nitration. For example, an amino group can be acetylated to form an amide, which is less basic and still directs ortho/para, before nitration. The protecting group can be removed after the nitration step.

Q2: My reaction mixture has turned dark brown or black. What does this indicate and what should I do?

A2: A dark coloration often indicates oxidative side reactions, where the aromatic ring or sensitive functional groups are being oxidized by the nitric acid. This is more common with electron-rich aromatic compounds.

  • Immediate Action: If accompanied by a rapid temperature increase or gas evolution, treat it as a potential runaway reaction. Immediately cease any heating, enhance cooling, and prepare to quench the reaction by cautiously adding it to a large volume of ice.

  • Prevention in future experiments:

    • Maintain a lower reaction temperature.

    • Ensure a slower, more controlled addition of the nitrating agent.

    • Consider using a milder nitrating agent if applicable to your substrate.

Q3: I am observing the formation of multiple products on my TLC plate, and the regioselectivity is poor. How can I improve this?

A3: Poor regioselectivity can result from several factors:

  • Reaction temperature is too high: Higher temperatures can overcome the activation energy differences between the formation of different isomers.

    • Solution: Maintain a lower and more consistent reaction temperature throughout the addition of the nitrating agent.

  • Incorrect choice of nitrating agent or solvent: The nature of the nitrating agent and the solvent system can influence the ortho/para/meta ratios.

    • Solution: Consult the literature for nitration conditions that have been optimized for your specific substrate or a similar one. Different nitrating systems (e.g., acetyl nitrate, nitronium tetrafluoroborate) can offer different selectivity profiles.

Q4: After quenching the reaction in water/ice, my product is not precipitating or is forming an oil. How can I effectively isolate my product?

A4:

  • Product is soluble in the aqueous acidic mixture: Some nitroaromatics, especially those with polar functional groups, may have some solubility in the quench solution.

    • Solution: Carefully neutralize the acidic solution with a base (e.g., sodium carbonate or dilute sodium hydroxide) while cooling in an ice bath. The neutral product is often less soluble and will precipitate.

  • Product has a low melting point: The product may be an oil or a low-melting solid at the temperature of the quenched mixture.

    • Solution: Perform a solvent extraction using an appropriate organic solvent (e.g., dichloromethane, ethyl acetate). The organic layer can then be washed, dried, and the solvent evaporated to yield the product. For products that are difficult to extract, using a mixed solvent system like chloroform:isopropanol may be effective.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary explosion risks during the synthesis of nitroaromatics?

A1: The primary explosion risks stem from the highly exothermic nature of nitration reactions and the inherent instability of many nitroaromatic compounds. Key risks include:

  • Runaway Reactions: If the heat generated by the reaction exceeds the rate at which it can be removed by the cooling system, the reaction rate can accelerate uncontrollably, leading to a rapid increase in temperature and pressure, potentially causing an explosion.[3]

  • Thermal Decomposition: Nitroaromatic compounds can decompose exothermically at elevated temperatures. This decomposition can be initiated by overheating the reaction, or during downstream processing like distillation.[4]

  • Impact and Friction Sensitivity: Many polynitrated aromatic compounds are sensitive to shock, impact, and friction, and can detonate if subjected to mechanical stress.[5][6][7]

Q2: How can I assess the thermal stability of a newly synthesized nitroaromatic compound?

A2: Differential Scanning Calorimetry (DSC) is a widely used technique to assess thermal stability. It measures the heat flow into or out of a sample as it is heated at a constant rate. A large, sharp exotherm indicates a rapid release of energy, which is characteristic of explosive decomposition. The onset temperature of this exotherm is a key indicator of the compound's thermal stability.

Q3: What is a "runaway reaction" and what are the immediate steps to take if one occurs?

A3: A runaway reaction is an uncontrolled, accelerating exothermic reaction. Signs include a sudden, rapid increase in temperature, a change in color, and vigorous gas evolution.

  • Immediate Actions:

    • Alert all personnel in the immediate vicinity.

    • Immediately remove any heating source and apply maximum cooling (e.g., raise the cooling bath).

    • If the reaction is in a flask, be prepared to quench it by pouring it into a large volume of a cold, non-reactive solvent or ice water, if deemed safe for that specific reaction. Caution: Quenching a reaction involving concentrated sulfuric acid with water will generate significant heat and may not be appropriate in all situations. A pre-prepared quenching bath is a crucial part of a safety plan.

Q4: Are there "greener" or safer alternatives to traditional nitration methods?

A4: Yes, research is ongoing into safer nitration methods. Some alternatives include:

  • Solid acid catalysts: Using solid acid catalysts like zeolites can reduce the need for large quantities of corrosive and hazardous sulfuric acid.

  • Alternative nitrating agents: Reagents like dinitrogen pentoxide (N₂O₅) or nitronium salts (e.g., NO₂BF₄) can offer better selectivity and milder reaction conditions in some cases.

  • Microflow reactors: Continuous flow chemistry allows for better temperature control, smaller reaction volumes at any given time, and thus a significantly reduced risk of runaway reactions.

Quantitative Data on Nitroaromatic Compounds

The following table summarizes key safety-related data for several common nitroaromatic compounds. It is important to note that these values can be influenced by factors such as purity, crystal form, and confinement.

CompoundAbbreviationDecomposition Onset (°C, DSC)Heat of Decomposition (kJ/g)Detonation Velocity (m/s)Test Density (g/cm³)
1,3,5-TrinitrobenzeneTNB~300-7,4501.60
2,4,6-TrinitrotolueneTNT~2954.566,9001.60
1,3,5-Triamino-2,4,6-trinitrobenzeneTATB~350-7,3501.80
Picric Acid (2,4,6-Trinitrophenol)TNP~300-7,3501.70
2,4,6-N-Tetranitro-N-methylanilineTetryl~190-7,5701.71
1,3-DinitrobenzeneDNB~3103.0--
NitrobenzeneNB~350---

Data compiled from multiple sources. Decomposition temperatures are approximate and can vary with heating rate and experimental conditions.

Experimental Protocols

Thermal Stability Assessment using Differential Scanning Calorimetry (DSC)

This protocol provides a general procedure for assessing the thermal stability of a newly synthesized nitroaromatic compound.

Objective: To determine the onset temperature of decomposition (T_onset) and the heat of decomposition (ΔH_d) of a nitroaromatic compound.

Materials:

  • Differential Scanning Calorimeter (DSC) instrument

  • Hermetically sealed aluminum or gold-plated sample pans

  • Analytical balance (readable to at least 0.01 mg)

  • Crimping press for sample pans

  • The synthesized nitroaromatic compound (typically 1-5 mg)

  • Inert purge gas (e.g., nitrogen)

Procedure:

  • Instrument Preparation:

    • Turn on the DSC instrument, computer, and cooling system/chiller.

    • Start the inert purge gas flow at the manufacturer's recommended rate (e.g., 20-50 mL/min).

    • Allow the instrument to stabilize at the starting temperature (e.g., 30-40°C).

  • Sample Preparation:

    • Carefully weigh 1-5 mg of the dry nitroaromatic compound into the bottom of a hermetically sealed sample pan. Record the exact mass.

    • Place the lid on the pan and seal it using the crimping press. Ensure a proper seal to prevent any loss of sample due to volatilization.

    • Prepare an identical empty, sealed pan to be used as a reference.

  • Sample Loading:

    • Open the DSC sample chamber.

    • Using tweezers, place the sealed sample pan on the sample platform and the empty reference pan on the reference platform.

    • Close the sample chamber.

  • Software Setup and Execution:

    • In the control software, enter the sample identification, mass, and any other relevant information.

    • Program the temperature profile. A typical screening method involves a temperature ramp from ambient temperature to a temperature well above the expected decomposition, at a heating rate of 5-10°C/min. Caution: Do not exceed the temperature limits of the DSC cell.

    • Start the experiment.

  • Data Analysis:

    • After the run is complete, analyze the resulting thermogram.

    • Identify the exothermic peak corresponding to the decomposition of the sample.

    • Determine the onset temperature (T_onset) of the exotherm, which is often calculated as the intersection of the baseline with the tangent of the steepest slope of the peak.

    • Integrate the area of the exothermic peak to calculate the heat of decomposition (ΔH_d) in J/g.

Impact Sensitivity Assessment (Conceptual Overview)

This section provides a conceptual overview of the "drop-hammer" or "fall-hammer" method for determining the impact sensitivity of an energetic material. This is a specialized test requiring dedicated equipment and should only be performed by highly trained personnel in a facility designed for handling explosives.

Objective: To determine the 50% probability height (h₅₀) for initiation of a sample upon impact from a fixed-mass drop weight.

Apparatus: A specialized drop-hammer apparatus (e.g., ERL Type 12) consisting of a guided drop weight, a striker, and an anvil.

General Procedure (Bruceton "Up-and-Down" Method):

  • A small, precisely measured amount of the explosive sample (e.g., 35 mg) is placed on the anvil, often on a piece of grit paper.[6]

  • The striker is placed on top of the sample.

  • The drop weight (e.g., 2.5 kg) is raised to a predetermined starting height and released, impacting the striker.

  • The outcome is recorded as a "go" (reaction, indicated by sound, flash, or smoke) or a "no-go" (no reaction).[6]

  • Based on the outcome, the height for the next drop is adjusted. If the result was a "go," the height is decreased by a set increment. If it was a "no-go," the height is increased by the same increment.

  • This process is repeated for a statistically significant number of trials (e.g., 20-50 drops).

  • The series of "go" and "no-go" results at different heights is then used to statistically calculate the h₅₀ value, which represents the height at which there is a 50% probability of initiating the explosive.

Visualizations

Risk_Assessment_Workflow cluster_planning Planning Phase cluster_evaluation Experimental Evaluation cluster_decision Decision and Control A Identify Reactants, Products, and Intermediates B Gather Safety Data (SDS, Literature) A->B C Assess Inherent Hazards (Toxicity, Reactivity, Flammability) B->C D Define Process Conditions (Scale, Temp, Pressure) C->D E Perform Small-Scale Screening Experiments D->E F Characterize Thermal Stability (DSC, TGA) E->F G Assess Sensitivity (Impact, Friction) F->G H Risk Acceptable? G->H I Implement Control Measures (Fume Hood, Blast Shield, Temp Control) H->I Yes K STOP! Re-evaluate or Redesign Experiment H->K No J Proceed with Experiment I->J

Caption: Risk Assessment Workflow for Nitroaromatic Synthesis.

Troubleshooting_Nitration cluster_troubleshooting Troubleshooting Path Start Reaction Monitoring (e.g., TLC) Problem Desired Product Observed? Start->Problem Success Continue Reaction/ Work-up Problem->Success Yes Cause1 Incomplete Reaction: - Low Temperature - Weak Nitrating Agent Problem->Cause1 No (Starting Material) Cause2 Side Products Formed: - High Temperature - Oxidation Problem->Cause2 No (Other Spots) Cause3 No Reaction: - Deactivated Substrate - Incorrect Reagents Problem->Cause3 No (No Change) Solution1 Increase Temperature Cautiously Use Stronger Nitrating Agent Cause1->Solution1 Solution2 Lower Reaction Temperature Slower Reagent Addition Cause2->Solution2 Solution3 Protect/Activate Substrate Verify Reagent Purity Cause3->Solution3

Caption: Troubleshooting Logic for Nitration Reactions.

References

Technical Support Center: Controlling the Thermal Decomposition of 1,2-Dinitrosobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-dinitrosobenzene. The information is designed to address specific issues that may be encountered during experiments involving its thermal decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the relationship between this compound and benzofuroxan?

A1: this compound exists in a thermal equilibrium with its dimer, benzofuroxan (also known as benzo[c][1][2][3]oxadiazole N-oxide). Heating benzofuroxan leads to the formation of the monomeric this compound. Consequently, studying the thermal decomposition of this compound often involves the thermolysis of benzofuroxan.

Q2: What are the expected primary products of the thermal decomposition of this compound?

A2: The primary decomposition products are believed to be nitric oxide (NO) and other nitrogen oxides (NOx). Benzofuroxans are recognized as nitric oxide donors, and upon heating, they release NO.[4] The decomposition of related nitroaromatic compounds also typically yields toxic fumes of nitrogen oxides.[1]

Q3: At what temperature does this compound typically decompose?

A3: The decomposition temperature can be influenced by the experimental conditions. Since this compound is generated from the thermolysis of benzofuroxan, the decomposition characteristics are linked to the stability of the parent benzofuroxan. The thermal stability of benzofuroxan and its derivatives can be assessed using techniques like Differential Thermal Analysis (DTA). The activation energy for the thermolysis of benzofuroxan compounds can vary significantly based on their chemical structure, particularly the presence of substituent groups on the benzene ring.[2] For instance, increasing the number of furoxan rings attached to the benzene nucleus tends to lower the activation energy of decomposition.[2]

Q4: Can the thermal decomposition of this compound be explosive?

A4: Yes, there is a significant risk of explosion. This compound is classified as an explosive material and can detonate when subjected to heat or shock.[5][6] Aromatic nitro compounds, in general, can exhibit explosive tendencies, which are often enhanced by the presence of multiple nitro or nitroso groups.[5] Experiments should be conducted with extreme caution and appropriate safety measures in place.

Troubleshooting Guides

Issue 1: Inconsistent or Uncontrolled Decomposition Rate
Possible Cause Troubleshooting Step
Temperature Fluctuations Ensure precise and stable temperature control of the reaction vessel. Use a calibrated oven or a reaction block with a reliable temperature controller.
Inhomogeneous Heating Improve heat distribution throughout the sample. For solid samples, use a smaller sample size and ensure it is evenly spread. For solutions, ensure efficient stirring.
Presence of Impurities Purify the starting material (benzofuroxan) to remove any catalytic impurities. Trace metals or acidic/basic residues can significantly alter the decomposition kinetics.
Atmosphere Control The presence of oxygen can influence the reaction pathway. Conduct the experiment under an inert atmosphere (e.g., nitrogen or argon) to minimize side reactions.
Issue 2: Difficulty in Detecting and Quantifying Decomposition Products
Possible Cause Troubleshooting Step
Inadequate Analytical Technique Use a suitable real-time gas analysis method such as mass spectrometry or Fourier-transform infrared (FTIR) spectroscopy to monitor the evolution of gaseous products like NO and NOx.
Low Concentration of Products Increase the initial concentration of the precursor (benzofuroxan) if safety limits permit. Alternatively, use a more sensitive detector or a pre-concentration technique for the gaseous products.
Reactive Nature of Products Nitric oxide is a reactive species. Ensure the analytical setup uses inert materials to prevent reactions with the tubing or sample cell.

Data Presentation

Table 1: Influence of Substituents on the Activation Energy of Thermal Decomposition of Benzofuroxan Derivatives

CompoundSubstituent GroupsActivation Energy (Ea) in kJ·mol⁻¹ (Approximate Range)
Benzotrifuroxan (BTF)Three furoxan ringsLower end of the range
5,7-diamino-4,6-dinitrobenzofuroxan (DADNBF)Amino and Nitro groups420.31
Other substituted benzofuroxansAmino, nitro, methylamino, carbonyl160 - 240

Source: Data adapted from a study on the thermal decomposition of benzofuroxan compounds.[2]

Experimental Protocols

Protocol 1: Monitoring Thermal Decomposition using Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Accurately weigh 1-2 mg of the benzofuroxan precursor into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample from ambient temperature to the desired final temperature (e.g., 300°C) at a controlled heating rate (e.g., 5, 10, 15, and 20 °C/min).

  • Data Acquisition: Record the heat flow as a function of temperature. The exothermic peak corresponds to the decomposition of the compound.

  • Kinetic Analysis: Use methods like the Kissinger or Ozawa-Flynn-Wall analysis on the data from multiple heating rates to determine the activation energy of decomposition.

Protocol 2: Gas-Phase Product Analysis using TGA-FTIR
  • Sample Preparation: Place a small, accurately weighed amount of the benzofuroxan precursor into a thermogravimetric analysis (TGA) crucible.

  • Instrument Setup: Place the crucible in the TGA furnace, which is coupled to an FTIR spectrometer via a heated transfer line.

  • Thermal Program: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate.

  • Data Acquisition: Simultaneously record the mass loss (TGA) and the infrared spectra of the evolved gases (FTIR) as a function of temperature.

  • Data Analysis: Correlate the mass loss events with the appearance of characteristic infrared absorption bands to identify the gaseous decomposition products (e.g., NO, NO2, CO2).

Visualizations

Thermal_Decomposition_Pathway Logical Flow of Thermal Decomposition Studies cluster_0 Precursor Stage cluster_1 Decomposition Initiation cluster_2 Decomposition Products Benzofuroxan Benzofuroxan (Dimer of this compound) Heating Heating Benzofuroxan->Heating Thermolysis Dinitrosobenzene This compound (Monomer) Heating->Dinitrosobenzene Generates NO Nitric Oxide (NO) Dinitrosobenzene->NO Decomposes to NOx Other Nitrogen Oxides (NOx) Dinitrosobenzene->NOx Decomposes to Experimental_Workflow Experimental Workflow for Analysis cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Output Sample Benzofuroxan Sample DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA_FTIR Thermogravimetric Analysis coupled with FTIR (TGA-FTIR) Sample->TGA_FTIR Kinetics Decomposition Kinetics (Activation Energy) DSC->Kinetics Products Gaseous Product Identification (NO, NOx) TGA_FTIR->Products

References

Technical Support Center: Analysis of 1,2-Dinitrosobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-dinitrosobenzene. Given the compound's reactive nature, this guide focuses on addressing potential challenges in its handling, analysis, and the study of its potential degradation.

Frequently Asked Questions (FAQs)

Q1: What are the main safety precautions to consider when working with this compound?

A1: this compound is a potentially explosive and strong oxidizing agent.[1] It is also toxic by inhalation, ingestion, and skin absorption.[1] Always handle this compound in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. All equipment used for handling must be grounded to prevent static discharge.[1] Avoid mixing with reducing agents, hydrides, sulfides, or nitrides, as this can lead to vigorous and potentially explosive reactions.[1] It may also explode upon prolonged exposure to heat or fire.[1]

Q2: My this compound sample appears to have changed color/consistency over time. What could be the cause?

A2: this compound is known to be unstable and can undergo dimerization or polymerization, which can result in changes in its physical appearance.[2] It exists in a monomer-dimer equilibrium, which can be influenced by factors such as solvent and temperature.[3] In aqueous solutions, the dimer form is often favored.[3]

Q3: Are there established enzymatic degradation pathways for this compound?

A3: Currently, there is limited specific information in the scientific literature detailing the enzymatic degradation pathways of this compound. However, studies on the biodegradation of the related compound, nitrobenzene, show a pathway involving reduction to nitrosobenzene and then to hydroxylaminobenzene, followed by ring cleavage.[4][5] It is plausible that this compound could undergo similar reductive transformations.

Q4: What analytical methods are suitable for detecting and quantifying this compound and its potential degradation products?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are common and effective methods for the analysis of nitroaromatic compounds and would be suitable for this compound.[6] Given the compound's reactivity, care must be taken during sample preparation to avoid degradation.

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Experimental Results
Potential Cause Troubleshooting Step
Sample Degradation Store this compound under recommended stable conditions, protected from light and heat.[7] Prepare fresh solutions for each experiment whenever possible.
Monomer-Dimer Equilibrium Be aware that the ratio of monomer to dimer can be solvent-dependent.[3] Consider using non-polar organic solvents to favor the monomeric form if required for your experiment.
Reaction with Solvents or Buffers The nitroso group can be reactive. Ensure that your chosen solvents and buffer components are inert and will not react with the compound.
Contamination of Reagents Use high-purity reagents and solvents to avoid introducing contaminants that could interfere with your experiment.
Issue 2: Difficulty in Analyzing Degradation Products
Potential Cause Troubleshooting Step
Low Concentration of Products Optimize your analytical method for high sensitivity. This may involve adjusting the injection volume, using a more sensitive detector, or employing a pre-concentration step.
Products are Unstable Degradation products may themselves be unstable. Analyze samples as quickly as possible after the experiment. Consider derivatization to form more stable compounds for analysis.
Co-elution of Peaks in Chromatography Optimize the chromatographic separation by adjusting the mobile phase composition, gradient, or temperature program.
Matrix Effects If working with complex biological or environmental samples, perform a sample cleanup (e.g., solid-phase extraction) to remove interfering substances.

Experimental Protocols

General Protocol for HPLC Analysis of this compound

This is a general guideline and may require optimization for your specific application.

  • Sample Preparation:

    • Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution.

    • Perform serial dilutions to create calibration standards.

    • For experimental samples, dilute them with the mobile phase to an appropriate concentration.

    • Filter all samples and standards through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Detection: UV detector at a wavelength determined by the UV-Vis spectrum of this compound.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

  • Analysis:

    • Inject the calibration standards to generate a standard curve.

    • Inject the experimental samples.

    • Quantify the amount of this compound by comparing the peak area to the standard curve.

Visualizations

Monomer-Dimer Equilibrium of this compound

Monomer_Dimer_Equilibrium cluster_monomer Monomer cluster_dimer Dimer monomer This compound (Monomer) dimer This compound (Dimer/Polymer) monomer->dimer Dimerization dimer->monomer Dissociation

Caption: Monomer-dimer equilibrium of this compound.

Inferred Nucleophilic Aromatic Substitution (SNAr) Pathway

This diagram illustrates a potential degradation pathway based on the known reactivity of related dinitro-aromatic compounds with nucleophiles.

SNAr_Pathway start This compound intermediate Meisenheimer-like Intermediate start->intermediate + Nucleophile nucleophile Nucleophile (e.g., R-SH, R-OH) product Substituted Product intermediate->product Loss of Leaving Group leaving_group Leaving Group (NO2-) intermediate->leaving_group

Caption: Inferred SNAr degradation pathway for this compound.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 1,2-Dinitrosobenzene and 1,4-Dinitrosobenzene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the reactivity profiles of 1,2-dinitrosobenzene and 1,4-dinitrosobenzene reveals significant differences dictated by their structural disparities. While both isomers are highly reactive dienophiles in Diels-Alder reactions and are susceptible to reduction, their stability and accessibility present distinct challenges and opportunities in synthetic chemistry and drug development.

This guide provides a comparative overview of the reactivity of this compound and 1,4-dinitrosobenzene, drawing upon available experimental data and theoretical considerations. Due to the transient nature of this compound, direct quantitative comparisons with the more stable 1,4-isomer are scarce in the literature. Therefore, this comparison supplements existing data with analysis of their dinitro-analogs and proposes experimental frameworks for direct comparative studies.

Structural and Stability Synopsis

The positional isomerism of the nitroso groups on the benzene ring fundamentally influences the stability and, consequently, the observable reactivity of these compounds.

FeatureThis compound1,4-Dinitrosobenzene
Structure Ortho-substitutedPara-substituted
Stability Highly transient, readily isomerizes to benzofuroxan[1]More stable, exists as a polymeric solid[1]
Isolation Typically generated and used in situ[1]Can be isolated as a solid, though often polymeric[1]

The proximity of the nitroso groups in the 1,2-isomer facilitates a rapid intramolecular cyclization to form the more stable benzofuroxan (benzofurazan-N-oxide). This inherent instability necessitates in situ generation for its use in chemical reactions. In contrast, the para-disposition of the nitroso groups in the 1,4-isomer prevents such intramolecular reactions, leading to greater stability, although it tends to form intermolecular polymeric structures.[1]

Diels-Alder Reactivity: A Tale of Two Dienophiles

Both 1,2- and 1,4-dinitrosobenzene are potent dienophiles in hetero-Diels-Alder reactions due to the electron-withdrawing nature of the nitroso groups.[2] However, their practical application and the conditions required for these reactions differ significantly.

This compound: As a fleeting intermediate, its Diels-Alder reactions are typically conducted by generating it in the presence of a trapping agent, such as a reactive diene.[1] For example, the thermal decomposition of benzofuroxan can generate this compound, which can then be intercepted by a diene like cyclopentadiene.[1] The yields of such trapping experiments can provide an indirect measure of its reactivity.

1,4-Dinitrosobenzene: Being a more stable entity, it can be used directly in Diels-Alder reactions.[3] However, its polymeric nature might necessitate conditions that favor the monomeric form in solution to achieve efficient cycloaddition.

Below is a logical workflow for a comparative Diels-Alder reactivity study:

Diels_Alder_Comparison cluster_12 This compound Pathway cluster_14 1,4-Dinitrosobenzene Pathway precursor_12 Benzofuroxan in_situ_12 In situ generation (e.g., thermolysis) precursor_12->in_situ_12 intermediate_12 This compound (transient) in_situ_12->intermediate_12 reaction_12 Diels-Alder Reaction with Diene intermediate_12->reaction_12 product_12 Cycloadduct A reaction_12->product_12 analysis Comparative Analysis (Yields, Rates) product_12->analysis precursor_14 1,4-Dinitrosobenzene (polymeric) dissolution_14 Dissolution/ Monomerization precursor_14->dissolution_14 intermediate_14 1,4-Dinitrosobenzene (monomeric) dissolution_14->intermediate_14 reaction_14 Diels-Alder Reaction with Diene intermediate_14->reaction_14 product_14 Cycloadduct B reaction_14->product_14 product_14->analysis diene Diene (e.g., Cyclopentadiene) diene->reaction_12 diene->reaction_14

Figure 1. A proposed workflow for comparing the Diels-Alder reactivity of 1,2- and 1,4-dinitrosobenzene.

Redox Chemistry: A Comparative Outlook

The electrochemical behavior of dinitrosobenzenes is of interest for applications in materials science and as intermediates in the synthesis of redox-active molecules. While direct comparative studies on the cyclic voltammetry of 1,2- and 1,4-dinitrosobenzene are not extensively documented, insights can be gleaned from studies on their dinitro-analogs.

Electrochemical studies on 1,2-, 1,3-, and 1,4-dinitrobenzene in DMF have shown that the transformation of only one nitro group is typically observed in the presence of proton donors.[4] The selectivity of the process is governed by the reactions of the intermediate radical anions.[4]

A proposed experimental setup for a comparative electrochemical study is outlined below:

Redox_Comparison cluster_setup Electrochemical Cell Setup cluster_isomers Analyte Isomers WE Working Electrode (e.g., Glassy Carbon) CV Cyclic Voltammetry WE->CV RE Reference Electrode (e.g., Ag/AgCl) RE->CV CE Counter Electrode (e.g., Pt wire) CE->CV Electrolyte Electrolyte Solution (e.g., TBAPF6 in ACN) Electrolyte->CV DNB_12 This compound (generated in situ or precursor) DNB_12->CV DNB_14 1,4-Dinitrosobenzene DNB_14->CV Analysis Data Analysis (Redox Potentials, Reversibility) CV->Analysis

Figure 2. A schematic for the comparative electrochemical analysis of dinitrosobenzene isomers.

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of these compounds are crucial for reproducible research.

In situ Generation and Diels-Alder Trapping of this compound

This protocol is adapted from procedures for trapping reactive intermediates.[1]

  • Apparatus: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel.

  • Reagents:

    • Benzofuroxan (1 equivalent)

    • Cyclopentadiene (freshly cracked, 5 equivalents)

    • Anhydrous toluene (solvent)

  • Procedure:

    • Dissolve benzofuroxan in anhydrous toluene in the reaction flask under a nitrogen atmosphere.

    • Add cyclopentadiene to the solution.

    • Heat the mixture to reflux (approximately 110 °C) for 2-4 hours. The progress of the reaction can be monitored by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the resulting cycloadduct by column chromatography on silica gel.

Diels-Alder Reaction of 1,4-Dinitrosobenzene
  • Apparatus: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reagents:

    • 1,4-Dinitrosobenzene (1 equivalent)

    • Cyclopentadiene (freshly cracked, 3 equivalents)

    • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Procedure:

    • Suspend 1,4-dinitrosobenzene in the chosen solvent in the reaction flask.

    • Add cyclopentadiene to the suspension.

    • Stir the mixture at room temperature or with gentle heating (e.g., 40 °C) until the solid 1,4-dinitrosobenzene dissolves and the reaction is complete (monitored by TLC).

    • Remove the solvent in vacuo.

    • Purify the product by recrystallization or column chromatography.

Comparative Reduction using a Mild Reducing Agent

A potential method for comparing the reduction reactivity could involve a mild reducing agent and monitoring the reaction progress over time.

  • Apparatus: Two separate reaction vessels (e.g., round-bottom flasks) with magnetic stirrers, maintained at a constant temperature.

  • Reagents:

    • This compound (generated in situ from a precursor) or 1,4-Dinitrosobenzene (1 equivalent)

    • Mild reducing agent (e.g., a stoichiometric amount of a thiol or a chemical reductant)

    • Suitable solvent

  • Procedure:

    • Prepare solutions of the dinitrosobenzene isomer and the reducing agent separately.

    • At time zero, mix the solutions in the reaction vessels.

    • At regular time intervals, withdraw aliquots from each reaction mixture.

    • Quench the reaction in the aliquots immediately.

    • Analyze the composition of the aliquots using a suitable analytical technique (e.g., HPLC, GC-MS, or UV-Vis spectroscopy) to determine the concentration of the starting material and the reduction products.

    • Plot the concentration of the dinitrosobenzene isomer versus time to determine the reaction rates.

Summary of Comparative Reactivity

Reaction TypeThis compound1,4-DinitrosobenzeneKey Differences
Diels-Alder Highly reactive but requires in situ generation due to instability.[1]Reactive, but may require conditions to break up the polymeric structure for optimal results.[1]The primary difference lies in the stability and handling of the reagents.
Reduction Expected to be readily reduced.Readily reduced.[3]The relative rates of reduction are not well-documented and would require direct comparative studies.

Conclusion

The reactivity of 1,2- and 1,4-dinitrosobenzene is a fascinating area of study with implications for synthetic chemistry and the development of novel therapeutics. The transient nature of the 1,2-isomer presents both a challenge and an opportunity for chemists to harness its high reactivity through in situ generation techniques. The 1,4-isomer, while more stable, requires consideration of its polymeric nature. Further quantitative studies are needed to fully elucidate the kinetic and thermodynamic parameters governing the reactions of these intriguing molecules, which will undoubtedly pave the way for their broader application in science.

References

A Comparative Guide to 1,2-Dinitrosobenzene and Other Dienophiles in Hetero-Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The hetero-Diels-Alder (HDA) reaction is a cornerstone of heterocyclic synthesis, enabling the construction of six-membered rings with embedded heteroatoms. The choice of dienophile is critical to the success and stereochemical outcome of this powerful cycloaddition. This guide provides an objective comparison of the performance of 1,2-dinitrosobenzene and other common dienophiles in HDA reactions, supported by experimental data and detailed methodologies.

Introduction to Hetero-Diels-Alder Reactions

The hetero-Diels-Alder reaction is a variant of the Diels-Alder reaction where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom.[1] Nitroso compounds are particularly effective dienophiles in these reactions, reacting with conjugated dienes to form 3,6-dihydro-1,2-oxazines, which are valuable intermediates in the synthesis of a variety of biologically active molecules.[2][3] The general reaction scheme is depicted below:

G start Start reagents Combine Diene and Dienophile Precursor start->reagents reaction Initiate Reaction (e.g., heating, catalyst) reagents->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (e.g., chromatography) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis end End analysis->end G cluster_TS Transition State cluster_products Products TS Cyclic Transition State Endo Endo Adduct (Kinetic Product) TS->Endo Exo Exo Adduct (Thermodynamic Product) TS->Exo Reactants Diene + Dienophile Reactants->TS Concerted Cycloaddition

References

A Researcher's Guide to Bridging Theory and Reality: Comparing Computational Predictions with Experimental Spectroscopic Data

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern drug discovery and molecular sciences, the synergy between computational modeling and experimental validation is paramount. Computational spectroscopy has emerged as a powerful tool, offering insights into molecular structure, properties, and interactions that can be difficult to obtain through experiments alone.[1][2] However, the predictive power of these in silico methods is only as reliable as their agreement with tangible, experimental data. This guide provides a framework for researchers, scientists, and drug development professionals on how to effectively compare computational spectroscopic predictions with experimental results, ensuring a robust and validated approach to molecular characterization.

The Synergy of Simulation and Experiment

Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), allow for the prediction of various spectroscopic parameters, including NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic transitions (UV-Vis).[3] These predictions can guide experimental design, help in the interpretation of complex spectra, and provide a molecular-level understanding of observed phenomena.[4][5][6] Conversely, experimental data from techniques like NMR, FTIR, and UV-Vis spectroscopy are the ultimate benchmark for validating and refining computational models.[7] This iterative process of prediction and verification accelerates research and enhances the accuracy of our molecular understanding.

The general workflow for this comparative analysis involves a series of integrated steps, starting from the initial molecular design to the final data correlation.

G cluster_comp Computational Arm cluster_exp Experimental Arm cluster_analysis Analysis & Validation mol_select Molecule & System Selection geom_opt Geometry Optimization (e.g., DFT) mol_select->geom_opt spec_calc Spectra Calculation (e.g., NMR, IR Frequencies) geom_opt->spec_calc data_proc Data Processing (e.g., Scaling, Referencing) spec_calc->data_proc synthesis Compound Synthesis & Purification sample_prep Sample Preparation synthesis->sample_prep spec_acq Spectroscopic Measurement (e.g., NMR, FTIR) sample_prep->spec_acq spec_acq->data_proc comparison Quantitative Comparison (e.g., MAE, RMSE) data_proc->comparison validation Model Validation & Refinement comparison->validation validation->geom_opt Iterative Refinement G GF Growth Factor Rec Receptor GF->Rec RAS RAS Rec->RAS Activates RAF RAF Kinase (Target) RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Prolif Cell Proliferation TF->Prolif Promotes Inhibitor Kinhibitor-42 Inhibitor->RAF Inhibits

References

A Comparative Guide to the Validation of the o-Dinitrosobenzene Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental methods used to validate the formation of the highly reactive o-dinitrosobenzene intermediate. Supporting experimental data, detailed protocols, and visual workflows are presented to aid researchers in selecting the most appropriate techniques for their specific research needs.

Introduction

o-Dinitrosobenzene is a transient intermediate of significant interest in organic synthesis and mechanistic studies. Its fleeting nature necessitates specialized techniques for its detection and characterization. This guide compares the primary methods for validating its formation and contrasts its reactivity with its more stable isomers, m- and p-dinitrosobenzene.

Comparison of Validation Methods

The validation of the o-dinitrosobenzene intermediate primarily relies on two key strategies: direct spectroscopic observation under matrix isolation conditions and indirect evidence through chemical trapping experiments.

Spectroscopic vs. Trapping Methods
FeatureSpectroscopic Methods (Matrix Isolation)Chemical Trapping Methods
Principle Direct observation of the intermediate's spectral signature (IR, UV-Vis) at cryogenic temperatures.Indirect detection through the isolation and characterization of stable products formed from the reaction of the intermediate with a trapping agent.
Advantages Provides direct structural information about the intermediate. Allows for the study of the isolated molecule without intermolecular interactions.Can be performed under more conventional reaction conditions. Provides evidence of the intermediate's formation in a reactive environment.
Disadvantages Requires specialized and expensive equipment (cryostat, high-vacuum systems). The intermediate is studied in an artificial, inert environment.The choice of trapping agent can be challenging. The reaction conditions of the trapping experiment may not perfectly reflect the original reaction of interest. The trapping product may not be unique to the desired intermediate.
Typical Precursors Benzofuroxan, o-nitrophenyl azideBenzofuroxan
Generation Method Photolysis or pyrolysisThermal decomposition

Quantitative Data Summary

The following tables summarize key quantitative data obtained from various experimental methods used to validate and characterize dinitrosobenzene isomers.

Table 1: Infrared (IR) Spectroscopic Data of Dinitrosobenzene Intermediates
CompoundMethodν(N=O) (cm⁻¹)Reference
o-DinitrosobenzeneMatrix Isolation (Ar, 12-14 K)1516[1]
o-Dinitrosobenzene (¹⁵N labeled)Matrix Isolation (Ar, 12-14 K)1516, 1501[1]
m-Dinitrosobenzene PolymerSolid StateNot observed (polymeric form)[2]
p-Dinitrosobenzene PolymerSolid StateNot observed (polymeric form)[2]
Monomeric p-DinitrosobenzeneArgon Matrix (cryogenic)Characteristic N=O stretch[3]
Table 2: Ultraviolet-Visible (UV-Vis) Spectroscopic Data of Dinitrobenzene Isomers
CompoundSolvent/Methodλmax (nm)Reference
o-DinitrosobenzeneMatrix IsolationNot specified, but distinct from precursors[1]
m-DinitrobenzeneEthanolShorter wavelength than nitrobenzene[4]
p-DinitrobenzeneEthanolSimilar wavelength to nitrobenzene[4]
Table 3: Chemical Trapping Experimental Data
IntermediateTrapping AgentReaction ConditionsProduct(s)Yield (%)Reference
o-Dinitrosobenzenep-Anisyl azideBromobenzene, 155 °CNitrene addition products40[1]
o-DinitrosobenzeneCyclopentadieneNot specifiedDiels-Alder adductNot specified[1]

Experimental Protocols

Protocol 1: Matrix Isolation Infrared (IR) Spectroscopy

This protocol describes the generation and spectroscopic characterization of o-dinitrosobenzene from the photolysis of benzofuroxan in a cryogenic matrix.

1. Sample Preparation:

  • A gaseous mixture of benzofuroxan and a matrix gas (e.g., argon) in a typical ratio of 1:1000 is prepared in a vacuum line.

2. Matrix Deposition:

  • The gas mixture is slowly deposited onto a cold (10-14 K) infrared-transparent window (e.g., CsI or KBr) within a high-vacuum cryostat.

3. Photolysis:

  • The deposited matrix is irradiated with a UV light source (e.g., a mercury lamp) for a sufficient time to induce photolysis of benzofuroxan.

4. IR Spectroscopy:

  • Infrared spectra are recorded before and after photolysis using a Fourier-transform infrared (FTIR) spectrometer.
  • The appearance of new absorption bands corresponding to the N=O stretching vibrations of o-dinitrosobenzene confirms its formation.

5. (Optional) Isotopic Labeling:

  • To confirm the assignment of the vibrational bands, the experiment can be repeated using ¹⁵N-labeled benzofuroxan. The resulting isotopic shifts in the IR spectrum provide definitive evidence for the dinitroso structure.[1]

Protocol 2: Chemical Trapping with a Diene (Diels-Alder Reaction)

This protocol outlines a method for trapping the o-dinitrosobenzene intermediate using a reactive diene like cyclopentadiene.

1. Reaction Setup:

  • A solution of benzofuroxan in a suitable solvent (e.g., bromobenzene) is prepared in a reaction vessel equipped with a reflux condenser and a magnetic stirrer.
  • An excess of a freshly distilled diene (e.g., cyclopentadiene) is added to the solution.

2. Thermal Generation of the Intermediate:

  • The reaction mixture is heated to a temperature sufficient to induce the thermal decomposition of benzofuroxan to o-dinitrosobenzene (e.g., 155 °C).[1]

3. Reaction and Work-up:

  • The reaction is allowed to proceed for several hours.
  • After cooling, the solvent is removed under reduced pressure.
  • The resulting residue is purified by column chromatography to isolate the Diels-Alder adduct.

4. Product Characterization:

  • The structure of the isolated adduct is confirmed by standard analytical techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and experimental workflows discussed in this guide.

o_dinitrosobenzene_formation cluster_precursors Precursors cluster_generation Generation cluster_intermediate Intermediate Benzofuroxan Benzofuroxan Photolysis_or_Pyrolysis Photolysis_or_Pyrolysis Benzofuroxan->Photolysis_or_Pyrolysis o-Nitrophenyl_azide o-Nitrophenyl_azide o-Nitrophenyl_azide->Photolysis_or_Pyrolysis o-Dinitrosobenzene o-Dinitrosobenzene Photolysis_or_Pyrolysis->o-Dinitrosobenzene

Caption: Formation of the o-dinitrosobenzene intermediate from its common precursors.

validation_workflow Start Start Generate_Intermediate Generate o-Dinitrosobenzene (e.g., from Benzofuroxan) Start->Generate_Intermediate Method_Choice Validation Method Generate_Intermediate->Method_Choice Matrix_Isolation Matrix Isolation Spectroscopy (IR, UV-Vis) Method_Choice->Matrix_Isolation Direct Detection Chemical_Trapping Chemical Trapping (e.g., Diels-Alder) Method_Choice->Chemical_Trapping Indirect Detection Spectroscopic_Analysis Analyze Spectral Data (e.g., ν(N=O) bands) Matrix_Isolation->Spectroscopic_Analysis Product_Isolation Isolate & Characterize Trapping Product Chemical_Trapping->Product_Isolation Validation Intermediate Validated Spectroscopic_Analysis->Validation Product_Isolation->Validation

Caption: Experimental workflow for the validation of the o-dinitrosobenzene intermediate.

Comparison with Alternative Isomers: Reactivity of Dinitrosobenzenes

The reactivity of dinitrosobenzene isomers is highly dependent on the substitution pattern. While o-dinitrosobenzene readily cyclizes to form benzofuroxan, the m- and p- isomers exhibit a strong tendency to polymerize.

dinitrosobenzene_reactivity cluster_isomers Dinitrosobenzene Isomers cluster_products Reaction Products o-Dinitrosobenzene o-Dinitrosobenzene Benzofuroxan Benzofuroxan o-Dinitrosobenzene->Benzofuroxan Intramolecular Cyclization m-Dinitrosobenzene m-Dinitrosobenzene Polymer Polymer m-Dinitrosobenzene->Polymer Intermolecular Polymerization p-Dinitrosobenzene p-Dinitrosobenzene p-Dinitrosobenzene->Polymer Intermolecular Polymerization

Caption: Comparative reactivity of dinitrosobenzene isomers.

This distinct reactivity profile makes the validation of the o-dinitrosobenzene intermediate a unique challenge, requiring the specialized techniques detailed in this guide. The tendency of the m- and p- isomers to form polymers can be confirmed by techniques such as solid-state CP/MAS ¹³C NMR spectroscopy, which can distinguish between the C-N=O of the monomer and the C-N₂O₂-C of the polymer.[2]

Conclusion

The validation of the o-dinitrosobenzene intermediate is a critical step in understanding reaction mechanisms where it is postulated to play a role. This guide has provided a comparative overview of the primary experimental techniques employed for its detection and characterization. By presenting detailed protocols, quantitative data, and clear visual workflows, researchers can make informed decisions about the most suitable methods for their investigations. The choice between direct spectroscopic observation and indirect chemical trapping will depend on the specific research question and the available experimental resources. Furthermore, understanding the distinct reactivity of the dinitrosobenzene isomers is crucial for correctly interpreting experimental results.

References

Dinitrosoalkenes vs. Dinitrosoarenes: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the synthesis, reactivity, and biological activities of dinitrosoalkenes and dinitrosoarenes, offering a comparative analysis supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

This guide provides an objective comparison of dinitrosoalkenes and dinitrosoarenes, two classes of reactive nitrogen species with distinct chemical properties and biological implications. While dinitrosoarenes have been studied more extensively, particularly in the context of polymer chemistry, dinitrosoalkenes are gaining attention as transient intermediates in biological systems, primarily due to their role in the nitric oxide-releasing properties of furoxans.

Synthesis and Stability

The synthetic accessibility and stability of dinitrosoalkenes and dinitrosoarenes differ significantly, which dictates their handling and applications.

Dinitrosoarenes , particularly p-dinitrosobenzene, are typically synthesized through a two-step process involving the nitrosation of phenols to form p-benzoquinone dioximes, followed by oxidation. These compounds are generally stable solids at room temperature, although they have a propensity to polymerize in the solid state. In solution or upon heating, the polymeric form of p-dinitrosobenzene readily depolymerizes to its monomeric, typically blue-green colored, form. In contrast, o-dinitrosobenzenes are highly reactive and generally exist only as transient intermediates.

Dinitrosoalkenes are highly reactive and unstable species, making their isolation challenging. They are most commonly generated in situ as transient intermediates from the thermolysis of furoxans (1,2,5-oxadiazole-2-oxides). Due to their fleeting nature, they are often studied by trapping them with reactive partners, such as dienes in Diels-Alder reactions. There are no substantiated reports of the isolation of simple dinitrosoalkenes under normal laboratory conditions.

Table 1: Comparison of Synthetic Parameters

ParameterDinitrosoalkenesDinitrosoarenes
Typical Starting Materials FuroxansPhenols, Dinitroarenes
Key Reaction Intermediates Generated in situp-Benzoquinone dioximes, Dihydroxylamines
Isolation Generally not isolatedCan be isolated as solids
Stability Highly unstable, transientMonomers are reactive but can be handled; polymers are stable solids
Typical Yields Not applicable (transient)60-90% for the overall process

Chemical Reactivity

The reactivity of these two classes of compounds is largely governed by the electronic nature of the carbon framework to which the nitroso groups are attached.

Dinitrosoarenes exhibit a rich chemistry. The monomeric form of p-dinitrosobenzene can undergo polymerization to form poly(p-phenyleneazine-N,N'-dioxide). o-Dinitrosobenzenes, generated from benzofuroxans, are potent dienophiles and can be readily trapped by dienes in [4+2] cycloaddition reactions. The nitroso groups in dinitrosoarenes can also participate in coordination with metal centers.

Dinitrosoalkenes , as highly reactive species, readily undergo intramolecular cyclization to reform the furoxan ring. Their most characteristic reaction is the hetero-Diels-Alder reaction, where they act as electron-deficient heterodienes and react rapidly with electron-rich dienes. This reactivity is a cornerstone of their indirect study.

Table 2: Comparison of Chemical Reactivity

Reaction TypeDinitrosoalkenesDinitrosoarenes
Polymerization Not observedReadily polymerize (e.g., p-dinitrosobenzene)
Diels-Alder Reaction Act as heterodieneso-Dinitrosobenzenes act as dienophiles
Cyclization Readily cyclize to furoxansNot a typical reaction
Coordination Chemistry Limited studies due to instabilityCan act as ligands

Spectroscopic Properties

The spectroscopic characterization of dinitrosoarenes is well-established, whereas that of dinitrosoalkenes is largely based on computational studies and the analysis of their reaction products.

Dinitrosoarenes in their monomeric form typically exhibit a characteristic blue-green color, with a UV-Vis absorption maximum in the long-wavelength region. The IR spectra of monomeric dinitrosoarenes show a strong N=O stretching vibration. In the polymeric form, these characteristic absorptions are absent, and new bands corresponding to the azodioxy linkage appear. 13C NMR spectroscopy is also a valuable tool to distinguish between the monomeric and polymeric forms.

Direct spectroscopic data for dinitrosoalkenes is scarce due to their transient nature. Computational studies predict their spectroscopic properties, and experimental evidence is primarily derived from the characterization of their adducts, for instance, from Diels-Alder reactions.

Table 3: Spectroscopic Data

Spectroscopic TechniqueDinitrosoalkenes (Predicted/Inferred)Dinitrosoarenes (Monomeric p-dinitrosobenzene)Dinitrosoarenes (Polymeric p-dinitrosobenzene)
UV-Vis (λmax) N/A~700-800 nmN/A
IR (N=O stretch) ~1500-1550 cm⁻¹~1516 cm⁻¹Absent
IR (Azodioxy stretch) N/AN/A~1260 cm⁻¹ (trans)
¹³C NMR (C-NO) ~150-170 ppm (predicted)~165 ppmAbsent
¹³C NMR (C-N₂O₂-C) N/AN/A~140-150 ppm

Biological Activities and Signaling Pathways

The biological relevance of dinitrosoalkenes and dinitrosoarenes is primarily linked to their ability to release nitric oxide (NO) or act as its prodrugs.

Dinitrosoalkenes are key intermediates in the biological activity of furoxans, which are a well-known class of NO-donating vasodilators.[1][2] The release of NO from furoxans is believed to proceed through the formation of a dinitrosoalkene intermediate, which then decomposes to release NO. This NO can then activate soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) levels and subsequent smooth muscle relaxation and vasodilation.[1]

The biological activities of dinitrosoarenes are less well-defined. Some studies have suggested that they may also act as NO donors under certain conditions, but the mechanisms are not as clearly elucidated as for furoxans. Their potential cytotoxicity is also a consideration.

Nitric_Oxide_Signaling_Pathway Furoxan Furoxan (e.g., from drug administration) Dinitrosoalkene Dinitrosoalkene (transient intermediate) Furoxan->Dinitrosoalkene Thiol-mediated ring opening Thiol Thiols (e.g., Glutathione) Thiol->Dinitrosoalkene NO Nitric Oxide (NO) Dinitrosoalkene->NO Decomposition sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP cGMP sGC->cGMP Conversion GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activation Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation

Figure 1: Nitric Oxide signaling pathway initiated by furoxan decomposition.

Experimental Protocols

Synthesis of p-Dinitrosobenzene

The synthesis of p-dinitrosobenzene is a two-step process starting from phenol.

Step 1: Synthesis of p-Benzoquinone Dioxime

This procedure is adapted from a patented method.

  • Materials: Phenol, sodium nitrite, sulfuric acid, water.

  • Procedure:

    • In a reactor cooled to 0-5 °C, a solution of sodium nitrite in water is prepared.

    • A solution of phenol in aqueous sodium hydroxide is added to the sodium nitrite solution.

    • While maintaining the temperature at 0-5 °C, sulfuric acid is added dropwise to the reaction mixture.

    • The resulting precipitate of p-benzoquinone monoxime is filtered and washed with cold water.

    • The monoxime is then reacted with hydroxylamine hydrochloride in an aqueous solution at 45-60 °C to yield p-benzoquinone dioxime.

    • The product is filtered, washed with water, and dried.

Step 2: Oxidation of p-Benzoquinone Dioxime to p-Dinitrosobenzene

This procedure is based on established oxidation methods for oximes.

  • Materials: p-Benzoquinone dioxime, potassium ferricyanide, potassium hydroxide, water.

  • Procedure:

    • p-Benzoquinone dioxime is dissolved in an aqueous solution of potassium hydroxide.

    • The solution is cooled in an ice bath.

    • A solution of potassium ferricyanide in water is added slowly to the cooled solution with vigorous stirring.

    • The resulting yellow-brown precipitate of polymeric p-dinitrosobenzene is filtered, washed thoroughly with water, and dried.

Dinitrosoarene_Synthesis Phenol Phenol p_Benzoquinone_Monoxime p-Benzoquinone Monoxime Phenol->p_Benzoquinone_Monoxime Step 1a NaNO2_H2SO4 NaNO₂, H₂SO₄ (Nitrosation) NaNO2_H2SO4->p_Benzoquinone_Monoxime p_Benzoquinone_Dioxime p-Benzoquinone Dioxime p_Benzoquinone_Monoxime->p_Benzoquinone_Dioxime Step 1b Hydroxylamine Hydroxylamine (Oximation) Hydroxylamine->p_Benzoquinone_Dioxime p_Dinitrosobenzene p-Dinitrosobenzene (Polymeric) p_Benzoquinone_Dioxime->p_Dinitrosobenzene Step 2 Oxidant K₃[Fe(CN)₆] (Oxidation) Oxidant->p_Dinitrosobenzene

Figure 2: Synthesis pathway of p-dinitrosobenzene.
In Situ Generation and Trapping of a Dinitrosoalkene

This protocol describes the generation of a dinitrosoalkene from a furoxan and its subsequent trapping in a Diels-Alder reaction.

  • Materials: A substituted furoxan (e.g., 3,4-diphenylfuroxan), a diene (e.g., cyclopentadiene), an inert solvent (e.g., toluene).

  • Procedure:

    • The furoxan is dissolved in the inert solvent in a reaction vessel equipped with a condenser.

    • A freshly cracked cyclopentadiene is added to the solution.

    • The reaction mixture is heated to reflux to induce the thermolysis of the furoxan.

    • The reaction is monitored by thin-layer chromatography for the consumption of the starting materials.

    • Upon completion, the solvent is removed under reduced pressure.

    • The resulting Diels-Alder adduct is purified by column chromatography.

Dinitrosoalkene_Trapping Furoxan Furoxan Dinitrosoalkene Dinitrosoalkene (transient) Furoxan->Dinitrosoalkene Heat Heat (Thermolysis) Heat->Furoxan Diels_Alder_Adduct Diels-Alder Adduct Dinitrosoalkene->Diels_Alder_Adduct [4+2] Cycloaddition Diene Diene (e.g., Cyclopentadiene) Diene->Diels_Alder_Adduct

References

A Comparative Guide to the Spectroscopic Differences Between Nitrosobenzene Monomer and Dimer Forms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nitrosobenzene is a prototypical organic nitroso compound that serves as a valuable model in chemical and biological research. It prominently exists in a dynamic equilibrium between a monomeric and a dimeric form.[1] Understanding the distinct spectroscopic signatures of these two species is crucial for accurately interpreting experimental results and for applications in synthesis and drug development. This guide provides an objective comparison of the spectroscopic properties of nitrosobenzene monomer and dimer, supported by experimental data and detailed protocols.

Overview of the Monomer-Dimer Equilibrium

In the solid state, nitrosobenzene typically exists as a pale yellow or colorless dimer, which is an azodioxybenzene structure.[1] This dimer can exist as cis and trans-isomers.[1] When dissolved in a solvent or at elevated temperatures, the dimer dissociates into the deeply colored, dark green monomeric form.[1] This equilibrium is sensitive to concentration, temperature, and the solvent environment, as dictated by Le Chatelier's principle.[1]

  • High Temperature & Dilute Solution : Favors the monomer .[1]

  • Low Temperature & High Concentration/Solid State : Favors the dimer .[1]

The ability to distinguish and quantify these two forms is essential, and spectroscopy provides the primary means to do so.

Spectroscopic Data Comparison

The electronic and vibrational differences between the monomer and dimer give rise to distinct signatures in UV-Visible, Infrared, and Nuclear Magnetic Resonance spectroscopy.

The most apparent difference is color. The green monomer absorbs in the visible region due to an n → π* transition of the nitroso group, while the pale yellow dimer's absorptions are primarily in the ultraviolet region.[2]

Speciesλmax (nm)AppearanceNotes
Monomer ~750 nmDark GreenCharacteristic n → π* transition.[2]
Dimer ~280 - 310 nmPale Yellowπ → π* transitions of the aromatic system.

IR spectroscopy allows for the direct observation of the key functional groups. The monomer is characterized by the N=O stretching vibration, which is absent in the dimer. The dimer shows characteristic vibrations for the azodioxy (-N(O)=N(O)-) bridge.

SpeciesVibrational ModeFrequency (cm⁻¹)Notes
Monomer N=O Stretch~1500 - 1510A strong, characteristic band for the nitroso group.[3]
Dimer Asymmetric ON=NO Stretch~1260 - 1290Characteristic of the trans-dimer.[4]
Symmetric ON=NO Stretch~1400 - 1410Characteristic of the cis-dimer.

NMR is a powerful tool for studying the equilibrium in solution and the distinct electronic environments of the monomer and dimer. ¹³C and ¹⁵N NMR show particularly large differences in chemical shifts.

NucleusSpeciesChemical Shift / PropertyNotes
¹H Monomer & DimerDistinct aromatic signalsThe ratio of integrals can be used to determine the equilibrium constant in solution.[5]
¹³C Monomer vs. DimerDifferent substituent chemical shiftsThe electronic character of the monomeric nitroso group differs significantly from the dimeric function.[6]
¹⁵N MonomerCSA ≈ 1479 ppmThe large chemical shift anisotropy (CSA) reflects the localized, planar π system of the C-N=O group.
DimerCSA ≈ 285 ppmA much smaller CSA indicates a significantly different electronic environment in the azodioxy bridge.

Experimental Protocols

Accurate spectroscopic analysis requires proper sample preparation and isolation of the desired species.

Synthesis of Nitrosobenzene (Dimer Form): A common method involves the oxidation of β-phenylhydroxylamine, which is prepared in situ from the reduction of nitrobenzene.

  • Reduction of Nitrobenzene: A mixture of nitrobenzene and ammonium chloride in water is stirred vigorously. Zinc dust is added in portions. The reaction is exothermic. The resulting product is β-phenylhydroxylamine.

  • Oxidation to Nitrosobenzene: The cold solution of β-phenylhydroxylamine is treated with an ice-cold solution of sodium dichromate dihydrate in sulfuric acid.

  • Purification: The crude nitrosobenzene precipitate is collected and purified by steam distillation. The product solidifies into the pale yellow dimeric form.[1]

Isolation of Nitrosobenzene Monomer: The metastable monomer can be isolated from the dimer via sublimation.

  • Place the solid nitrosobenzene dimer at the bottom of a sublimation apparatus.

  • Heat the apparatus gently under vacuum.

  • The monomer, having a lower molecular weight, will selectively sublime and can be collected as lustrous, dark green crystals on a cold finger condenser.[1]

  • Note: The isolated monomer is metastable and will gradually revert to the more stable dimeric form, especially upon warming.[1]

G cluster_solution Solution-Phase Analysis cluster_solid Solid-State / Monomer Analysis Start Start: Nitrosobenzene (Dimer) Dissolve Dissolve in appropriate solvent (e.g., CDCl3, DMSO) Start->Dissolve Study Equilibrium Sublimation Sublimation (Vacuum, Gentle Heat) Start->Sublimation Isolate Monomer Solid_State_NMR Solid-State NMR (on Dimer) Start->Solid_State_NMR Analyze Dimer UV_Vis UV-Vis Spectroscopy Dissolve->UV_Vis NMR NMR Spectroscopy (¹H, ¹³C, ¹⁵N) Dissolve->NMR Monomer Isolate Monomer (on Cold Finger) Sublimation->Monomer Low_Temp_IR Low-Temp IR Monomer->Low_Temp_IR

UV-Vis Spectroscopy:

  • Prepare solutions of nitrosobenzene in a suitable solvent (e.g., DMSO, acetonitrile) at various concentrations.[7]

  • Record spectra in the 220–800 nm range using a calibrated spectrophotometer.[7]

  • To observe the monomer, use a dilute solution. To favor the dimer, use a more concentrated solution.

IR Spectroscopy:

  • For Dimer: Prepare a KBr pellet or a Nujol mull of the solid nitrosobenzene dimer and record the spectrum.

  • For Monomer: Deposit the sublimed monomer onto a cold (e.g., 77 K) IR-transparent window (e.g., KBr or CsI) under high vacuum and record the spectrum at low temperature to prevent dimerization.

NMR Spectroscopy:

  • Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire ¹H, ¹³C, and ¹⁵N spectra. For studying the equilibrium, acquiring spectra at different temperatures (Variable Temperature NMR) can provide thermodynamic data (ΔH°, ΔS°) for the dimerization process.[8]

Conclusion

The monomeric and dimeric forms of nitrosobenzene exhibit highly distinct and readily distinguishable spectroscopic properties. UV-Vis spectroscopy provides a simple, qualitative confirmation based on color and absorption maxima. For quantitative structural detail, IR and multinuclear NMR spectroscopy are indispensable. IR clearly identifies the key N=O and azodioxy functional groups, while NMR, particularly ¹⁵N NMR, reveals the profound differences in the electronic environments of the two species. By employing the appropriate experimental protocols, researchers can selectively study each form or quantify their equilibrium, enabling precise control and understanding in synthetic and biological applications.

References

A Comparative Analysis of 1,2-Dinitrosobenzene and Traditional Vulcanizing Agents in Rubber Curing

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of polymer science, the vulcanization process stands as a cornerstone of rubber technology, transforming tacky, deformable raw rubber into a durable, elastic material. This guide provides an in-depth comparison of the efficacy of 1,2-dinitrosobenzene, a quinoid-type curing agent, against traditional vulcanizing systems, primarily those based on sulfur and peroxides. This analysis is tailored for researchers, scientists, and professionals in drug development who may utilize elastomeric components in their applications.

Executive Summary

Traditional sulfur vulcanization, a long-established and cost-effective method, offers a versatile platform for curing unsaturated rubbers, yielding vulcanizates with a range of mechanical properties dependent on the specific cure system employed.[1][2] Peroxide-based systems provide an alternative for both saturated and unsaturated rubbers, resulting in carbon-carbon crosslinks that impart excellent thermal stability.[3][4][5] this compound and its isomers, such as p-dinitrosobenzene, represent a class of non-sulfur vulcanizing agents that can effectively crosslink a variety of elastomers, including butyl rubber and natural rubber. While comprehensive, direct comparative data is limited, this guide synthesizes available information to elucidate the relative performance of these vulcanizing agents.

Data Presentation: A Comparative Overview

The following tables summarize the typical cure characteristics and mechanical properties of rubber vulcanized with traditional agents. Due to the limited availability of direct, side-by-side comparative studies in the public domain, a similar comprehensive table for this compound with a specific rubber compound under identical conditions is not available. However, based on existing literature, a qualitative comparison is provided.

Table 1: Cure Characteristics of Traditional Vulcanizing Agents for Natural Rubber (NR)

PropertyConventional Sulfur SystemSemi-EV Sulfur SystemEV Sulfur SystemPeroxide System
Scorch Time (t_s2, min) LongModerateShortVery Short
Optimum Cure Time (t_90, min) LongModerateShortLong
Cure Rate Index (CRI, min⁻¹) LowModerateHighLow
Maximum Torque (M_H, dN·m) HighModerateLowHigh
Minimum Torque (M_L, dN·m) LowLowLowLow
Delta Torque (M_H - M_L, dN·m) HighModerateLowHigh

Note: Data is generalized from multiple sources. Specific values are highly dependent on the formulation, including the type and amount of accelerator, activator, and filler used.[6][7]

Table 2: Mechanical Properties of Natural Rubber (NR) Vulcanizates with Traditional Agents

PropertyConventional Sulfur SystemSemi-EV Sulfur SystemEV Sulfur SystemPeroxide System
Tensile Strength (MPa) HighModerate-HighModerateModerate-Low
Elongation at Break (%) HighModerate-HighModerateModerate
Modulus at 300% (MPa) ModerateModerateHighHigh
Hardness (Shore A) ModerateModerate-HighHighHigh
Tear Strength ExcellentGoodFairPoor
Compression Set FairGoodExcellentExcellent
Heat Resistance FairGoodExcellentExcellent

Note: Properties are influenced by the type of crosslinks formed. Polysulfidic links from conventional systems offer high tensile and tear strength, while monosulfidic and C-C bonds from EV and peroxide systems provide better heat resistance and lower compression set.[8][9]

Qualitative Comparison with this compound:

Based on available research, vulcanization with dinitrosobenzene compounds can be characterized as follows:

  • Cure Rate: Generally, dinitrosobenzene provides a rapid cure.

  • Crosslink Type: The vulcanization mechanism involves the formation of nitrogen-containing crosslinks.

  • Mechanical Properties: Vulcanizates are reported to have good mechanical properties. For instance, p-dinitrosobenzene is an active vulcanizing agent for various rubbers like Butyl, natural rubber, Buna-S, Buna-N, and Neoprene.

  • Co-agents: Unlike quinone dioxime-type vulcanization, dinitrosobenzene compounds do not require an additional oxidizing agent to be effective.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are generalized protocols for vulcanization and material characterization based on industry standards.

1. Experimental Protocol for Sulfur Vulcanization of Natural Rubber

  • Materials: Natural rubber (SMR CV60), Zinc Oxide (5 phr), Stearic Acid (2 phr), Sulfur (2.5 phr for conventional system), N-tert-butyl-2-benzothiazole sulfenamide (TBBS) (0.7 phr).

  • Compounding: The ingredients are mixed on a two-roll mill. The rubber is first masticated, followed by the addition of zinc oxide and stearic acid. The accelerator and sulfur are added last at a lower temperature to prevent premature vulcanization (scorching).

  • Cure Characteristics: Determined using a Moving Die Rheometer (MDR) at a specified temperature (e.g., 150°C) according to ASTM D5289.[6] This provides data on scorch time, cure time, and torque values.

  • Vulcanization: The compounded rubber is press-cured in a mold at a set temperature and for a time determined by the MDR (typically t_90 + 5 minutes).

  • Mechanical Testing: Tensile properties (tensile strength, elongation at break, modulus) are measured according to ASTM D412. Hardness is determined using a durometer as per ASTM D2240. Tear strength is measured following ASTM D624.

2. Experimental Protocol for Vulcanization with this compound

  • Materials: Base elastomer (e.g., Butyl rubber, Natural Rubber), this compound (concentration to be optimized based on the desired crosslink density).

  • Compounding: The dinitrosobenzene is incorporated into the rubber on a two-roll mill at a temperature that ensures good dispersion without causing degradation.

  • Cure and Characterization: Similar to the sulfur vulcanization protocol, cure characteristics are evaluated using an MDR. The vulcanization is then carried out in a heated press. Mechanical properties of the resulting vulcanizate are tested using the relevant ASTM standards mentioned above.

3. Determination of Crosslink Density

The crosslink density, a critical parameter influencing the mechanical properties of the vulcanizate, can be determined by the equilibrium swelling method.

  • Procedure: A small, weighed sample of the vulcanized rubber is immersed in a suitable solvent (e.g., toluene for natural rubber) for a period sufficient to reach swelling equilibrium (typically 72 hours).

  • Calculation: The swollen sample is weighed, and the volume fraction of rubber in the swollen network is calculated. The crosslink density is then determined using the Flory-Rehner equation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed vulcanization mechanisms and a general experimental workflow.

Traditional_Sulfur_Vulcanization cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products Sulfur (S8) Sulfur (S8) Active Sulfurating Agent Active Sulfurating Agent Sulfur (S8)->Active Sulfurating Agent Accelerator (A) Accelerator (A) Accelerator (A)->Active Sulfurating Agent Activator (ZnO/Stearic Acid) Activator (ZnO/Stearic Acid) Activator (ZnO/Stearic Acid)->Active Sulfurating Agent Rubber (RH) Rubber (RH) Rubber-Bound Intermediate Rubber-Bound Intermediate Rubber (RH)->Rubber-Bound Intermediate Active Sulfurating Agent->Rubber-Bound Intermediate Reaction with Rubber Crosslinked Rubber (R-Sx-R) Crosslinked Rubber (R-Sx-R) Rubber-Bound Intermediate->Crosslinked Rubber (R-Sx-R) Crosslinking Dinitrosobenzene_Vulcanization cluster_reactants Reactants cluster_reaction Crosslinking Reaction cluster_product Product This compound This compound Addition to Double Bond Addition to Double Bond This compound->Addition to Double Bond Unsaturated Rubber (C=C) Unsaturated Rubber (C=C) Unsaturated Rubber (C=C)->Addition to Double Bond Formation of Nitrogen-Containing Crosslink Formation of Nitrogen-Containing Crosslink Addition to Double Bond->Formation of Nitrogen-Containing Crosslink Crosslinked Rubber Crosslinked Rubber Formation of Nitrogen-Containing Crosslink->Crosslinked Rubber Experimental_Workflow Material Selection Material Selection Compounding Compounding Material Selection->Compounding Cure Characterization (MDR) Cure Characterization (MDR) Compounding->Cure Characterization (MDR) Vulcanization (Press Curing) Vulcanization (Press Curing) Cure Characterization (MDR)->Vulcanization (Press Curing) Sample Preparation Sample Preparation Vulcanization (Press Curing)->Sample Preparation Mechanical Testing Mechanical Testing Sample Preparation->Mechanical Testing Crosslink Density Measurement Crosslink Density Measurement Sample Preparation->Crosslink Density Measurement Data Analysis & Comparison Data Analysis & Comparison Mechanical Testing->Data Analysis & Comparison Crosslink Density Measurement->Data Analysis & Comparison

References

A Comparative Guide to the Synthetic Pathways of o-Dinitrosobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthetic pathways to o-dinitrosobenzene, a reactive intermediate of significant interest in chemical synthesis and materials science. Due to its transient nature, this guide focuses on the evaluation of methods for its in situ generation, with a primary emphasis on the thermal ring-opening of benzofuroxan and its subsequent trapping. Alternative, less viable routes are also discussed for a comprehensive overview.

Comparison of Synthetic Pathways

The synthesis of o-dinitrosobenzene is unique in that the target molecule is a short-lived intermediate in equilibrium with its more stable isomer, benzofuroxan.[1] Consequently, synthetic strategies are evaluated based on their efficiency in generating o-dinitrosobenzene in situ for subsequent reactions, a process often quantified by the yield of a "trapped" product.

Synthetic PathwayPrecursorReagents/ConditionsProduct Yield (Trapped)AdvantagesDisadvantages
Pathway 1: Thermal Ring-Opening of Benzofuroxan BenzofuroxanHeat (e.g., 155°C in bromobenzene) + Trapping Agent40% (with p-anisyl azide)[1]- Well-established method- Precursor is readily synthesized- Requires high temperatures- o-Dinitrosobenzene is transient and must be trapped in situ
Pathway 2 (Hypothetical): Oxidation of o-Phenylenediamine Derivatives o-PhenylenediamineOxidizing agents (e.g., FeCl₃, H₂O₂)Not reported- Potentially direct route- Tends to form phenazines and other polymers[1][2][3]- No evidence for the formation of o-dinitrosobenzene

Logical and Experimental Workflows

The generation and trapping of o-dinitrosobenzene from benzofuroxan is a key process. The following diagrams illustrate the chemical logic and a general experimental workflow.

Equilibrium Equilibrium between Benzofuroxan and o-Dinitrosobenzene Benzofuroxan Benzofuroxan oDNB o-Dinitrosobenzene Benzofuroxan->oDNB Heat/Light Workflow General Workflow for Trapping o-Dinitrosobenzene cluster_synthesis Precursor Synthesis cluster_trapping In-situ Generation and Trapping o-Nitroaniline o-Nitroaniline Benzofuroxan Benzofuroxan o-Nitroaniline->Benzofuroxan NaOCl, KOH, EtOH o-Dinitrosobenzene o-Dinitrosobenzene Benzofuroxan->o-Dinitrosobenzene Heat Benzofuroxan->o-Dinitrosobenzene Diels-Alder Adduct Diels-Alder Adduct o-Dinitrosobenzene->Diels-Alder Adduct + Diene

References

A Researcher's Guide to the Structural Confirmation of Diels-Alder Adducts Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of Diels-Alder adducts is paramount for ensuring the desired stereochemistry and advancing chemical synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful and versatile tool for this purpose, providing detailed insights into molecular structure and stereochemistry. This guide offers a comparative overview of NMR techniques for the confirmation of Diels-Alder adducts, supported by experimental data and protocols.

The Diels-Alder reaction, a cornerstone of organic synthesis, creates cyclic compounds with a high degree of stereochemical control. The reaction of a conjugated diene with a dienophile can result in the formation of different stereoisomers, primarily the endo and exo adducts. Distinguishing between these isomers is crucial, and NMR spectroscopy provides a definitive method for their identification.

Comparative Analysis of NMR Parameters for Endo and Exo Isomers

The spatial arrangement of atoms in endo and exo isomers leads to distinct differences in their NMR spectra. Key diagnostic features include the chemical shifts (δ) of specific protons and carbons, as well as the coupling constants (J) between adjacent protons.

One of the most reliable methods for assigning endo and exo stereochemistry is through the use of Nuclear Overhauser Effect (NOE) NMR spectroscopy.[1][2] 1D and 2D NOESY experiments reveal through-space interactions between protons that are in close proximity.[1] For instance, in the endo isomer of the adduct formed between cyclopentadiene and maleic anhydride, a clear NOE correlation is observed between the protons of the anhydride ring and the bridgehead protons of the bicyclic system.[3] This interaction is absent in the exo isomer due to the larger distance between these protons.[3]

The analysis of coupling constants also provides valuable structural information. The magnitude of the coupling constant between the bridgehead protons and the protons on the adjacent carbon atoms often differs between the endo and exo isomers, reflecting the different dihedral angles.

Below is a table summarizing typical ¹H NMR data for the well-studied Diels-Alder adducts of cyclopentadiene and maleic anhydride, illustrating the key differences used for structural assignment.

Compound Proton Chemical Shift (δ, ppm) Coupling Constant (J, Hz) Key NOE Correlations
endo-norbornene-dicarboxylic anhydrideH3/H46.31 (t)J = 1.8H3 with H5/H6
H1/H23.44 (m)H1 with H7a
H5/H63.27 (dd)J = 8.7, 1.8H5 with H3
H7a/H7b1.55 (m), 1.75 (m)
exo-norbornene-dicarboxylic anhydrideH3/H46.28 (t)J = 1.8H3 with H7a/H7b
H1/H23.01 (m)
H5/H62.75 (m)
H7a/H7b1.38 (m), 1.65 (m)

Note: Data is compiled from representative literature values and may vary slightly depending on the solvent and spectrometer frequency.

Experimental Protocols

The complete structural elucidation of Diels-Alder adducts is typically achieved through a combination of 1D and 2D NMR experiments.[1][2]

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified Diels-Alder adduct in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a standard 5 mm NMR tube.

2. NMR Data Acquisition:

  • ¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts and coupling patterns of all protons.[4]

  • ¹³C NMR and DEPT/APT: Obtain a carbon spectrum to identify the number of different carbon environments. DEPT (Distortionless Enhancement by Polarization Transfer) or APT (Attached Proton Test) experiments are used to differentiate between CH, CH₂, and CH₃ groups.[2]

  • COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton couplings, revealing which protons are adjacent to each other in the molecule.[5]

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms.[2]

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for assigning quaternary carbons.[4]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment (or its 1D equivalent, 1D NOE) is the key for stereochemical assignment, as it identifies protons that are close in space, regardless of whether they are bonded.[1]

Workflow for Structural Confirmation

The following diagram illustrates a typical workflow for the structural confirmation of a Diels-Alder adduct using NMR spectroscopy.

G Workflow for NMR-based Structural Confirmation of Diels-Alder Adducts A Synthesize and Purify Diels-Alder Adduct B Prepare Sample for NMR A->B C Acquire 1D NMR Spectra (¹H, ¹³C, DEPT/APT) B->C D Acquire 2D NMR Spectra (COSY, HSQC, HMBC) C->D F Assign ¹H and ¹³C Signals C->F E Acquire 2D NOESY or 1D NOE Spectra D->E D->F G Determine Connectivity and Stereochemistry E->G F->G H Confirm Structure of Diels-Alder Adduct G->H

Caption: A flowchart outlining the key steps in confirming the structure of a Diels-Alder adduct using a suite of NMR experiments.

Logical Relationships of NMR Techniques

Different NMR techniques provide complementary information that, when combined, allows for the unambiguous structural determination of the adduct.

G Interrelation of NMR Techniques for Structural Elucidation cluster_1d 1D NMR cluster_2d 2D NMR cluster_info Structural Information H1 ¹H NMR Connectivity Bonding Connectivity (2D Structure) H1->Connectivity Proton Environments & J-Coupling C13 ¹³C NMR C13->Connectivity Carbon Environments DEPT DEPT/APT DEPT->Connectivity Carbon Multiplicity COSY COSY COSY->Connectivity ¹H-¹H Connectivity HSQC HSQC HSQC->Connectivity ¹H-¹³C Direct Correlation HMBC HMBC HMBC->Connectivity ¹H-¹³C Long-Range Correlation NOESY NOESY Stereochem Stereochemistry (endo vs. exo) NOESY->Stereochem Through-Space Proton Proximity

Caption: A diagram illustrating how different NMR experiments contribute to determining the connectivity and stereochemistry of a molecule.

Comparison with Other Techniques

While NMR is the gold standard for determining the solution-state structure of Diels-Alder adducts, other techniques can provide complementary information.

  • X-ray Crystallography: Provides the definitive solid-state structure of a crystalline adduct. However, it requires a single crystal of suitable quality, which is not always obtainable. The solution-state conformation determined by NMR may also differ from the solid-state structure.

  • Mass Spectrometry (MS): Confirms the molecular weight of the adduct and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). However, it does not provide information about the stereochemistry.

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups in the adduct, such as the carbonyl groups of an anhydride.[6]

References

Unveiling the Reactive Landscape: A Comparative Guide to 1,2-Dinitrosobenzene Cross-Reactivity in Complex Systems

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the intricate world of radical biology and chemistry, the precise detection of short-lived reactive intermediates is paramount. 1,2-Dinitrosobenzene, a reactive aromatic compound, presents a unique potential as a spin trapping agent. This guide provides a comparative analysis of this compound's utility in cross-reactivity studies within complex reaction mixtures, offering insights into its performance against established alternatives and detailing experimental protocols for its application.

Performance Comparison of Spin Trapping Agents

The efficacy of a spin trapping agent is determined by several key factors: its rate of reaction with the radical of interest, the stability of the resulting radical adduct, and its specificity or potential for side reactions. While quantitative data for this compound is not extensively available, we can infer its likely performance based on the known characteristics of aromatic nitroso compounds and compare it to commonly used spin traps such as 5,5-dimethyl-1-pyrroline N-oxide (DMPO) and α-phenyl-N-tert-butylnitrone (PBN).

Spin TrapRadical Trapping Rate Constants (M⁻¹s⁻¹)Adduct StabilitySpecificity & Cross-ReactivityKey AdvantagesKey Disadvantages
This compound (inferred) Likely high for carbon-centered radicals, moderate for oxygen-centered radicals.Potentially moderate to high, influenced by the nature of the trapped radical.Susceptible to nucleophilic attack at the nitroso groups. Potential for complex side reactions in biological matrices. May undergo polymerization.Can be generated in situ, potentially providing high local concentrations. The two nitroso groups may offer unique trapping characteristics.Limited direct experimental data available. Potential for significant non-radical side reactions. Stability of the parent molecule can be a concern.
DMPO O₂⁻: ~10-60, •OH: ~1-4 x 10⁹Superoxide adduct is relatively unstable; hydroxyl adduct is more stable.Can undergo nucleophilic addition. The superoxide adduct can decompose to the hydroxyl adduct, leading to misinterpretation.Well-characterized for trapping oxygen-centered radicals. Distinct EPR spectra for different adducts.Instability of the superoxide adduct. Potential for misleading results due to adduct conversion.
PBN Carbon-centered radicals: ~10⁵-10⁸, Oxygen-centered radicals: ~10⁷-10⁹Generally forms stable adducts.Relatively low specificity, leading to similar EPR spectra for different radical adducts.Forms persistent radical adducts. Less prone to nucleophilic attack than nitroso compounds.Poor differentiation between different trapped radicals based on EPR spectra.
DBNBS (3,5-Dibromo-4-nitrosobenzenesulfonic acid) •OH: ~1.2 x 10¹⁰, Alkyl radicals: ~10⁸-10⁹Varies with the trapped radical.Can undergo side reactions with oxidants. Specificity can be pH-dependent.Water-soluble. Provides more detailed hyperfine structure in EPR spectra compared to nitrones.Potential for non-radical side reactions in biological systems. Limited trapping efficiency for certain radicals like superoxide.[1]

Table 1: Comparative performance of this compound (inferred) and other common spin traps.

Experimental Protocols

A significant advantage of this compound is its potential for in-situ generation from a stable precursor, benzofuroxan (also known as benzofurazan-N-oxide). This approach minimizes the handling of the potentially unstable dinitroso compound and allows for its introduction into a reaction mixture at a specific time point through thermal or photochemical activation.

Protocol 1: In-situ Generation of this compound from Benzofuroxan for Spin Trapping

Objective: To detect and characterize transient radicals in a complex reaction mixture using in-situ generated this compound.

Materials:

  • Benzofuroxan

  • Reaction mixture of interest (e.g., cell lysate, enzymatic reaction, chemical reaction)

  • Electron Paramagnetic Resonance (EPR) spectrometer

  • Quartz flat cell or capillary tube for EPR measurements

  • UV lamp (for photochemical generation) or a temperature-controlled EPR cavity (for thermal generation)

  • Appropriate solvents (e.g., phosphate buffer, organic solvent)

Procedure:

  • Sample Preparation: Prepare the complex reaction mixture in the chosen solvent.

  • Addition of Precursor: Add a stock solution of benzofuroxan to the reaction mixture to achieve the desired final concentration (typically in the millimolar range).

  • Initiation of Radical Generation: Initiate the reaction that produces the transient radicals of interest (e.g., by adding a substrate, enzyme, or chemical initiator).

  • In-situ Generation of this compound:

    • Photochemical Method: Irradiate the sample inside the EPR cavity with a UV lamp at a wavelength known to induce the conversion of benzofuroxan to this compound.

    • Thermal Method: Increase the temperature of the EPR cavity to induce the thermal ring-opening of benzofuroxan. The required temperature will depend on the specific benzofuroxan derivative.

  • EPR Spectroscopy: Immediately following the generation of this compound and the initiation of the radical-producing reaction, acquire the EPR spectrum.

  • Data Analysis: Analyze the resulting EPR spectrum to identify the hyperfine splitting constants of the trapped radical adducts. Compare these parameters with literature values for known radical adducts of aromatic nitroso compounds to identify the trapped species.

Protocol 2: Competitive Cross-Reactivity Study

Objective: To compare the relative reactivity of this compound with an alternative spin trap (e.g., DMPO) for a specific radical.

Procedure:

  • Follow steps 1-3 of Protocol 1.

  • Addition of Competing Spin Trap: In addition to benzofuroxan, add a known concentration of a competing spin trap (e.g., DMPO) to the reaction mixture. The relative concentrations of the two traps can be varied.

  • In-situ Generation and EPR Measurement: Proceed with step 4 and 5 of Protocol 1.

  • Data Analysis:

    • Deconvolute the composite EPR spectrum to determine the relative concentrations of the radical adducts formed from this compound and the competing spin trap.

    • Using the known rate constant for the reaction of the radical with the competing spin trap, calculate the relative rate constant for the reaction with this compound.

Visualizing Reaction Pathways and Workflows

To better understand the processes involved in the application of this compound for cross-reactivity studies, the following diagrams illustrate the key workflows and potential reaction pathways.

experimental_workflow cluster_prep Sample Preparation cluster_reaction Reaction & Trapping cluster_analysis Analysis A Complex Reaction Mixture D Initiate Radical Generation A->D B Benzofuroxan (Precursor) B->D C Alternative Spin Trap (e.g., DMPO) C->D Competitive Study E In-situ Generation of This compound (Heat/UV) D->E F Radical Trapping E->F G EPR Spectroscopy F->G H Spectral Deconvolution G->H I Rate Constant Calculation H->I

Experimental workflow for cross-reactivity studies.

reaction_pathways cluster_main This compound Reactions DNSB This compound Adduct Nitroxide Radical Adduct (EPR Active) DNSB->Adduct NonRadicalProduct Non-Radical Adduct (EPR Silent) DNSB->NonRadicalProduct Polymer Polymerization DNSB->Polymer Self-Reaction Radical Transient Radical (R•) Radical->DNSB Radical Addition Nucleophile Nucleophile (Nu-) Nucleophile->DNSB Nucleophilic Attack

Potential reaction pathways for this compound.

Conclusion

This compound holds promise as a specialized spin trapping agent, particularly due to its potential for in-situ generation, which can be advantageous in certain experimental setups. However, its application is accompanied by a significant caveat: a lack of comprehensive quantitative data on its reactivity and a higher propensity for non-radical side reactions in complex biological or chemical mixtures. Researchers should carefully consider the specific radicals they aim to detect and the composition of their reaction mixture. While established spin traps like DMPO and PBN offer a more predictable performance profile, the unique characteristics of this compound may warrant its use in specific contexts, provided that appropriate control experiments are conducted to account for its potential cross-reactivity. Further research is needed to fully elucidate the spin trapping capabilities and limitations of this intriguing molecule.

References

Safety Operating Guide

Proper Disposal of 1,2-Dinitrosobenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety Advisory: 1,2-Dinitrosobenzene is a highly hazardous and potentially explosive compound. Improper handling or disposal can result in serious accidents. All procedures must be conducted with extreme caution and in strict accordance with institutional and regulatory guidelines. The primary directive for the disposal of this substance is to treat it as explosive hazardous waste and to engage professional disposal services. Do not attempt to neutralize or dispose of this chemical yourself.

This guide provides essential safety and logistical information for the proper management and disposal of this compound waste in a research or drug development setting.

Core Hazard Summary

This compound poses multiple significant risks. It is crucial to understand these hazards before handling the substance for any purpose, including disposal preparation.

Hazard ClassificationDescriptionGHS Hazard Statements
Explosive May explode under prolonged exposure to heat, shock, or fire. Classified as UN Hazard Class 1.3C, indicating a fire hazard with a minor blast or projection hazard.[1][2]H200-H280 (Implied by classification)
Acute Toxicity Fatal if swallowed, in contact with skin, or if inhaled.[3]H300 + H310 + H330
Organ Toxicity May cause damage to organs through prolonged or repeated exposure.[3] Effects may include the formation of methemoglobin, leading to cyanosis.[3]H373
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[3]H410
Personal Protective Equipment (PPE) for Handling Waste

When preparing this compound waste for professional pickup, stringent adherence to PPE protocols is mandatory to prevent exposure.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile) and inspect them before use. Use proper glove removal technique to avoid skin contact.[4]

  • Eye/Face Protection: Use safety glasses and a face shield that are approved under government standards such as NIOSH (US) or EN 166 (EU).[4]

  • Skin and Body Protection: Wear a lab coat, and consider additional protective clothing to prevent any possibility of skin contact.

  • Respiratory Protection: If there is any risk of generating dust or aerosols, wear a NIOSH-approved respirator.[3] All handling of the solid material should be done in a certified chemical fume hood.

Operational Plan: Step-by-Step Disposal Procedure

The disposal of this compound is a logistical and safety-critical operation that relies on professional expertise. The following steps outline the correct procedure for laboratory personnel.

Step 1: Immediate Containment and Labeling
  • Cease Use: Once the material is designated as waste, do not attempt to perform any further chemical reactions with it.

  • Secure Container: Ensure the waste is in a chemically compatible, sealed, and clearly labeled container. The container must be in good condition, free of cracks or external contamination.

  • Labeling: The waste container must be affixed with a hazardous waste label. This label must be filled out completely and legibly, including:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste" and "Explosive Hazard"

    • Associated hazard pictograms (e.g., skull and crossbones, exploding bomb, environment)

    • The date the waste was generated.

Step 2: Contact Environmental Health & Safety (EHS)
  • Notify EHS: Immediately contact your institution's Environmental Health & Safety (EHS) department or equivalent safety office. Inform them that you have waste this compound that requires disposal.

  • Provide Information: Be prepared to provide the exact quantity of the waste material and a description of its container. Crucially, you must inform them of its classification as a potential explosive.

  • Follow EHS Guidance: Your EHS office will provide specific instructions for on-site storage and will coordinate with a licensed hazardous waste disposal company that is equipped to handle explosive materials. Do not deviate from their instructions.

Step 3: Segregated and Secure Storage
  • Designated Storage Area: Store the labeled waste container in a designated, secure hazardous waste storage area.

  • Segregation: Ensure the container is segregated from incompatible materials, particularly strong oxidants, strong bases, and flammable substances.[5] Aromatic nitro compounds may explode in the presence of a base like sodium hydroxide.[1]

  • Avoid Heat and Shock: The storage location must be cool, dry, and away from sources of heat, ignition, or physical shock.

Step 4: Professional Collection and Disposal
  • Licensed Disposal Company: The EHS-contracted hazardous waste disposal company will handle the final removal and disposal. This may involve incineration in a specialized chemical scrubber or other approved methods.[4]

  • Documentation: Ensure you complete any required paperwork or manifests provided by EHS or the disposal company to maintain a clear record of the waste "from cradle to grave."

Emergency Procedures for Spills

In the event of a spill, prioritize personnel safety and follow these emergency steps.

  • Evacuate and Isolate: Immediately evacuate the area. For a significant spill, isolate the leak area for at least 500 meters (1/3 mile) in all directions and consider an initial evacuation for 800 meters (1/2 mile).[1][2]

  • Alert Personnel: Notify all personnel in the vicinity and your supervisor.

  • Contact Emergency Services and EHS: Call your institution's emergency number and the EHS office to report the spill. Inform them of the chemical's identity and its explosive nature.

  • Do Not Attempt Cleanup: Unless you are specifically trained and equipped for handling explosive hazardous material spills, do not attempt to clean it up yourself. Cleanup and disposal must be conducted under the supervision of a specialist.[2]

  • Prevent Ignition: Eliminate all ignition sources (e.g., open flames, sparks, hot surfaces) from the immediate area.[2]

Logical Workflow for Disposal

The following diagram illustrates the mandatory decision-making process for the safe disposal of this compound.

G cluster_lab Laboratory Responsibility cluster_ehs Professional Oversight start This compound Designated as Waste contain Secure in a Closed, Compatible Container start->contain label_waste Affix a Completed Hazardous Waste Label (Include 'Explosive Hazard') contain->label_waste store Store in a Designated, Secure, and Segregated Area (Away from Incompatibles) label_waste->store contact_ehs IMMEDIATELY NOTIFY Environmental Health & Safety (EHS) store->contact_ehs Hand-off to Professionals provide_info Provide Details: - Chemical Name - Quantity - EXPLOSIVE HAZARD contact_ehs->provide_info ehs_instruct Receive & Follow EHS Instructions for Storage and Pickup provide_info->ehs_instruct disposal_co Licensed Hazardous Waste Company Collects Waste ehs_instruct->disposal_co final_disposal Professional Disposal (e.g., Incineration) disposal_co->final_disposal

Caption: Workflow for the safe and compliant disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling 1,2-Dinitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 1,2-Dinitrobenzene in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Chemical Identifier:

  • Name: 1,2-Dinitrobenzene

  • Synonyms: o-Dinitrobenzene, ortho-Dinitrobenzene[1]

  • CAS Number: 528-29-0[1][2]

Hazard Summary

1,2-Dinitrobenzene is a yellow crystalline solid that is toxic by inhalation, ingestion, and skin absorption.[3] It is a strong irritant and poses a severe explosion hazard when shocked or exposed to heat or flame.[3][4][5] The primary hazards are fire with a minor blast or projection hazard; it may explode under prolonged exposure to heat or fire.[3] Fire may produce irritating, corrosive, and/or toxic gases, including nitrogen oxides.[3][4]

Health Hazards:

  • Acute Effects: Fatal if swallowed, in contact with skin, or if inhaled.[2][5][6] It can cause irritation to the eyes and respiratory tract.[5] Exposure can lead to methemoglobinemia, characterized by dizziness, headache, cyanosis (bluish skin), and rapid heart rate.[7]

  • Chronic Effects: May cause damage to organs through prolonged or repeated exposure, with the liver and blood being target organs.[2][7] There is a danger of cumulative effects.[7]

  • Reproductive Toxicity: This chemical is known to the state of California to cause male reproductive toxicity.[7]

Quantitative Hazard Data
Hazard ClassificationRatingSource
NFPA 704 Diamond
Health (Blue)3[4]
Flammability (Red)1[4]
Instability (Yellow)4[4]
Special Hazards-
GHS Hazard Statements H300, H310, H330, H373, H410[2][6]

GHS Hazard Statement Key:

  • H300: Fatal if swallowed.

  • H310: Fatal in contact with skin.

  • H330: Fatal if inhaled.

  • H373: May cause damage to organs through prolonged or repeated exposure.

  • H410: Very toxic to aquatic life with long lasting effects.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory when handling 1,2-Dinitrobenzene.

PPE CategorySpecificationCitation
Eye/Face Protection Face shield and safety glasses approved under NIOSH or EN 166.[2]
Skin Protection Chemical-resistant gloves (inspect before use). Complete protective suit.[2][5]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced. A full-face supplied air respirator may be necessary.[2][7]

PPE Selection and Usage Workflow

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence cluster_doffing Doffing Sequence (Contaminated Area) cluster_doffing_clean Doffing Sequence (Clean Area) start Assess Task-Specific Hazards select_ppe Select Appropriate PPE (Gloves, Gown, Eye, Respirator) start->select_ppe inspect_ppe Inspect PPE for Damage or Defects select_ppe->inspect_ppe don_gown 1. Don Gown/ Protective Suit inspect_ppe->don_gown don_respirator 2. Don Respirator don_gown->don_respirator don_goggles 3. Don Goggles/ Face Shield don_respirator->don_goggles don_gloves 4. Don Gloves (over cuffs) don_goggles->don_gloves doff_gloves 1. Remove Gloves don_gloves->doff_gloves After Handling doff_gown 2. Remove Gown/ Protective Suit doff_gloves->doff_gown exit_lab Exit Lab doff_gown->exit_lab doff_goggles 3. Remove Goggles/ Face Shield exit_lab->doff_goggles doff_respirator 4. Remove Respirator doff_goggles->doff_respirator wash_hands Wash Hands Thoroughly doff_respirator->wash_hands

Caption: PPE selection, donning, and doffing workflow for handling 1,2-Dinitrobenzene.

Operational and Disposal Plans

Handling and Storage

Safe Handling Procedures:

  • Ventilation: Always handle 1,2-Dinitrobenzene in a well-ventilated area, preferably within a chemical fume hood.[2][6]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[2] Do not breathe dust or vapors.[2][6]

  • Ignition Sources: Keep away from open flames and heat. Use non-sparking tools and dust explosion-proof electrical equipment.[5]

  • Hygiene: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in the work area.[5] Contaminated clothing should be removed immediately and washed before reuse.[5]

Storage Conditions:

  • Store in a cool, dry, and well-ventilated place.[2][6]

  • Keep containers tightly closed.[2][6]

  • Store locked up or in an area accessible only to qualified personnel.[6]

  • Incompatible Materials: Strong oxidizing agents, caustics, and metals such as tin and zinc.[1]

Spill Response

Immediate Actions:

  • Evacuate personnel from the immediate spill area.[2]

  • Isolate the spill or leak area for at least 500 meters (1/3 mile) in all directions.[3] For a large spill, consider an initial evacuation of 800 meters (1/2 mile).[3]

  • Ensure adequate ventilation.[2]

  • Wear appropriate PPE, including respiratory protection.[2][5]

Cleanup Procedure:

  • Prevent further leakage or spillage if it is safe to do so.[2] Do not let the chemical enter drains.[2]

  • If the substance is solid, moisten it first to prevent dusting.[5][8]

  • Carefully sweep up the spilled substance into covered containers for disposal.[2][5][8]

  • Collect the remainder and store it for disposal according to local regulations.[5][8]

Emergency Response Logic

Spill_Response spill Spill or Leak Detected evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE (Full Suit, Respirator) evacuate->ppe contain Contain Spill (Prevent Spread to Drains) ppe->contain cleanup Clean Up Spill (Moisten, Sweep into Sealed Container) contain->cleanup decontaminate Decontaminate Area and Equipment cleanup->decontaminate dispose Dispose of Waste (Follow Regulations) decontaminate->dispose report Report Incident dispose->report

Caption: Step-by-step emergency response plan for a 1,2-Dinitrobenzene spill.

Disposal Plan

Waste Disposal:

  • Dispose of unused product and contaminated materials as hazardous waste.[2]

  • Offer surplus and non-recyclable solutions to a licensed disposal company.[2]

  • One method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Do not allow the product to be released into the environment.[2] 1,2-Dinitrobenzene is very toxic to aquatic life with long-lasting effects.[2]

Container Disposal:

  • Dispose of contaminated containers as unused product in accordance with local, state, and federal regulations.[2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.